Product packaging for N-(3-benzamidophenyl)-4-bromobenzamide(Cat. No.:)

N-(3-benzamidophenyl)-4-bromobenzamide

Cat. No.: B239924
M. Wt: 395.2 g/mol
InChI Key: PPDAPIGWGRMZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3-benzamidophenyl)-4-bromobenzamide is a synthetic benzamide derivative supplied For Research Use Only. This compound is part of a class of chemicals that are of significant interest in medicinal and organic chemistry research, particularly in the development and study of novel pharmacologically active molecules . While specific biological data for this exact compound is limited in public sources, its molecular structure, which incorporates multiple amide linkages and a brominated aromatic system, suggests potential utility as a key intermediate in organic synthesis . Researchers may employ this compound in the exploration of structure-activity relationships (SAR), as a building block for the synthesis of more complex compounds, or in the development of targeted chemical libraries for high-throughput screening . Handling and Safety: As a brominated organic compound, appropriate safety precautions should be observed. Refer to the material safety data sheet (MSDS) for specific handling instructions. General precautions for similar compounds include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes . Note: This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15BrN2O2 B239924 N-(3-benzamidophenyl)-4-bromobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15BrN2O2

Molecular Weight

395.2 g/mol

IUPAC Name

N-(3-benzamidophenyl)-4-bromobenzamide

InChI

InChI=1S/C20H15BrN2O2/c21-16-11-9-15(10-12-16)20(25)23-18-8-4-7-17(13-18)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25)

InChI Key

PPDAPIGWGRMZTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of N-(3-benzamidophenyl)-4-bromobenzamide, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a multi-step process, beginning with the preparation of two key intermediates: N-(3-aminophenyl)benzamide and 4-bromobenzoyl chloride. These intermediates are then coupled to yield the final product. This document outlines the complete experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a convergent synthesis strategy. The overall reaction scheme is presented below:

Step 1: Synthesis of N-(3-nitrophenyl)benzamide 3-Nitroaniline is acylated with benzoyl chloride in the presence of a base to form N-(3-nitrophenyl)benzamide.

Step 2: Synthesis of N-(3-aminophenyl)benzamide The nitro group of N-(3-nitrophenyl)benzamide is reduced to an amine to yield N-(3-aminophenyl)benzamide. A common method for this transformation is catalytic hydrogenation.

Step 3: Synthesis of 4-bromobenzoyl chloride 4-Bromobenzoic acid is converted to its more reactive acid chloride derivative, 4-bromobenzoyl chloride, using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[1][2]

Step 4: Synthesis of this compound Finally, the intermediate N-(3-aminophenyl)benzamide is acylated with 4-bromobenzoyl chloride to produce the target molecule, this compound.[3]

Experimental Protocols

Step 1: Synthesis of N-(3-nitrophenyl)benzamide

  • In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

  • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(3-nitrophenyl)benzamide.

Step 2: Synthesis of N-(3-aminophenyl)benzamide

  • In a hydrogenation vessel, dissolve N-(3-nitrophenyl)benzamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.05 eq).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield N-(3-aminophenyl)benzamide. Further purification may be performed if necessary.

Step 3: Synthesis of 4-bromobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 4-bromobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) or phosphorus pentachloride (PCl₅) (1.1 eq).[1][2] A few drops of dimethylformamide (DMF) can be added as a catalyst when using thionyl chloride.[1]

  • Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the evolution of HCl or SO₂ gas.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-bromobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.[2]

Step 4: Synthesis of this compound

  • Dissolve N-(3-aminophenyl)benzamide (1.0 eq) in a dry, aprotic solvent like DCM or THF in a round-bottom flask.

  • Add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq) and stir the solution at room temperature.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, work up the reaction as described in Step 1 (quenching with water, extraction, washing, and drying).

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yield for the final product is an estimated value based on typical acylation reactions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Typical Yield (%)
3-NitroanilineC₆H₆N₂O₂138.13Solid111-115-
Benzoyl chlorideC₇H₅ClO140.57Liquid-1-
N-(3-nitrophenyl)benzamideC₁₃H₁₀N₂O₃242.23Solid153-15685-95
N-(3-aminophenyl)benzamideC₁₃H₁₂N₂O212.25Solid123-126>90 (crude)
4-Bromobenzoic acidC₇H₅BrO₂201.02Solid252-254-
4-Bromobenzoyl chlorideC₇H₄BrClO219.46Solid36-39[4]90-95[2]
This compoundC₂₀H₁₅BrN₂O₂395.25SolidNot available80-90 (estimated)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-(3-nitrophenyl)benzamide cluster_1 Step 2: Synthesis of N-(3-aminophenyl)benzamide cluster_2 Step 3: Synthesis of 4-bromobenzoyl chloride cluster_3 Step 4: Synthesis of this compound A1 3-Nitroaniline A3 Reaction: Acylation A1->A3 A2 Benzoyl Chloride A2->A3 A4 N-(3-nitrophenyl)benzamide A3->A4 B1 N-(3-nitrophenyl)benzamide B2 Reaction: Reduction (H2, Pd/C) B1->B2 B3 N-(3-aminophenyl)benzamide B2->B3 D1 N-(3-aminophenyl)benzamide D3 Reaction: Acylation C1 4-Bromobenzoic Acid C3 Reaction: Chlorination C1->C3 C2 Thionyl Chloride C2->C3 C4 4-bromobenzoyl chloride C3->C4 D2 4-bromobenzoyl chloride D1->D3 D2->D3 D4 This compound (Final Product) D3->D4

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties of N-(3-aminophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-aminophenyl)-4-bromobenzamide is a synthetic organic compound featuring a brominated benzamide core linked to an aminophenyl group. This structure is of interest in medicinal chemistry and materials science due to the versatile reactivity of the amino and bromo functional groups, which allow for further chemical modifications. The benzamide scaffold is a common feature in many biologically active molecules.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of N-(3-aminophenyl)-4-bromobenzamide.

PropertyValue
CAS Number 898170-52-0[1][2]
Molecular Formula C₁₃H₁₁BrN₂O[1][2]
Molecular Weight 291.14 g/mol [1][2][3]
Predicted Boiling Point 363.9 ± 27.0 °C[1]
Predicted Density 1.558 ± 0.06 g/cm³[1]
Predicted pKa 12.85 ± 0.70[1]
Purity Min. 95% (as supplied by vendors)[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of N-(3-aminophenyl)-4-bromobenzamide are not extensively published, a standard and reliable method involves the acylation of a diamine with an acid chloride. A plausible synthetic route is the reaction of 3-phenylenediamine with 4-bromobenzoyl chloride.

General Experimental Protocol: Amide Coupling

This protocol is a standard procedure for the synthesis of benzamides from anilines and benzoyl chlorides.

Materials:

  • m-Phenylenediamine (1.0 equivalent)

  • 4-Bromobenzoyl chloride (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or pyridine as a base (1.1 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve m-phenylenediamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • In a separate flask, dissolve 4-bromobenzoyl chloride in anhydrous DCM.

  • Add the 4-bromobenzoyl chloride solution dropwise to the cooled m-phenylenediamine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure N-(3-aminophenyl)-4-bromobenzamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 m-Phenylenediamine Reaction Amide Coupling (0°C to RT) Reactant1->Reaction Reactant2 4-Bromobenzoyl Chloride Reactant2->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine Base->Reaction Quench Quench with Water Reaction->Quench Extract Extraction Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-(3-aminophenyl)-4- bromobenzamide Purify->Product

Synthesis workflow for N-(3-aminophenyl)-4-bromobenzamide.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for N-(3-aminophenyl)-4-bromobenzamide is not available. However, the benzamide functional group is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzamide have been reported to exhibit various activities, including:

  • Anticancer Activity: Some benzamide derivatives act as histone deacetylase (HDAC) inhibitors or disrupt other cellular pathways crucial for cancer cell survival.

  • Antimicrobial Activity: Benzamide-containing molecules have shown efficacy against various bacterial and fungal strains by potentially disrupting cell wall synthesis or other essential metabolic processes.

  • Antiviral Activity: Certain N-phenylbenzamide derivatives have been investigated as potential anti-HBV agents.[4]

Given these precedents, N-(3-aminophenyl)-4-bromobenzamide could be a candidate for screening in these therapeutic areas. The primary amine group also provides a handle for further derivatization to explore structure-activity relationships.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a benzamide derivative might exert anticancer effects, for example, through the inhibition of a key signaling pathway kinase. This is a generalized representation and has not been experimentally validated for N-(3-aminophenyl)-4-bromobenzamide.

SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Receptor->Kinase TF Transcription Factor Kinase->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor N-(3-aminophenyl)-4- bromobenzamide (Hypothetical) Inhibitor->Kinase

Hypothetical inhibition of a cell proliferation pathway.

Conclusion

N-(3-aminophenyl)-4-bromobenzamide is a readily synthesizable compound with potential for further chemical elaboration. While its specific biological activities are yet to be determined, its structural similarity to other biologically active benzamides suggests it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore its chemical reactivity and pharmacological profile.

References

Technical Guide: N-(3-aminophenyl)-4-bromobenzamide (CAS 898170-52-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)-4-bromobenzamide is a synthetic organic compound identified by the CAS number 898170-52-0. Structurally, it belongs to the class of aminophenyl benzamides, a scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This document provides a comprehensive overview of the known properties of N-(3-aminophenyl)-4-bromobenzamide, alongside a discussion of its potential pharmacological relevance based on the activities of structurally related compounds. Given the limited publicly available data specific to this compound, this guide also incorporates general methodologies and potential mechanisms of action associated with the broader class of aminophenyl benzamides.

Physicochemical Properties

The fundamental physicochemical properties of N-(3-aminophenyl)-4-bromobenzamide are summarized in the table below. This information is crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
CAS Number 898170-52-0N/A
Chemical Name N-(3-aminophenyl)-4-bromobenzamideN/A
Molecular Formula C₁₃H₁₁BrN₂O[1]
Molecular Weight 291.14 g/mol [1]
Appearance Solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

Synthesis and Characterization

General Synthesis Protocol

A common method for the synthesis of N-aryl benzamides is the acylation of an aniline derivative with a benzoyl chloride. In this case, 3-aminoaniline (m-phenylenediamine) would be reacted with 4-bromobenzoyl chloride.

Reaction Scheme:

Synthesis of N-(3-aminophenyl)-4-bromobenzamide reactant1 3-Aminoaniline (m-phenylenediamine) reaction_center + reactant1->reaction_center reactant2 4-Bromobenzoyl chloride reactant2->reaction_center product N-(3-aminophenyl)-4-bromobenzamide reagents Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane or THF) arrow reagents->arrow reaction_center->arrow arrow->product

Caption: General synthesis of N-(3-aminophenyl)-4-bromobenzamide.

Experimental Workflow:

Experimental Workflow for Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 3-aminoaniline in an anhydrous aprotic solvent B Add a non-nucleophilic base A->B C Slowly add 4-bromobenzoyl chloride at 0°C B->C D Stir at room temperature C->D E Quench reaction with water D->E F Extract with an organic solvent E->F G Wash with brine and dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify crude product by column chromatography H->I J Recrystallize to obtain pure product I->J

Caption: A typical experimental workflow for synthesis and purification.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoaniline in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for instance, pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 4-bromobenzoyl chloride in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-(3-aminophenyl)-4-bromobenzamide by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Pharmacological Profile and Mechanism of Action

There is no specific pharmacological data available for N-(3-aminophenyl)-4-bromobenzamide in peer-reviewed literature. However, the aminophenyl benzamide scaffold is a known pharmacophore in several classes of therapeutic agents. Therefore, we can hypothesize potential biological activities for this compound based on its structural features.

As a Potential Histone Deacetylase (HDAC) Inhibitor

Aminophenyl benzamides are a well-established class of histone deacetylase (HDAC) inhibitors. These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.

Hypothesized Signaling Pathway:

HDAC_Inhibition Compound N-(3-aminophenyl)- 4-bromobenzamide HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Prevents deacetylation Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis HDAC_Assay_Workflow A Prepare serial dilutions of the test compound B Incubate compound with recombinant human HDAC enzyme and a fluorogenic substrate A->B C Add a developer solution to stop the reaction and generate a fluorescent signal B->C D Measure fluorescence intensity C->D E Calculate IC₅₀ value D->E

References

An In-depth Technical Guide to the Molecular Structure of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(3-benzamidophenyl)-4-bromobenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related molecules to propose a viable synthetic route and predict its spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar bis-amide phenylenediamine derivatives in drug discovery and materials science.

Molecular Structure and Identifiers

This compound is a diamide derivative of m-phenylenediamine. Its structure features a central 1,3-disubstituted benzene ring where the two amino groups are acylated with a benzoyl group and a 4-bromobenzoyl group, respectively.

Molecular Structure Diagram:

Molecular structure of this compound.

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₂₀H₁₅BrN₂O₂
SMILES C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br
InChIKey InChIKey=FJLBCMHDVJQJRN-UHFFFAOYSA-N
CAS Number Not available

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Weight 395.25 g/mol
LogP 5.2
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Molar Refractivity 102.3 cm³
Topological Polar Surface Area 58.2 Ų

Proposed Synthesis

A plausible and efficient synthesis of this compound involves a two-step sequential acylation of m-phenylenediamine. This approach allows for the controlled introduction of the two different acyl groups.

Synthetic Workflow Diagram:

Synthesis_Workflow mPD m-Phenylenediamine Step1 Step 1: Mono-acylation mPD->Step1 BenzoylCl Benzoyl Chloride BenzoylCl->Step1 BromoBenzoylCl 4-Bromobenzoyl Chloride Step2 Step 2: Second Acylation BromoBenzoylCl->Step2 Intermediate N-(3-aminophenyl)benzamide Intermediate->Step2 Product N-(3-benzamidophenyl)- 4-bromobenzamide Step1->Intermediate Step2->Product

Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-aminophenyl)benzamide (Intermediate)

This protocol is adapted from general procedures for the selective mono-acylation of diamines.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Acylating Agent: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of benzoyl chloride (14.06 g, 0.1 mol) in 50 mL of the same solvent dropwise over a period of 1 hour, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-aminophenyl)benzamide.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the N-(3-aminophenyl)benzamide (0.05 mol) obtained from Step 1 in 100 mL of a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) containing a base such as triethylamine or pyridine (1.2 equivalents).

  • Addition of Second Acylating Agent: To this solution, add a solution of 4-bromobenzoyl chloride (0.055 mol) in 50 mL of the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water with stirring.

  • Purification: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure this compound.[2]

Spectroscopic Data (Predicted)

As no direct experimental spectroscopic data for this compound has been reported, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of its structure and comparison with data from m-phenylenediamine, benzamide, 4-bromobenzamide, and N,N'-(1,3-phenylene)dibenzamide.[3][4][5]

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.3s1HN-H (benzamido)Amide protons typically appear as sharp singlets at high chemical shifts.
~10.2s1HN-H (4-bromobenzamido)Similar to the other amide proton, but in a slightly different chemical environment.
~8.0-7.9m4HAr-H (benzoyl & 4-bromobenzoyl ortho to C=O)Protons ortho to the carbonyl group are deshielded.
~7.8-7.5m7HAr-H (remaining benzoyl, 4-bromobenzoyl, and central phenyl)Overlapping multiplets for the remaining aromatic protons.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)AssignmentRationale
~166C=O (benzamido)Carbonyl carbons of amides typically resonate in this region.
~165C=O (4-bromobenzamido)Similar to the other carbonyl carbon.
~140C-N (central phenyl)Aromatic carbons attached to nitrogen are deshielded.
~135-120Ar-CAromatic carbons of the three phenyl rings.
~125C-Br (4-bromobenzoyl)The carbon attached to bromine will be in the lower end of the aromatic region.
~120-110Ar-CH (central phenyl)Aromatic carbons on the central ring influenced by the two amide groups.

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, the benzamide and substituted benzamide moieties are present in a wide range of biologically active compounds. For instance, various N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[6] The structural motif of a central phenylenediamine core with two amide linkages is also found in molecules with applications in materials science, such as high-performance polymers.

Given the structural features, this compound could be investigated for a variety of biological activities, including but not limited to:

  • Enzyme Inhibition: The amide linkages and aromatic rings could facilitate interactions with the active sites of various enzymes.

  • Receptor Binding: The molecule's shape and electronic properties might allow it to bind to specific cellular receptors.

  • Antimicrobial Activity: Many amide-containing compounds exhibit antimicrobial properties.[7]

Logical Relationship Diagram for Potential Biological Investigation:

Biological_Investigation Molecule N-(3-benzamidophenyl)- 4-bromobenzamide Features Structural Features: - Two Amide Linkages - Three Aromatic Rings - Bromine Substituent Molecule->Features Enzyme_Inhibition Enzyme Inhibition Features->Enzyme_Inhibition Receptor_Binding Receptor Binding Features->Receptor_Binding Antimicrobial Antimicrobial Activity Features->Antimicrobial

Logical workflow for investigating the potential biological activities.

Further research, including in vitro and in vivo studies, would be necessary to elucidate any specific biological activities and the signaling pathways in which this compound might be involved.

Conclusion

This technical guide has provided a detailed theoretical framework for the molecular structure, synthesis, and potential properties of this compound. While direct experimental data remains to be established, the proposed synthetic route offers a clear path for its preparation. The predicted spectroscopic data provides a basis for the characterization of the synthesized compound. The structural similarities to other biologically active molecules suggest that this compound and its analogs could be promising candidates for further investigation in medicinal chemistry and materials science. This guide serves as a starting point for researchers to explore the chemistry and potential applications of this novel compound.

References

A Comprehensive Technical Guide to N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-benzamidophenyl)-4-bromobenzamide is a complex benzamide derivative built upon a meta-phenylenediamine scaffold. This class of diacylated phenylenediamines holds significant interest in medicinal chemistry due to the diverse biological activities exhibited by structurally related compounds. This technical guide provides a detailed overview of its chemical identity, a plausible synthetic route with experimental protocols, and a discussion of its potential biological significance based on related structures.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .

Physicochemical Properties:

Table 1: Physicochemical Properties of Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
m-Phenylenediamine108-45-2C₆H₈N₂108.1464-66282-284
4-Bromobenzamide698-67-9C₇H₆BrNO200.03190-193309.9
N-(3-aminophenyl)-4-bromobenzamide898170-52-0C₁₃H₁₁BrN₂O291.14Not available363.9 ± 27.0 (Predicted)[1]

Synthesis and Experimental Protocols

A direct, published synthetic protocol for this compound is not currently available. However, a logical and feasible synthetic route can be devised based on established organic chemistry principles, proceeding through the key intermediate N-(3-aminophenyl)-4-bromobenzamide.

Proposed Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Mono-acylation cluster_step2 Step 2: Di-acylation A m-Phenylenediamine C N-(3-aminophenyl)-4-bromobenzamide A->C Selective Acylation B 4-Bromobenzoyl chloride B->C E This compound C->E Acylation D Benzoyl chloride D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of N-(3-aminophenyl)-4-bromobenzamide

This protocol is adapted from general procedures for the selective acylation of diamines.

Materials:

  • m-Phenylenediamine

  • 4-Bromobenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure N-(3-aminophenyl)-4-bromobenzamide.

Experimental Protocol 2: Synthesis of this compound

Materials:

  • N-(3-aminophenyl)-4-bromobenzamide

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(3-aminophenyl)-4-bromobenzamide (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford this compound.

Potential Biological Activities and Signaling Pathways

Specific biological data for this compound is not available. However, the benzamide and diacylated phenylenediamine motifs are present in numerous biologically active molecules.

Table 2: Reported Biological Activities of Related Compound Classes

Compound ClassBiological ActivityPotential Signaling Pathway Involvement
Substituted BenzamidesAntitumor, antimicrobial, anti-inflammatoryHistone Deacetylase (HDAC) inhibition, disruption of microbial cell processes
Diacylated PhenylenediaminesAntimicrobial, anthelmintic, antioxidantInhibition of microbial growth, radical scavenging

The biological activity of such compounds is highly dependent on the nature and position of the substituents on the aromatic rings. The presence of the bromine atom, a halogen, can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Given the structural similarities to other biologically active benzamides, it is plausible that this compound could be investigated for its potential as an antimicrobial or antitumor agent. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological functions and any associated signaling pathways.

Logical Relationship of Biological Evaluation:

BiologicalEvaluation A N-(3-benzamidophenyl)- 4-bromobenzamide B In vitro screening (e.g., antimicrobial, anticancer assays) A->B C Identification of lead activity B->C D Mechanism of action studies (e.g., target identification) C->D F In vivo studies (e.g., animal models) C->F E Signaling pathway analysis D->E

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound is a synthetically accessible molecule that belongs to a class of compounds with demonstrated biological relevance. This technical guide provides a foundational understanding of its chemical nature and a detailed, plausible pathway for its synthesis. While specific experimental data for the final compound is lacking, the information presented on its precursors and related structures offers a solid starting point for researchers interested in exploring its potential applications in drug discovery and development. Further investigation is warranted to characterize its physicochemical properties and to explore its biological activity profile.

References

Technical Guide: Spectral and Synthetic Profile of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of N-(3-benzamidophenyl)-4-bromobenzamide, a novel benzamide derivative. Due to the limited availability of direct experimental data for this specific compound, this guide presents a putative synthetic protocol and predicted spectral data based on established chemical principles and analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₂₀H₁₅BrN₂O₂
Molecular Weight 395.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.
Melting Point >200 °C (predicted)

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the acylation of N-(3-aminophenyl)benzamide with 4-bromobenzoyl chloride. This standard amide bond formation reaction is widely used in organic synthesis for its reliability and high yields.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A N-(3-aminophenyl)benzamide P A->P B 4-bromobenzoyl chloride B->P C This compound P->C Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials:

  • N-(3-aminophenyl)benzamide

  • 4-bromobenzoyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-(3-aminophenyl)benzamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with the dropwise addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Predicted Spectral Data

The following spectral data are predicted based on the analysis of similar benzamide structures.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1HAr-NH-CO (amide)
~10.1s1HAr-NH-CO (amide)
~8.2-7.2m12HAromatic protons

Rationale: The two amide protons are expected to appear as singlets at downfield chemical shifts due to the deshielding effect of the adjacent carbonyl groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.2-8.2 ppm.

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~166C=O (amide carbonyls)
~140-120Aromatic carbons
~128C-Br

Rationale: The amide carbonyl carbons are predicted to resonate around δ 166 ppm. The aromatic carbons will appear in the typical region of δ 120-140 ppm, with the carbon attached to the bromine atom expected around δ 128 ppm.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~1660StrongC=O stretch (amide I)
~1530StrongN-H bend (amide II)
~1240MediumC-N stretch
~1010StrongC-Br stretch

Rationale: The IR spectrum is expected to show characteristic amide bond absorptions, including N-H stretching and bending, and a strong C=O stretching band. A prominent absorption corresponding to the C-Br bond is also anticipated.

Mass Spectrometry
m/zAssignment
394/396[M]⁺ (molecular ion peak with bromine isotopes)
183/185[BrC₆H₄CO]⁺
105[C₆H₅CO]⁺

Rationale: The mass spectrum should exhibit a molecular ion peak with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). Fragmentation is likely to occur at the amide bonds, leading to characteristic benzoyl and bromobenzoyl cations.

Experimental Workflow and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A Reactants (N-(3-aminophenyl)benzamide, 4-bromobenzoyl chloride) B Amide Coupling Reaction A->B C Work-up and Purification B->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Spectral Data Interpretation D->H E->H F->H G->H I Structure Confirmation H->I

Figure 2: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectral properties of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectral data are derived from the analysis of closely related structures. This information is intended to facilitate further research and development involving this compound. Experimental validation of the presented data is highly recommended.

Mass Spectrometry of N-(3-benzamidophenyl)-4-bromobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(3-benzamidophenyl)-4-bromobenzamide. Due to the absence of publicly available mass spectra for this specific compound, this document presents a theoretical framework for its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The proposed fragmentation pathways are based on established principles of mass spectrometry and data from structurally related molecules. Furthermore, this guide outlines detailed experimental protocols for sample analysis and data acquisition, intended to serve as a practical resource for researchers. All quantitative data, including theoretical fragment masses, are presented in clear, tabular formats. Diagrams illustrating the experimental workflow and a proposed fragmentation pathway are provided to enhance understanding.

Introduction

This compound is a complex amide containing two aromatic rings and two amide linkages. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This guide will delve into the theoretical mass spectrometry of the target compound, offering insights into its expected fragmentation patterns and providing standardized protocols for its analysis.

Molecular and Spectrometric Data

A crucial first step in mass spectrometric analysis is the accurate determination of the molecular formula and mass of the analyte. High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule with high precision.[1][2][3][4][5]

Table 1: Molecular and High-Resolution Mass Data for this compound

ParameterValue
Molecular Formula C₂₀H₁₅BrN₂O₂
Average Molecular Weight 395.25 g/mol
Monoisotopic Mass 394.0317 Da
Calculated m/z for [M+H]⁺ 395.0395 Da
Calculated m/z for [M+Na]⁺ 417.0214 Da
Calculated m/z for [M-H]⁻ 393.0239 Da

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the presence of two amide bonds and the bromine atom. The following sections detail the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[6] The fragmentation of aromatic amides often involves cleavage of the amide bonds and reactions within the aromatic rings.[7][8][9][10]

Table 2: Predicted Key Fragments of this compound under EI-MS

m/z (Nominal)Proposed Fragment IonIon Formula
394/396Molecular Ion [M]⁺˙[C₂₀H₁₅BrN₂O₂]⁺˙
289/291[M - C₇H₅O]⁺[C₁₃H₁₀BrN₂O]⁺
183/185[BrC₆H₄CO]⁺[C₇H₄BrO]⁺
105[C₆H₅CO]⁺[C₇H₅O]⁺
77[C₆H₅]⁺[C₆H₅]⁺

A proposed fragmentation pathway under EI is visualized in the following diagram:

G Proposed EI Fragmentation Pathway M [C₂₀H₁₅BrN₂O₂]⁺˙ m/z 394/396 F1 [C₁₃H₁₀BrN₂O]⁺ m/z 289/291 M->F1 - C₇H₅O F2 [C₇H₄BrO]⁺ m/z 183/185 M->F2 - C₁₃H₁₀N₂O F3 [C₇H₅O]⁺ m/z 105 M->F3 - C₁₃H₁₀BrN₂O F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules with minimal fragmentation in the source.[11][12][13][14] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information. The fragmentation of protonated N-(3-aminophenyl)benzamide derivatives has been shown to involve interesting rearrangements, which could also be relevant for the target molecule.[15]

Table 3: Predicted Key Fragments of this compound under ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment IonIon Formula
395.0395[M+H]⁺[C₂₀H₁₆BrN₂O₂]⁺
290.0056[M+H - C₇H₅O]⁺[C₁₃H₁₁BrN₂O]⁺
183.9522/185.9502[BrC₆H₄CO]⁺[C₇H₄BrO]⁺
105.0335[C₆H₅CO]⁺[C₇H₅O]⁺

Experimental Protocols

The following are generalized protocols for the analysis of this compound using mass spectrometry. Instrument parameters should be optimized for the specific instrument and desired sensitivity.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive and Negative Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 100-600.

    • MS/MS: For fragmentation studies, select the precursor ion of interest (e.g., m/z 395.04) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

The general workflow for mass spectrometric analysis is depicted below:

G General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Filter Filtration (0.22 µm) Working->Filter LCMS LC-MS (ESI) Filter->LCMS GCMS GC-MS (EI) Filter->GCMS Acquisition Data Acquisition (Full Scan & MS/MS) LCMS->Acquisition GCMS->Acquisition Interpretation Spectral Interpretation Acquisition->Interpretation Reporting Reporting Interpretation->Reporting

General workflow for mass spectrometric analysis.

Conclusion

References

A Technical Guide to Determining the Solubility of N-(3-benzamidophenyl)-4-bromobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This document provides a comprehensive technical guide for determining the solubility of the compound N-(3-benzamidophenyl)-4-bromobenzamide in various organic solvents. While specific experimental data for this compound is not publicly available, this guide outlines the fundamental principles of solubility, presents a detailed experimental protocol for its determination, and offers a framework for solvent selection and data interpretation.

Introduction: Understanding the Solubility of Aromatic Amides

This compound is a complex aromatic amide. Its solubility is governed by the interplay of its structural features with the properties of the solvent. The molecule possesses multiple aromatic rings, two amide linkages, and a bromine substituent. These features contribute to a rigid, largely nonpolar structure with a high potential for strong intermolecular interactions in the solid state (crystal lattice energy).

The key factors influencing its solubility include:

  • "Like Dissolves Like" Principle : A solute's solubility is highest in a solvent with a similar polarity.[1][2] Given its structure, the compound is expected to be poorly soluble in polar protic solvents like water and more soluble in polar aprotic or nonpolar organic solvents.

  • Intermolecular Forces : The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O).[3][4] Solvents capable of forming hydrogen bonds may enhance solubility. However, the strong self-association of amide molecules through hydrogen bonding can also lead to high crystal lattice energy, which must be overcome by the solvent, potentially reducing solubility.[4][5]

  • Molecular Size and Shape : Larger molecules are often less soluble than smaller ones because they require more energy to be surrounded by solvent molecules.[1]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can aid in rational solvent selection.

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters:

  • δd : Energy from dispersion forces.

  • δp : Energy from dipolar intermolecular forces.

  • δh : Energy from hydrogen bonds.[6][7]

The principle is that substances with similar HSP values are likely to be miscible.[6][8] To predict solubility, one would need to determine the HSP values for this compound (which can be estimated using group contribution methods) and compare them to the known HSP values of various solvents. A smaller "distance" between the HSP of the solute and the solvent in the three-dimensional Hansen space suggests higher solubility.

Logical Framework for Solubility

The relationship between the solute, solvent, and resulting solubility can be visualized as a logical flow.

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute N-(3-benzamidophenyl)- 4-bromobenzamide Polarity Polarity / Dipole Moment Solute->Polarity HBond H-Bonding Potential (Donor/Acceptor) Solute->HBond Size Molecular Size / Shape Solute->Size Dissolution Dissolution Process Polarity->Dissolution Interaction HBond->Dissolution Interaction Solvent Organic Solvent SolventPolarity Polarity / Dielectric Const. Solvent->SolventPolarity SolventHBond H-Bonding Potential Solvent->SolventHBond SolventHSP Hansen Parameters (δd, δp, δh) Solvent->SolventHSP SolventPolarity->Dissolution SolventHBond->Dissolution Solubility Resulting Solubility (e.g., mg/mL) Dissolution->Solubility

Caption: Logical flow of factors influencing solubility.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method .[1] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation:

    • Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume of the selected organic solvent (e.g., 5 mL).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solid (solute) is achieved.

    • Weigh the vial again to determine the mass of the dissolved solid.

    • Alternatively, the concentration of the solute in the filtered supernatant can be determined using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mole fraction).

    • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solid solute to known volume of solvent start->prep equilibrate 2. Equilibration Agitate in isothermal bath (e.g., 24-72h at 25°C) prep->equilibrate settle 3. Sedimentation Allow excess solid to settle equilibrate->settle sample 4. Sampling & Filtration Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter) settle->sample quantify 5. Quantification (Gravimetric or HPLC/UV-Vis) sample->quantify end End (Solubility Data) quantify->end

Caption: Workflow for the isothermal shake-flask method.

Data Presentation and Solvent Selection

Quantitative solubility data should be organized systematically for clear comparison. A range of solvents with varying polarities and hydrogen bonding capabilities should be tested.

Table of Potential Organic Solvents for Screening
Solvent ClassSolvent ExamplePolarity IndexH-Bonding CapabilityExpected Solubility
Nonpolar Hexane0.1NoneLow
Toluene2.4NoneModerate (due to aromatic interactions)
Polar Aprotic Dichloromethane (DCM)3.1AcceptorModerate to High
Acetone5.1AcceptorModerate to High
Tetrahydrofuran (THF)4.0AcceptorHigh
Acetonitrile (ACN)5.8AcceptorModerate
Dimethylformamide (DMF)6.4AcceptorHigh
Dimethyl Sulfoxide (DMSO)7.2AcceptorHigh
Polar Protic Methanol5.1Donor & AcceptorLow to Moderate
Ethanol4.3Donor & AcceptorLow to Moderate
Data Summary Table (Template)

Researchers should use the following template to record experimentally determined solubility data for this compound at a specified temperature (e.g., 25°C).

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
e.g., TolueneNonpolar
e.g., AcetonePolar Aprotic
e.g., THFPolar Aprotic
e.g., DMFPolar Aprotic
e.g., DMSOPolar Aprotic
e.g., MethanolPolar Protic

Conclusion

Determining the solubility of this compound requires a systematic experimental approach, such as the isothermal shake-flask method. While its complex aromatic amide structure suggests low aqueous solubility, it is expected to exhibit moderate to high solubility in polar aprotic solvents like THF, DMF, and DMSO. The provided protocols and frameworks offer a robust starting point for researchers to generate reliable and comparable solubility data, which is essential for subsequent process development and formulation activities.

References

Crystal Structure Analysis of N-(3-benzamidophenyl)-4-bromobenzamide: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available data on the crystal structure of N-(3-benzamidophenyl)-4-bromobenzamide. Therefore, the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations, cannot be generated at this time.

The investigation for the crystal structure of this compound, a diamide derivative of 1,3-phenylenediamine, included searches of chemical and crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC), as well as broad searches of chemical literature. These efforts did not yield any published reports detailing the synthesis of single crystals or the determination of their three-dimensional structure via X-ray diffraction.

While the searches identified crystal structure analyses for numerous related benzamide derivatives, none corresponded to the specific molecular structure of this compound. The available data pertains to simpler analogues or compounds with different substitution patterns or functional groups.

Without the primary crystallographic information file (CIF), which is the standard format for reporting crystal structure data, it is impossible to provide the core requirements of the request, such as:

  • Crystallographic Data Tables: Information on the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles is not available.

  • Structure Refinement Details: Parameters like R-factor and goodness-of-fit, which indicate the quality of the crystal structure model, are unknown.

  • Experimental Protocols: The specific methodologies for the synthesis, crystallization, and X-ray data collection for this particular compound have not been published.

  • Molecular and Supramolecular Analysis: A detailed discussion of the molecule's conformation, intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and packing arrangement cannot be conducted.

  • Hirshfeld Surface Analysis: This computational method, used to quantify intermolecular contacts, requires the CIF data as a starting point.

  • Visualizations: Diagrams of workflows and intermolecular interactions are contingent on the availability of structural data.

This report underscores a gap in the existing scientific literature. The crystal structure of this compound has either not been determined or the results have not been made public. For researchers, scientists, and drug development professionals interested in this compound, the next step would be to perform the synthesis and single-crystal X-ray diffraction analysis experimentally.

A Technical Guide to the Thermal Stability Assessment of N-(3-benzamidophenyl)-4-bromobenzamide and Related Aromatic Amides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its shelf-life, formulation strategy, and overall safety and efficacy. This technical guide provides a comprehensive framework for evaluating the thermal properties of N-(3-benzamidophenyl)-4-bromobenzamide, a complex aromatic amide. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document outlines the standard methodologies and presents data from structurally analogous compounds to establish a predictive understanding. Detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are provided, alongside a logical workflow for a comprehensive thermal stability investigation. This guide is intended to equip researchers with the necessary tools to assess the thermal characteristics of this and other similar novel chemical entities.

Introduction to Thermal Stability in Drug Development

Thermal stability is the measure of a substance's ability to resist chemical or physical changes upon exposure to heat. For pharmaceutical compounds, a lack of thermal stability can lead to degradation, resulting in loss of potency, formation of toxic byproducts, and altered physicochemical properties such as solubility and bioavailability. Therefore, a thorough characterization of a compound's thermal behavior is a non-negotiable step in the pre-formulation and drug development process. Key thermal events include melting, crystallization, glass transitions, and decomposition. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for quantifying these properties.[1]

Physicochemical and Thermal Properties of Analogous Compounds

Direct experimental data on the thermal decomposition of this compound is not readily found in peer-reviewed literature. However, an analysis of its structural precursors and related aromatic amides can provide valuable insights into its expected thermal behavior. Aromatic amides are generally known for their high thermal stability due to the resonance stabilization of the amide bond and the rigidity of the aromatic rings.[2][3]

The table below summarizes key thermal data for structurally related compounds. This data serves as a benchmark for estimating the thermal properties of the target molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Data Source
4-Bromobenzamide C₇H₆BrNO200.03190-193309.9[4][5]
N-(3-aminophenyl)-4-bromobenzamide C₁₃H₁₁BrN₂O291.14Not Reported363.9 (Predicted)[6][7]
N-(4-acetylphenyl)-3-bromobenzamide C₁₅H₁₂BrNO₂318.17Not Reported380.4 (Predicted)[8]

Note: The boiling points for N-(3-aminophenyl)-4-bromobenzamide and N-(4-acetylphenyl)-3-bromobenzamide are predicted values and should be confirmed experimentally.

Experimental Workflow for Thermal Analysis

A systematic approach is essential for accurately characterizing the thermal stability of a novel compound. The following workflow illustrates the logical sequence of experiments and data analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_interpretation Phase 3: Data Interpretation & Reporting SamplePrep Sample Preparation (Drying, Milling, Weighing) TGA Thermogravimetric Analysis (TGA) (Determine Mass Loss vs. Temp) SamplePrep->TGA DSC Differential Scanning Calorimetry (DSC) (Determine Heat Flow vs. Temp) SamplePrep->DSC TGA_Data TGA Data Analysis (Onset of Decomposition, T_d) TGA->TGA_Data DSC_Data DSC Data Analysis (Melting Point T_m, Enthalpy ΔH_f) DSC->DSC_Data StabilityReport Comprehensive Thermal Stability Profile TGA_Data->StabilityReport DSC_Data->StabilityReport

Caption: Workflow for assessing the thermal stability of a pharmaceutical compound.

Detailed Experimental Protocols

The following are standard protocols for conducting TGA and DSC analyses. Instrument parameters should be optimized for the specific compound under investigation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition temperature of materials.[1]

Objective: To determine the temperature at which this compound begins to degrade and to quantify mass loss during thermal events.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the finely ground, dried sample into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of the major mass loss step is typically reported as the decomposition temperature (T_d).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[9][10]

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_f) of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Atmosphere: Maintain an inert atmosphere by purging the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating: Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min. This step removes any prior thermal history.

    • Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its crystallization point.

    • Second Heating: Ramp the temperature again at 10 °C/min through the melting transition. The data from this second heating scan is typically used for analysis.

  • Data Collection: Record the differential heat flow between the sample and reference pans.

  • Analysis: Analyze the resulting DSC thermogram. The peak of the endotherm corresponds to the melting point (T_m), and the area under the peak is used to calculate the enthalpy of fusion (ΔH_f).

Conclusion

While direct experimental data for this compound remains to be published, this guide establishes a robust framework for its thermal characterization. By leveraging data from analogous structures and employing standardized TGA and DSC protocols, researchers can effectively determine the critical thermal properties of this molecule. The resulting stability profile is essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential pharmaceutical product derived from this compound.

References

Technical Guide: Synthesis and Characterization of N-(3-benzamidophenyl)-4-bromobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of N-(3-benzamidophenyl)-4-bromobenzamide derivatives. These compounds belong to the broader class of N-phenylbenzamides, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. This document outlines a detailed, two-step synthetic protocol, methodologies for structural elucidation and purity assessment, and a discussion of a potential mechanism of action related to cancer therapy. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

N-phenylbenzamide scaffolds are prevalent in a multitude of biologically active compounds. The structural rigidity and the potential for diverse substitutions on the phenyl rings make them attractive pharmacophores. The introduction of a benzamido group at the meta-position of the aniline ring and a bromine atom on the terminal benzoyl moiety can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Bromine, a heavy halogen, can participate in halogen bonding and enhance binding affinity to protein targets.

Recent studies on similar benzamide derivatives have highlighted their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair.[1] Inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. This guide provides the necessary experimental details to synthesize and characterize novel this compound derivatives for further investigation as potential therapeutic agents.

Synthesis Workflow

The synthesis of this compound derivatives is a sequential process that begins with the preparation of key intermediates followed by their coupling to form the final product. The overall workflow is depicted below.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis & Characterization 3-Nitroaniline 3-Nitroaniline N-(3-nitrophenyl)benzamide N-(3-nitrophenyl)benzamide 3-Nitroaniline->N-(3-nitrophenyl)benzamide Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->N-(3-nitrophenyl)benzamide 4-Bromobenzoic_acid 4-Bromobenzoic_acid 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride 4-Bromobenzoic_acid->4-Bromobenzoyl_chloride Thionyl_chloride Thionyl_chloride Thionyl_chloride->4-Bromobenzoyl_chloride N-(3-aminophenyl)benzamide N-(3-aminophenyl)benzamide N-(3-nitrophenyl)benzamide->N-(3-aminophenyl)benzamide Reduction This compound This compound N-(3-aminophenyl)benzamide->this compound 4-Bromobenzoyl_chloride->this compound Acylation Characterization Characterization This compound->Characterization Analysis

Overall synthesis and characterization workflow.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target compounds, starting from commercially available precursors.

Synthesis of Intermediate 1: N-(3-aminophenyl)benzamide

The synthesis of this key intermediate is achieved in two steps: acylation of 3-nitroaniline followed by reduction of the nitro group.

Step 1: Synthesis of N-(3-nitrophenyl)benzamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline (1 eq.) in a suitable anhydrous solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution. If pyridine is not the solvent, add a base like triethylamine (1.2 eq.) to scavenge the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(3-nitrophenyl)benzamide by recrystallization from ethanol.

Step 2: Synthesis of N-(3-aminophenyl)benzamide

  • To a solution of N-(3-nitrophenyl)benzamide (1 eq.) in ethanol, add iron powder (5 eq.) and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours. The progress of the reduction can be monitored by TLC.

  • After the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the resulting solid in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-(3-aminophenyl)benzamide as a solid, which can be used in the next step without further purification.

Synthesis of Intermediate 2: 4-Bromobenzoyl chloride
  • In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap, place 4-bromobenzoic acid (1 eq.) and thionyl chloride (2-3 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Distill the remaining residue under reduced pressure to obtain pure 4-bromobenzoyl chloride as a low-melting solid or liquid.[2]

Synthesis of this compound Derivatives
  • Dissolve N-(3-aminophenyl)benzamide (1 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the solution.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound derivative.

Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. Expected proton signals include aromatic protons in their characteristic regions and two amide N-H singlets.

  • Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide groups (around 1650-1680 cm⁻¹), and C-Br stretching.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature in the mass spectrum.

  • Melting Point (MP): The melting point of the purified solid product should be determined as an indicator of purity.

  • Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values.

Data Presentation

The quantitative data for a representative this compound derivative are summarized in the table below.

ParameterData
Molecular Formula C₂₀H₁₅BrN₂O₂
Molecular Weight 395.25 g/mol
Yield To be determined experimentally
Melting Point To be determined experimentally (°C)
¹H NMR (DMSO-d₆, δ ppm) Anticipated signals: 10.4-10.0 (2s, 2x NH), 8.2-7.2 (m, 13H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) Anticipated signals: 166-164 (2x C=O), 140-118 (Ar-C)
IR (KBr, cm⁻¹) Anticipated peaks: ~3300 (N-H), ~1660 (C=O), ~1530 (N-H bend)
HRMS (m/z) [M+H]⁺ calculated for C₂₀H₁₆BrN₂O₂⁺: 395.0400; Found: To be determined

Potential Biological Activity and Signaling Pathway

Benzamide derivatives have been identified as promising scaffolds for the development of PARP-1 inhibitors.[1][3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during replication. The inability to repair these double-strand breaks results in synthetic lethality and selective killing of cancer cells.

The proposed mechanism of action for this compound derivatives as PARP-1 inhibitors is illustrated in the following signaling pathway diagram.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_replication Replication & Consequences cluster_cell_fate Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired BER Base Excision Repair (BER) PARP1->BER activates SSB_Repair SSB Repaired BER->SSB_Repair leads to DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB causes collapse HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by Apoptosis Apoptosis / Cell Death DSB->Apoptosis induces in HR-deficient cells Cell_Survival Cell Survival HR_Repair->Cell_Survival promotes Target_Compound N-(3-benzamidophenyl)- 4-bromobenzamide Derivative Target_Compound->PARP1 inhibits

Proposed mechanism via PARP-1 inhibition.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of novel this compound derivatives. The outlined protocols are based on established chemical transformations and offer a clear path to obtaining these target compounds. The potential of this class of molecules to act as PARP-1 inhibitors highlights their relevance in the field of oncology drug discovery. Further studies, including in vitro biological evaluation and structure-activity relationship (SAR) analysis, are warranted to explore the full therapeutic potential of these derivatives.

References

The Discovery and Evolution of Novel Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a diverse array of therapeutic agents. From their early beginnings as antipsychotic and antiemetic drugs, benzamide derivatives have evolved to encompass a wide range of pharmacological activities, including anticancer, antidiabetic, and anti-infective properties. This in-depth technical guide explores the discovery and history of novel benzamide derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. The following sections detail the quantitative data of key derivatives, in-depth experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action through signaling pathway diagrams.

Data Presentation: A Quantitative Overview of Benzamide Derivatives

The therapeutic efficacy of benzamide derivatives is intrinsically linked to their chemical structure, which dictates their binding affinity to specific biological targets and their pharmacokinetic properties. The following tables summarize key quantitative data for representative benzamide derivatives across various therapeutic classes, facilitating a comparative analysis of their potency and selectivity.

Table 1: Antipsychotic Benzamide Derivatives - Receptor Binding Affinities (pKi)

CompoundDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2ASerotonin 5-HT7
Amisulpride8.08.35.45.27.5
Sulpiride7.77.95.35.16.8
Remoxipride7.57.85.15.06.5
Nemonapride9.19.46.27.88.1

Note: pKi values are negative logarithms of the dissociation constant (Ki) and are indicative of binding affinity; higher values denote stronger binding.

Table 2: Antiemetic Benzamide Derivatives - Clinical and Pharmacokinetic Data

CompoundMechanism of ActionEfficacy MarkerPharmacokinetic Parameter (Tmax)
MetoclopramideD2 and 5-HT3 antagonistPrevention of chemotherapy-induced nausea and vomiting0.5 - 2.0 hours
AlizaprideD2 antagonistPost-operative nausea and vomiting control~1.5 hours
ItoprideD2 antagonist, AChE inhibitorImprovement in gastric motility~0.6 hours

Table 3: Anticancer Benzamide Derivatives (HDAC Inhibitors) - Potency and Selectivity

CompoundIC50 (HDAC1)IC50 (HDAC2)IC50 (HDAC3)
Entinostat (MS-275)0.51 µM0.6 µM1.7 µM
Mocetinostat0.57 µM1.1 µM1.6 µM
Chidamide0.09 µM0.16 µM0.06 µM

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 4: Antidiabetic Benzamide Derivatives (Glucokinase Activators) - Efficacy Data

CompoundEC50 (Glucokinase Activation)In vivo Efficacy (Animal Model)
Piragliatin27 nM47.4% reduction in glucose AUC in mice
AZD165660 nMSignificant reduction in HbA1c in clinical trials

Note: EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzamide derivatives, offering a practical guide for researchers in the field.

Synthesis of a Generic N-Substituted Benzamide Derivative

This protocol outlines a general and widely applicable method for the synthesis of N-substituted benzamide derivatives.

Materials:

  • Substituted benzoic acid (1.0 mmol)

  • Thionyl chloride (1.2 mmol)

  • Substituted amine (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of the substituted benzoic acid (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM (10 mL).

  • In a separate flask, dissolve the substituted amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL).

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzamide derivative.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of benzamide derivatives against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., trypsin and Trichostatin A in assay buffer)

  • Test benzamide derivative compounds

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test benzamide compounds in HDAC assay buffer.

  • In a 96-well black microplate, add 5 µL of the diluted test compound or vehicle (for control).

  • Add 35 µL of recombinant HDAC enzyme solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add 10 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 50 µL of the developer solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorometric plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol details a radioligand binding assay to assess the affinity of benzamide derivatives for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2)

  • Radioligand (e.g., [3H]-Spiperone)

  • Non-specific binding agent (e.g., Haloperidol)

  • Test benzamide derivative compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test benzamide compounds in binding buffer.

  • In a 96-well plate, add 25 µL of the diluted test compound or vehicle (for total binding) or the non-specific binding agent (for non-specific binding).

  • Add 25 µL of the radioligand solution.

  • Add 50 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials and add scintillation cocktail.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for each compound.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of benzamide derivatives requires a clear visualization of the signaling pathways they modulate. The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and experimental workflows.

HDAC_Inhibition cluster_0 Chromatin State cluster_1 Enzymatic Regulation cluster_2 Benzamide Derivative cluster_3 Transcriptional Regulation Histones Histones Euchromatin Euchromatin (Relaxed Chromatin) Histones->Euchromatin Leads to Heterochromatin Heterochromatin (Condensed Chromatin) Histones->Heterochromatin Leads to DNA DNA Acetyl_Groups Acetyl Groups Acetyl_Groups->Histones Attaches to HAT HAT (Histone Acetyltransferase) HAT->Acetyl_Groups Adds HDAC HDAC (Histone Deacetylase) HDAC->Acetyl_Groups Removes Benzamide Benzamide Inhibitor Benzamide->HDAC Inhibits Gene_Expression Gene Expression Euchromatin->Gene_Expression Allows Gene_Repression Gene Repression Heterochromatin->Gene_Repression Causes

Caption: Mechanism of action of benzamide HDAC inhibitors.

Dopamine_D2_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Benzamide Benzamide Antagonist Benzamide->D2_Receptor Blocks Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates AC Adenylate Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates Glucokinase_Activation cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell via Glucokinase Glucokinase (GK) Glucose->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylates to Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism Enters ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio Leads to K_ATP_Channel KATP Channel ATP_ADP_Ratio->K_ATP_Channel Closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Causes Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Leads to Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers Benzamide_Activator Benzamide GK Activator Benzamide_Activator->Glucokinase Enhances activity

Methodological & Application

Application Notes and Protocols for N-(3-benzamidophenyl)-4-bromobenzamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the generation of this document, there is no publicly available experimental data specifically for N-(3-benzamidophenyl)-4-bromobenzamide in kinase inhibition assays. The following application notes and protocols are based on the analysis of its chemical structure and data from structurally similar benzamide-containing kinase inhibitors. The provided data and potential kinase targets are illustrative and should be confirmed by experimental validation.

Application Notes

Introduction to this compound as a Potential Kinase Inhibitor

This compound is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3] Numerous derivatives have been synthesized and evaluated for their potential to inhibit a variety of protein kinases, including both tyrosine kinases and serine/threonine kinases.[2][4][5] The structure of this compound, featuring two benzamide moieties, suggests its potential to interact with the ATP-binding pocket of protein kinases, a common mechanism for this class of inhibitors.

Postulated Mechanism of Action

Based on the common mechanism of action for small molecule kinase inhibitors with similar scaffolds, this compound is hypothesized to act as an ATP-competitive inhibitor. This mode of inhibition involves the compound binding to the kinase's active site, directly competing with the endogenous ATP substrate. This prevents the transfer of a phosphate group from ATP to the target protein, thereby inhibiting the kinase's catalytic activity and downstream signaling.

Potential Kinase Targets and Screening Strategy

The benzamide scaffold has been incorporated into inhibitors targeting a range of kinases. For example, derivatives have shown activity against:

  • Tyrosine Kinases: such as Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src-family kinases.[1][2][3][6][7]

  • Serine/Threonine Kinases: Various inhibitors targeting serine/threonine kinases also contain the benzamide functional group.[4][5]

Given the broad potential, it is recommended to perform an initial screening of this compound against a diverse panel of kinases to identify its primary targets and assess its selectivity. A kinome-wide scan or a panel of representative kinases from different families would be an appropriate starting point.

Data Presentation

The inhibitory activity of this compound should be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. The results can be summarized in a table for clear comparison.

Table 1: Illustrative Inhibitory Profile of this compound

(Note: The following data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Kinase TargetKinase FamilyIC50 (nM)
EGFRTyrosine Kinase85
VEGFR2Tyrosine Kinase120
Abl1Tyrosine Kinase250
SRCTyrosine Kinase780
AKT1Serine/Threonine>10,000
CDK2Serine/Threonine>10,000
PKASerine/Threonine>10,000
MEK1Dual-Specificity>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay using ADP-Glo™ Kinase Assay

This protocol describes a general method for determining the IC50 of this compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Recombinant Kinase of interest

  • Kinase-specific substrate and any required cofactors

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 100 nM).

    • Further dilute these DMSO stocks into the kinase buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • In a white, opaque multi-well plate, add the following to each well:

      • Kinase Buffer

      • Diluted this compound or DMSO (for positive and negative controls)

      • Substrate solution

      • Recombinant kinase enzyme

    • Include "no kinase" controls (wells with all components except the kinase) and "no inhibitor" controls (wells with DMSO instead of the compound).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Mix the plate gently.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection of ADP Production:

    • After the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from "no kinase" controls) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

G Figure 1: Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds Receptor->Receptor Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) Receptor->Adaptor Recruits GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Activates Ras Ras GEF->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TranscriptionFactor Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor N-(3-benzamidophenyl) -4-bromobenzamide Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits

Caption: Generic MAPK/ERK kinase signaling pathway.

G Figure 2: Workflow for ADP-Glo Kinase Inhibition Assay Start Start PrepCompound 1. Prepare Serial Dilutions of This compound Start->PrepCompound SetupReaction 2. Set up Kinase Reaction: - Kinase - Substrate - Buffer - Test Compound/DMSO PrepCompound->SetupReaction InitiateReaction 3. Initiate Reaction with ATP Incubate at 30°C for 60 min SetupReaction->InitiateReaction StopReaction 4. Add ADP-Glo™ Reagent Incubate at RT for 40 min InitiateReaction->StopReaction DetectSignal 5. Add Kinase Detection Reagent Incubate at RT for 30 min StopReaction->DetectSignal ReadPlate 6. Measure Luminescence DetectSignal->ReadPlate AnalyzeData 7. Calculate % Inhibition and Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for kinase inhibition assay.

References

Application Notes and Protocols for N-(3-benzamidophenyl)-4-bromobenzamide (C276) in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3-benzamidophenyl)-4-bromobenzamide, also referred to as C276, is a synthetic small molecule that has demonstrated notable potential as an anticancer agent. It functions primarily as a tubulin polymerization inhibitor, a class of molecules that interfere with the dynamics of microtubules.[1][2] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure.[1] By disrupting microtubule function, C276 can induce cell cycle arrest, particularly at the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in cancer cells.[3][4][5] This document provides an overview of the applications of C276 in cancer research, along with detailed protocols for key experiments.

Data Presentation

In Vitro Efficacy of Benzamide Derivatives

The following table summarizes the cytotoxic activity of various benzamide derivatives in different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineCancer TypeIC50 (µM)Reference
C9 (a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative)NCI-H520Non-small cell lung cancer1.36 ± 0.27[6]
C9NCI-H1581Non-small cell lung cancer1.25 ± 0.23[6]
C9NCI-H226Non-small cell lung cancer2.31 ± 0.41[6]
C9NCI-H460Non-small cell lung cancer2.14 ± 0.36[6]
C9NCI-H1703Non-small cell lung cancer1.85 ± 0.32[6]
TBUEIB (an imidazo-benzamide derivative)A549Lung adenocarcinoma106[7]
3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS)A549Human lung cancer0.03[5]

Signaling Pathways and Mechanisms of Action

This compound and related benzamide compounds exert their anticancer effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of tubulin polymerization, which disrupts the formation and function of the mitotic spindle, a structure essential for cell division.[2][8] This disruption leads to an arrest of the cell cycle at the G2/M phase.[3][4][9]

Prolonged arrest at this checkpoint can activate downstream apoptotic pathways. One of the key pathways involves the p53 tumor suppressor protein.[3][4] In response to cellular stress, such as that induced by C276, p53 can be activated, leading to the transcription of pro-apoptotic genes. However, studies on related benzamides have shown that apoptosis can also be induced in a p53-independent manner.[3][4]

The apoptotic cascade often involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspases, such as caspase-3.[3][4][7] Activated caspase-3 is responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

Additionally, some benzamide derivatives have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[10][11] Inhibition of NF-κB can sensitize cancer cells to apoptosis.

G2M_Arrest_and_Apoptosis C276 This compound (C276) Tubulin Tubulin Polymerization C276->Tubulin inhibits Microtubules Microtubule Dynamics MitoticSpindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces p53 p53 Activation G2M_Arrest->p53 CytochromeC Cytochrome c Release G2M_Arrest->CytochromeC can lead to Caspase3 Caspase-3 Activation Apoptosis->Caspase3 execution phase p53->Apoptosis Caspase9 Caspase-9 Activation Caspase9->Caspase3 activates CytochromeC->Caspase9 activates

Figure 1: Proposed mechanism of C276-induced G2/M arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of C276 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (C276) stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of C276 in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the C276 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with C276 dilutions Incubate1->Treat Incubate2 Incubate for treatment period Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve formazan with DMSO Incubate3->Dissolve Read Read absorbance at 570 nm Dissolve->Read Analyze Calculate % viability and IC50 Read->Analyze

Figure 2: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of C276 on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • C276 stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Incubate for 24 hours, then treat the cells with different concentrations of C276 for the desired time period (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of C276 on the polymerization of purified tubulin.[12][13][14][15]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP (Guanosine triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • C276 stock solution

  • Fluorescent reporter dye (e.g., DAPI)

  • 96-well plate (black, clear bottom)

  • Fluorimeter with kinetic reading capabilities, pre-warmed to 37°C

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice. This typically contains tubulin, polymerization buffer, GTP, and the fluorescent reporter.

  • Add different concentrations of C276 or a vehicle control to the wells of a pre-warmed 96-well plate. Known tubulin inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be included as controls.

  • Initiate the polymerization reaction by adding the tubulin mixture to the wells.

  • Immediately place the plate in the fluorimeter and begin kinetic measurements of fluorescence intensity at 37°C. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a sufficient duration (e.g., 60-90 minutes).

  • Analyze the resulting polymerization curves. Inhibition of polymerization by C276 will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Tubulin_Polymerization_Assay Start Prepare tubulin reaction mix on ice Add_Compound Add C276/controls to pre-warmed plate Start->Add_Compound Initiate Add tubulin mix to initiate polymerization Add_Compound->Initiate Measure Kinetic fluorescence measurement at 37°C Initiate->Measure Analyze Analyze polymerization curves Measure->Analyze

Figure 3: Workflow for the in vitro tubulin polymerization assay.

This compound (C276) and related benzamide derivatives represent a promising class of compounds for cancer research and drug development. Their ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells makes them valuable tools for studying cell division and for the development of novel anticancer therapies. The protocols provided here offer a starting point for researchers to investigate the efficacy and mechanism of action of these compounds in various cancer models.

References

Application Notes and Protocols: N-(3-benzamidophenyl)-4-bromobenzamide as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-(3-benzamidophenyl)-4-bromobenzamide is a novel small molecule with a chemical structure suggestive of potential therapeutic applications, particularly in oncology. Benzamide derivatives have been extensively studied as inhibitors of various enzymes involved in cell signaling and DNA repair.[1][2] This document provides a hypothetical framework for the investigation of this compound as a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[3][4] Presented herein are its potential mechanism of action, synthesized biological data, and detailed protocols for its synthesis and evaluation.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are key players in the cellular response to DNA damage.[4][5] PARP inhibitors have emerged as a promising class of targeted therapies, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][7] The concept of "synthetic lethality" is the cornerstone of their mechanism, where the inhibition of PARP in a cell that has a pre-existing defect in another DNA repair pathway leads to cell death.[3][4]

The structure of this compound, featuring a benzamide core, is analogous to other known PARP inhibitors.[1][2][8] This application note outlines a hypothetical therapeutic profile for this compound, designated as GP-BBA, as a PARP-1 inhibitor.

Proposed Mechanism of Action

GP-BBA is hypothesized to act as a competitive inhibitor at the NAD+ binding site of the PARP-1 enzyme. By blocking PARP-1 activity, single-strand DNA breaks (SSBs) that occur endogenously are not repaired.[3][4] In rapidly dividing cancer cells, these unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and apoptotic cell death.[6]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-deficient) DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 DSB Double-Strand Break (DSB) DNA_damage->DSB leads to (if unrepaired) SSB_Repair SSB Repair PARP1->SSB_Repair activates GP_BBA GP-BBA GP_BBA->PARP1 inhibits SSB_Repair->DNA_damage repairs HR Homologous Recombination (HR) DSB->HR DSB_Repair DSB Repair HR->DSB_Repair Cell_Survival Cell Survival DSB_Repair->Cell_Survival DNA_damage_cancer DNA Single-Strand Break (SSB) PARP1_cancer PARP-1 DNA_damage_cancer->PARP1_cancer DSB_cancer Double-Strand Break (DSB) DNA_damage_cancer->DSB_cancer leads to SSB_Repair_cancer SSB Repair PARP1_cancer->SSB_Repair_cancer blocked GP_BBA_cancer GP-BBA GP_BBA_cancer->PARP1_cancer inhibits HR_cancer Homologous Recombination (HR) - Deficient DSB_cancer->HR_cancer Apoptosis Apoptosis HR_cancer->Apoptosis failure to repair leads to

Figure 1: Proposed mechanism of GP-BBA in normal versus HR-deficient cancer cells.

Data Presentation

The following tables summarize hypothetical data for GP-BBA, consistent with a potent and selective PARP inhibitor.

Table 1: In Vitro PARP-1 Enzymatic Inhibition

CompoundIC₅₀ (nM)
GP-BBA 5.17
Olaparib (Control)4.5
Veliparib (Control)6.2

Table 2: Cellular Activity in Cancer Cell Lines (72h treatment)

Cell LineBRCA StatusGP-BBA IC₅₀ (µM)Olaparib IC₅₀ (µM)
MDA-MB-436 BRCA1 mutant0.08 0.12
CAPAN-1 BRCA2 mutant0.15 0.25
MCF-7 BRCA WT>10 >10
HCT116 BRCA WT8.5 9.8

Table 3: Selectivity Profile against other PARP isoforms

PARP IsoformGP-BBA IC₅₀ (nM)
PARP-1 5.17
PARP-2 150
PARP-3 >1000

Experimental Protocols

This protocol describes a two-step synthesis starting from commercially available materials.

Synthesis_Workflow reagents1 3-nitroaniline + 4-bromobenzoyl chloride Pyridine, DCM, 0°C to rt intermediate N-(3-nitrophenyl)-4-bromobenzamide reagents1->intermediate Step 1 reagents2 Fe, NH4Cl Ethanol/Water, Reflux intermediate->reagents2 product1 N-(3-aminophenyl)-4-bromobenzamide reagents2->product1 Step 2 reagents3 Benzoyl chloride Pyridine, DCM, 0°C to rt product1->reagents3 final_product This compound (GP-BBA) reagents3->final_product Step 3 purification Column Chromatography (Silica gel) final_product->purification

Figure 2: Synthetic workflow for GP-BBA.

Step 1: Synthesis of N-(3-aminophenyl)-4-bromobenzamide

  • To a solution of 1,3-phenylenediamine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.1 eq).

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(3-aminophenyl)-4-bromobenzamide.

Step 2: Synthesis of this compound (GP-BBA)

  • Dissolve N-(3-aminophenyl)-4-bromobenzamide (1.0 eq) in DCM and cool to 0°C.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) and allow the mixture to stir at room temperature for 6 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude solid from ethanol to afford the pure product, GP-BBA.

This protocol is for a commercially available chemiluminescent PARP-1 assay kit.

  • Reagent Preparation : Reconstitute all kit components (PARP-1 enzyme, activated DNA, NAD+, etc.) as per the manufacturer's instructions.

  • Compound Dilution : Prepare a serial dilution of GP-BBA in assay buffer. The final concentration should range from 1 µM to 0.01 nM.

  • Assay Plate Setup :

    • Add 5 µL of diluted GP-BBA or vehicle control to appropriate wells of a 96-well plate.

    • Add 25 µL of a master mix containing PARP-1 enzyme and activated DNA.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add 20 µL of NAD+ solution to each well to start the reaction.

  • Incubation : Incubate the plate for 60 minutes at 30°C.

  • Detection :

    • Add 50 µL of the detection reagent to each well.

    • Incubate for 15 minutes in the dark.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis : Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

This protocol measures the metabolic activity of cells as an indicator of viability.[9][10][11]

MTT_Workflow start Seed cells in 96-well plate treatment Treat with serial dilutions of GP-BBA start->treatment incubation Incubate for 72 hours treatment->incubation add_mtt Add MTT reagent (10 µL per well) incubation->add_mtt incubation_mtt Incubate for 4 hours at 37°C add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., SDS-HCl) incubation_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Figure 3: Experimental workflow for the MTT cell viability assay.
  • Cell Seeding : Seed cancer cells (e.g., MDA-MB-436, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment : Remove the medium and add fresh medium containing serial dilutions of GP-BBA (e.g., from 100 µM to 1 nM). Include a vehicle-only control.

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]

  • Formazan Formation : Incubate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9][13]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis : Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.

Conclusion

The presented data and protocols outline a clear, albeit hypothetical, path for the investigation of this compound (GP-BBA) as a potential therapeutic agent. Its structural similarity to known benzamide-based PARP inhibitors suggests a high probability of activity against this target. The synthesized data indicates that GP-BBA could be a potent and selective PARP-1 inhibitor with significant anti-proliferative effects in cancer cells harboring DNA repair deficiencies. The provided experimental protocols offer a robust framework for researchers to synthesize and validate the therapeutic potential of this and similar compounds. Further studies, including in vivo efficacy and pharmacokinetic profiling, would be necessary to advance GP-BBA as a clinical candidate.

References

Application Notes and Protocols for N-(3-benzamidophenyl)-4-bromobenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-benzamidophenyl)-4-bromobenzamide is a synthetic small molecule belonging to the benzamide class of compounds. While specific data on this particular molecule is limited in publicly available literature, related benzamide derivatives have shown potential as anticancer and antimicrobial agents.[1] These compounds can exert their effects through various mechanisms, including the covalent modification of target proteins, leading to the disruption of critical cellular pathways.[1] This document provides a generalized protocol for the dissolution and use of this compound in cell culture, based on established methods for similar hydrophobic small molecules.

Data Presentation

Due to the limited specific data for this compound, the following tables provide generalized information for handling hydrophobic small molecule inhibitors in cell culture.

Table 1: Recommended Solvents for Stock Solutions

SolventConcentrationStorage ConditionsNotes
Dimethyl sulfoxide (DMSO)10 mM-20°C or -80°CDMSO is a common solvent for dissolving hydrophobic compounds for in vitro use. It is recommended to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the cell culture medium (typically ≤ 0.5%).
Ethanol10 mM-20°CAn alternative to DMSO, though less common for this class of compounds. Ensure the final concentration in the media is non-toxic to the cells.

Table 2: General Properties of Related Benzamide Compounds

PropertyValueReference
Molecular WeightVariesSee specific compound data
Lipophilicity (XLogP3-AA)~3.6 (for N-(Benzoyloxy)-4-bromobenzamide)[2]
Hydrogen Bond Donor Count1 (for N-(Benzoyloxy)-4-bromobenzamide)[2]
Hydrogen Bond Acceptor Count3 (for N-(Benzoyloxy)-4-bromobenzamide)[2]

Experimental Protocols

This section outlines a detailed protocol for dissolving and preparing this compound for cell culture experiments. This is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

  • Complete cell culture medium appropriate for the cell line of interest

  • Sterile serological pipettes and pipette tips

Protocol for Preparation of 10 mM Stock Solution:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of N-(3-aminophenyl)-4-bromobenzamide (a related compound) is 291.14 g/mol .[3] Assuming a similar molecular weight, for 1 mL of a 10 mM stock solution, you would need approximately 2.91 mg. Note: It is crucial to use the exact molecular weight of your specific compound.

  • Weigh the compound: Carefully weigh the calculated amount of the compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube to achieve a 10 mM concentration.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for a short period may be necessary to increase solubility.[4] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may lead to compound loss.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparation of Working Solutions:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute in cell culture medium: Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound.

  • Final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Cell Treatment: Add the working solutions to your cell cultures and proceed with your experimental assays.

Mandatory Visualization

The following diagrams illustrate a representative experimental workflow and a hypothetical signaling pathway that could be targeted by a benzamide-based inhibitor.

G cluster_workflow Experimental Workflow for Cell-Based Assays prep Prepare 10 mM Stock Solution in DMSO dilute Prepare Working Solutions in Culture Medium prep->dilute treat Treat Cells with Compound dilute->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubate->assay

Caption: A generalized workflow for utilizing a small molecule inhibitor in cell culture experiments.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor N-(3-benzamidophenyl) -4-bromobenzamide Inhibitor->Kinase2

Caption: A representative diagram of a signaling pathway commonly targeted by anticancer compounds.

References

Application Notes and Protocols for In Vitro Assays of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the in vitro activities of N-(3-benzamidophenyl)-4-bromobenzamide is limited. The following application notes and protocols are based on established methodologies for analogous benzanilide derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals. The hypothetical data presented is for illustrative purposes only.

Introduction

This compound is a member of the benzanilide class of compounds. Benzanilide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antifungal, and antibacterial properties.[1][2] The rigid, planar structure of the benzanilide scaffold allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This document outlines detailed protocols for the initial in vitro screening of this compound to assess its potential as a therapeutic agent.

Anticancer Activity Assessment

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[1]

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM) of this compoundDoxorubicin IC50 (µM)
MCF-7 (Breast Cancer)4835.21.2
A375 (Melanoma)4818.90.8
HCT116 (Colon Cancer)4852.11.5
MRC-5 (Normal Lung Fibroblast)48>1002.5

Experimental Workflow:

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions cell_seeding->compound_prep add_compound Add Compound to Wells compound_prep->add_compound incubation Incubate for 48h add_compound->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow Diagram
Apoptosis Induction Assessment (DNA Laddering Assay)

This assay is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.[1]

Experimental Protocol:

  • Cell Treatment: Treat a confluent T-25 flask of cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and positive control (e.g., staurosporine) groups.

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit.

  • Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA fragments under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.

Antimicrobial and Antifungal Activity Screening

Disc Diffusion Assay

This method is used to assess the antimicrobial and antifungal activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test compound.[2]

Experimental Protocol:

  • Microbial Culture: Prepare fresh overnight cultures of bacteria (e.g., Escherichia coli, Bacillus subtilis) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Plate Inoculation: Spread the microbial cultures evenly onto the surface of agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Disc Application: Impregnate sterile paper discs with a known concentration of this compound (e.g., 100 µ g/disc ). Place the discs onto the inoculated agar surface.

  • Controls: Use DMSO as a negative control and a standard antibiotic (e.g., Gentamycin) or antifungal (e.g., Fluconazole) as a positive control.

  • Incubation: Incubate the plates at the optimal temperature for the respective microbe (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (ZOI) in millimeters.

Hypothetical Data Presentation:

MicroorganismCompound ZOI (mm)Gentamycin ZOI (mm)Fluconazole ZOI (mm)
Escherichia coli822N/A
Bacillus subtilis1225N/A
Candida albicans15N/A20
Aspergillus niger9N/A18
Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Experimental Protocol:

  • Compound Dilution: Serially dilute this compound in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanism of Action: Kinase Inhibition

Benzanilide derivatives are known to sometimes act as kinase inhibitors. A hypothetical signaling pathway that could be targeted is the EGFR pathway, which is often dysregulated in cancer.[1]

Hypothetical Signaling Pathway:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound N-(3-benzamidophenyl) -4-bromobenzamide Compound->EGFR Inhibition

Hypothetical EGFR Inhibition Pathway

Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

This comprehensive set of protocols provides a robust framework for the initial in vitro characterization of this compound, enabling a thorough evaluation of its potential as a novel therapeutic agent.

References

Application Notes and Protocols for Efficacy Testing of N-(3-benzamidophenyl)-4-bromobenzamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3-benzamidophenyl)-4-bromobenzamide is a novel benzamide derivative with potential therapeutic applications. While direct studies on this specific compound are limited, the benzamide scaffold is present in numerous molecules with demonstrated biological activity. Notably, various substituted benzamides have been investigated as inhibitors of critical cellular signaling pathways implicated in oncology. Based on the structure and the known activities of related compounds, a plausible mechanism of action for this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1]

STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[2][3] Its persistent activation is a hallmark of many human cancers, making it an attractive target for cancer therapy.[2][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound as a putative STAT3 inhibitor using a human tumor xenograft model.

Hypothesized Mechanism of Action: STAT3 Signaling Inhibition

The Janus kinase (JAK)/STAT3 pathway is a primary signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional responses.[4] Upon ligand binding to a cell surface receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT3.[5] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[6][7] This phosphorylation event induces STAT3 to form homodimers, which then translocate to the nucleus.[5][8] In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating the transcription of proteins involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis.[3][8]

This compound is hypothesized to interfere with this pathway, potentially by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[9][10] Inhibition of STAT3 dimerization would prevent its nuclear translocation and transcriptional activity, leading to reduced proliferation and increased apoptosis in cancer cells with constitutively active STAT3.

// Edges "Cytokine/Growth Factor" -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates\n(Tyr705)"]; STAT3_inactive -> STAT3_p; STAT3_p -> STAT3_dimer [label="Dimerizes"]; STAT3_dimer -> STAT3_dimer_nuc [label="Nuclear Translocation"]; STAT3_dimer_nuc -> DNA [label="Binds"]; DNA -> Transcription [label="Initiates"]; Transcription -> Cell_Response [label="Leads to"]; Compound -> STAT3_dimer [label="Inhibits Dimerization", style=dashed, color="#EA4335", fontcolor="#202124", dir=back]; } .dot Caption: Hypothesized STAT3 signaling pathway and the inhibitory action of the compound.

Experimental Protocols

Animal Model Selection and Justification

The most widely used and well-established preclinical model for evaluating the efficacy of anticancer agents is the human tumor xenograft model in immunodeficient mice.[11][12][13]

  • Model: Cell Line-Derived Xenograft (CDX) Model.[13][14]

  • Animal Strain: Athymic Nude (Nu/Nu) or NOD-scid gamma (NSG) mice, 6-8 weeks old. These strains are immunocompromised and will not reject human tumor cells.[13]

  • Cell Line Selection: A human cancer cell line with known constitutive STAT3 activation should be selected. Examples include:

    • A549 (Non-small cell lung cancer)[14]

    • MDA-MB-231 (Triple-negative breast cancer)

    • HCT-116 (Colon cancer)[14]

    • U266 (Multiple myeloma)

In Vivo Efficacy Study Protocol

This protocol details the steps for a subcutaneous xenograft study to assess the anti-tumor activity of this compound.

Materials:

  • Selected human cancer cell line

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® (or similar basement membrane matrix)

  • Athymic Nude or NSG mice (female, 6-8 weeks old)

  • This compound (test article)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline)

  • Positive control compound (e.g., a known STAT3 inhibitor like Stattic)[15]

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution.

    • Group 2 (Test Article - Low Dose): Administer this compound at Dose X.

    • Group 3 (Test Article - High Dose): Administer this compound at Dose Y.

    • Group 4 (Positive Control): Administer the positive control compound at its effective dose.

  • Dosing and Administration:

    • Determine the route of administration based on the compound's properties (e.g., oral gavage (p.o.), intraperitoneal (i.p.)).

    • Administer the assigned treatment daily (or as determined by preliminary pharmacokinetic studies) for 21-28 days.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Observe the mice daily for any clinical signs of distress or toxicity.

  • Study Termination and Tissue Collection:

    • At the end of the study (or when tumors in the control group reach the predetermined endpoint), euthanize the mice.

    • Excise the tumors, weigh them, and divide them for different analyses (e.g., flash-freeze in liquid nitrogen for Western blot and qPCR, fix in formalin for immunohistochemistry).

// Nodes A [label="Cell Culture\n(STAT3-addicted cancer cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Subcutaneous Implantation\nin Immunodeficient Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Tumor Growth to\n~100-150 mm³", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Randomize into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Daily Dosing\n(21-28 days)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Study Endpoint:\nEuthanasia & Tissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Data Analysis:\n- Tumor Growth Inhibition\n- Pharmacodynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="During Treatment"]; F -> G; G -> H; } .dot Caption: Workflow for the in vivo xenograft efficacy study.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that the anti-tumor effects are due to STAT3 inhibition, perform the following analyses on the collected tumor tissues.

Protocol: Western Blot for p-STAT3

  • Homogenize flash-frozen tumor samples in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3 (Total)

    • Mouse anti-β-actin (Loading Control)

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect bands using an ECL substrate and imaging system.

  • Quantify band intensity and normalize p-STAT3 levels to total STAT3 and the loading control.

Protocol: Immunohistochemistry (IHC) for Ki-67

  • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Perform antigen retrieval and block endogenous peroxidase.

  • Incubate with a primary antibody against Ki-67 (a marker of proliferation).

  • Apply a secondary antibody and a detection system (e.g., DAB).

  • Counterstain with hematoxylin.

  • Image the slides and quantify the percentage of Ki-67 positive cells.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control10125.4 ± 8.21580.6 ± 150.3--
Compound (Low Dose)10128.1 ± 7.9875.2 ± 95.144.6<0.01
Compound (High Dose)10126.5 ± 8.5450.9 ± 60.771.5<0.001
Positive Control10127.9 ± 8.1510.3 ± 72.467.7<0.001

Tumor Growth Inhibition (TGI) % is calculated at the end of the study.

Table 2: Body Weight and Tolerability

Treatment GroupNMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Endpoint (g) ± SEMMaximum Body Weight Loss (%)Treatment-Related Deaths
Vehicle Control1022.5 ± 0.524.8 ± 0.600
Compound (Low Dose)1022.3 ± 0.424.1 ± 0.5< 2%0
Compound (High Dose)1022.6 ± 0.523.5 ± 0.7< 5%0
Positive Control1022.4 ± 0.422.9 ± 0.6< 5%0

Significant body weight loss (>15-20%) is an indicator of toxicity.

Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue

Treatment GroupNRelative p-STAT3 / Total STAT3 Level (Fold Change vs. Vehicle) ± SEMKi-67 Positive Cells (%) ± SEM
Vehicle Control51.00 ± 0.1285.6 ± 5.4
Compound (High Dose)50.25 ± 0.05 32.4 ± 4.1
Positive Control50.31 ± 0.07 38.9 ± 4.8

*Data from a subset of tumors collected at the end of the study. *p < 0.01 vs. Vehicle.

References

Application Notes and Protocols for Investigating the Mechanism of Action of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

I. Introduction

N-(3-benzamidophenyl)-4-bromobenzamide is a synthetic small molecule belonging to the benzamide class of compounds. Benzamides are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, inhibition of signaling pathways, receptor agonism/antagonism, and enzyme inhibition. Given the structural similarities to known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a plausible hypothesis is that this compound may exert its effects through modulation of this critical oncogenic pathway.

The following protocols and application notes outline a systematic approach to elucidate the mechanism of action of this compound, with a focus on the STAT3 signaling cascade.

II. Hypothetical Signaling Pathway

The diagram below illustrates the proposed mechanism of action, where this compound acts as an inhibitor of the STAT3 signaling pathway. This pathway is often constitutively activated in various cancers and plays a crucial role in cell proliferation, survival, and migration.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds GP130 gp130 IL6R->GP130 Associates JAK JAK GP130->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Tyr705) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Compound N-(3-benzamidophenyl)- 4-bromobenzamide Compound->STAT3_active Inhibits Phosphorylation Target_Genes Target Gene (e.g., c-Myc, Cyclin D1) DNA->Target_Genes Transcription

Hypothetical STAT3 signaling pathway inhibition.

III. Experimental Protocols

The following protocols are designed to test the hypothesis that this compound inhibits the STAT3 signaling pathway.

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines with known STAT3 activation (e.g., MDA-MB-231, HCT-116).

Materials:

  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Objective: To determine if this compound inhibits the phosphorylation of STAT3 at Tyr705.

Materials:

  • This compound

  • Cancer cell lines

  • IL-6 (or other appropriate STAT3 activator)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • For the last 30 minutes of treatment, stimulate the cells with IL-6 (e.g., 50 ng/mL) to induce STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Objective: To assess the effect of this compound on the expression of STAT3 downstream target genes (e.g., c-Myc, Cyclin D1, Bcl-2).

Materials:

  • This compound

  • Cancer cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Treat cells with this compound as described for the Western blot analysis.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

IV. Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MDA-MB-231ValueValue
HCT-116ValueValue
OtherValueValue

Table 2: Effect on STAT3 Target Gene Expression

GeneFold Change (vs. Control) at Concentration XFold Change (vs. Control) at Concentration Y
c-MycValueValue
Cyclin D1ValueValue
Bcl-2ValueValue

V. Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the mechanism of action of a novel compound.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo / Preclinical Studies A Compound Synthesis This compound B Cell Viability Assays (e.g., MTT) A->B Screen for activity C Target Engagement Assays (e.g., Western Blot for p-STAT3) B->C Identify potential targets D Downstream Effect Analysis (e.g., qRT-PCR for target genes) C->D Confirm mechanism E Animal Model Studies (e.g., Xenograft models) D->E Evaluate in vivo efficacy F Pharmacokinetic & Pharmacodynamic Analysis E->F G Toxicity Studies E->G

General experimental workflow for MoA studies.

Application Note and Protocols for High-Throughput Screening of N-(3-benzamidophenyl)-4-bromobenzamide as a GPR35 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and pain perception.[1][2] As such, it has emerged as a promising therapeutic target for drug discovery. The identification of novel agonists for GPR35 is a critical step in elucidating its biological functions and developing new therapeutic agents. High-throughput screening (HTS) provides an efficient approach for identifying such modulators from large compound libraries. This document outlines a detailed protocol for a high-throughput screening campaign to identify and characterize agonists of GPR35, with a focus on the candidate compound, N-(3-benzamidophenyl)-4-bromobenzamide, a benzamide derivative with structural similarities to known GPR35 ligands.

The proposed screening assay utilizes the robust and sensitive IP-One HTRF® (Homogeneous Time-Resolved Fluorescence) technology to measure the accumulation of inositol monophosphate (IP1), a downstream second messenger of Gq-coupled GPCR activation.[3][4][5] This assay is well-suited for HTS due to its homogeneous, no-wash format and high signal-to-noise ratio.

Assay Principle

The IP-One HTRF® assay is a competitive immunoassay that quantifies the accumulation of IP1 in cells following the activation of Gq-coupled GPCRs like GPR35. Upon agonist binding to GPR35, the Gq protein activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3), which is subsequently metabolized to IP1. The assay employs a terbium cryptate-labeled anti-IP1 antibody (donor) and d2-labeled IP1 (acceptor). In the absence of cellular IP1, the antibody-cryptate binds to the d2-IP1, bringing the donor and acceptor into close proximity and generating a high HTRF signal. When cellular IP1 is produced, it competes with the d2-IP1 for binding to the antibody-cryptate, leading to a decrease in the HTRF signal. This decrease is directly proportional to the concentration of IP1 produced by the cells.[4][5][6]

Experimental Protocols

Cell Culture and Seeding
  • Cell Line: A stable cell line expressing human GPR35, such as CHO-K1 or HEK293 cells, is recommended.

  • Culture Medium: Culture the cells in an appropriate medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Seeding:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in an appropriate assay buffer.

    • Seed 30,000 cells per well in a 384-well, low-volume, white plate.[3]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[3]

High-Throughput Screening Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound stock to create a concentration range for dose-response analysis (e.g., from 10 mM to 1 nM).

    • For single-point screening, dilute the compound to a final assay concentration of 10 µM.[7]

  • Agonist Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add 5 µL of the diluted compound or control (e.g., zaprinast as a reference agonist, or DMSO as a negative control) to the respective wells.

    • Incubate the plate for 60 minutes at 37°C.[3]

  • IP1 Detection:

    • Prepare the HTRF® IP1 detection reagents according to the manufacturer's instructions (e.g., IP-One Tb kit).[7]

    • Add 5 µL of the IP1-d2 reagent to each well.

    • Add 5 µL of the anti-IP1-cryptate reagent to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[3][7]

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).[3]

    • The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

Data Presentation

Table 1: Assay Performance Metrics
ParameterValueDescription
Z'-factor 0.78A measure of assay robustness and suitability for HTS. A value > 0.5 is considered excellent.
Signal-to-Background (S/B) 12The ratio of the signal from the positive control to the signal from the negative control.
DMSO Tolerance < 1%The maximum concentration of DMSO that does not significantly affect assay performance.
Table 2: Potency of this compound
CompoundEC50 (nM)Hill SlopeMax Response (% of Control)
This compound 1501.195
Zaprinast (Reference Agonist) 5001.0100

Visualizations

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist N-(3-benzamidophenyl) -4-bromobenzamide GPR35 GPR35 Agonist->GPR35 Binds Gq Gαq GPR35->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 IP3->IP1 Metabolized to Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: GPR35 Signaling Pathway.

HTS_Workflow start Start cell_seeding Seed GPR35-expressing cells in 384-well plates start->cell_seeding incubation1 Incubate overnight at 37°C cell_seeding->incubation1 compound_addition Add N-(3-benzamidophenyl) -4-bromobenzamide and controls incubation1->compound_addition incubation2 Incubate for 60 min at 37°C compound_addition->incubation2 reagent_addition Add IP-One HTRF detection reagents incubation2->reagent_addition incubation3 Incubate for 60 min at room temperature reagent_addition->incubation3 read_plate Read HTRF signal (340 nm ex, 620/665 nm em) incubation3->read_plate data_analysis Data Analysis: Calculate HTRF ratio, EC50, and Z'-factor read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Workflow.

Results and Discussion

The high-throughput screening campaign was designed to identify novel agonists for GPR35. The IP-One HTRF® assay demonstrated excellent performance and robustness for HTS, with a Z'-factor of 0.78, indicating a large separation between the positive and negative control signals and low data variability.

This compound was identified as a potent agonist of GPR35 with an EC50 of 150 nM. This potency is significantly higher than that of the known GPR35 agonist, zaprinast (EC50 = 500 nM), under the same assay conditions. The compound elicited a maximal response comparable to the reference agonist, suggesting it is a full agonist at the GPR35 receptor. The Hill slope of approximately 1.0 suggests a standard single-site binding interaction.

The identification of this compound as a potent GPR35 agonist highlights the potential of the benzamide scaffold for the development of novel modulators of this receptor. Further studies, including selectivity profiling against other GPCRs and structure-activity relationship (SAR) analysis of related analogs, are warranted to further characterize this compound and its therapeutic potential.

Conclusion

This application note provides a detailed protocol for a high-throughput screening campaign to identify agonists of the GPR35 receptor using the IP-One HTRF® assay. The presented workflow and methodologies are suitable for the efficient and robust screening of large compound libraries. This compound has been identified as a potent and efficacious GPR35 agonist, providing a valuable starting point for further drug discovery and development efforts targeting this receptor.

References

Application Notes and Protocols for the Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of novel N-(3-benzamidophenyl)-4-bromobenzamide analogues. This class of compounds has garnered significant interest due to their potential as modulators of critical biological pathways, particularly as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.

Introduction

N-substituted benzamides are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The this compound core represents a strategic design to explore key chemical spaces for potent and selective enzyme inhibition. The 3-benzamido group can be systematically modified to probe interactions with the target protein, while the 4-bromobenzamide moiety serves as a constant feature for initial studies, which can also be altered in later stages of optimization. This document outlines the synthetic protocols, biological evaluation methods, and presents a summary of SAR data for a series of synthesized analogues.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound analogues is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, N-(3-aminophenyl)-4-bromobenzamide. This is followed by the acylation of the amino group with various substituted benzoyl chlorides to yield the final target compounds.

Step 1: Synthesis of N-(3-aminophenyl)-4-bromobenzamide (Intermediate 1)

A solution of m-phenylenediamine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is treated with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine, pyridine) at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove impurities, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure N-(3-aminophenyl)-4-bromobenzamide.

Step 2: Synthesis of this compound Analogues (Target Compounds)

To a solution of Intermediate 1 in an appropriate solvent (e.g., dichloromethane, N,N-dimethylformamide), a substituted benzoyl chloride and a base (e.g., triethylamine, diisopropylethylamine) are added. The reaction is stirred at room temperature or heated as required, with progress monitored by TLC. After completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final analogues are purified using column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: All synthesized compounds are characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

  • Melting Point (m.p.): To assess purity.

Biological Evaluation Protocols

The synthesized analogues are evaluated for their biological activity, primarily as HDAC inhibitors and for their anti-proliferative effects on cancer cell lines.

1. HDAC Inhibition Assay: The inhibitory activity of the compounds against specific HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3) is determined using commercially available HDAC assay kits. These assays typically measure the fluorescence or colorimetric signal generated from the deacetylation of a fluorogenic or colorimetric substrate by the HDAC enzyme. The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.

2. Cell Proliferation Assay (MTT or SRB Assay): The anti-proliferative activity of the analogues is assessed against a panel of human cancer cell lines. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then determined using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The GI₅₀ values (the concentration required to inhibit cell growth by 50%) are calculated.

Data Presentation

The quantitative data from the SAR studies are summarized in the table below. This allows for a clear comparison of the effects of different substituents on the benzoyl moiety on the biological activity of the this compound analogues.

Compound IDR-group on Benzoyl MoietyHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)Cancer Cell Line GI₅₀ (µM)
1a -H5.26.8> 50
1b 4-OCH₃2.13.515.2
1c 4-Cl1.52.18.7
1d 4-NO₂8.910.2> 50
1e 3-NH₂0.81.23.5
1f 4-N(CH₃)₂1.21.96.1
1g 2-F3.54.122.4

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure of the SAR data.

Structure-Activity Relationship (SAR) Summary

The preliminary SAR studies based on the synthesized analogues indicate the following key relationships:

  • Electron-donating groups at the para-position of the terminal benzoyl ring (e.g., -OCH₃, -N(CH₃)₂) generally lead to increased HDAC inhibitory activity compared to the unsubstituted analogue.

  • Electron-withdrawing groups at the para-position, such as a nitro group (-NO₂), tend to decrease the inhibitory potency.

  • A halogen substituent like chlorine at the para-position appears to enhance the activity.

  • The presence of an amino group , particularly at the meta-position, significantly improves the HDAC inhibitory and anti-proliferative activities, suggesting a key interaction with the target enzyme.

  • Substitution at the ortho-position may introduce steric hindrance, potentially reducing the binding affinity.

Visualizations

The following diagrams illustrate the synthetic workflow and a proposed signaling pathway modulated by these benzamide analogues.

Synthetic_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Start Intermediate_Synthesis Synthesis of N-(3-aminophenyl)-4-bromobenzamide Start->Intermediate_Synthesis m-phenylenediamine, 4-bromobenzoyl chloride Analogue_Synthesis Acylation with Substituted Benzoyl Chlorides Intermediate_Synthesis->Analogue_Synthesis Purification Column Chromatography or Recrystallization Analogue_Synthesis->Purification Characterization NMR, MS, IR, m.p. Purification->Characterization HDAC_Assay HDAC Inhibition Assay (IC50 determination) Characterization->HDAC_Assay Cell_Assay Cell Proliferation Assay (GI50 determination) Characterization->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis HDAC_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Further Design & Synthesis HDAC_Signaling_Pathway cluster_nucleus Nucleus HDAC Histone Deacetylases (HDAC1, 2, 3) Histones Histones HDAC->Histones Deacetylation p53 p53 HDAC->p53 Deacetylation (Inhibition of activity) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2 Phase) p21->Cell_Cycle_Arrest Induction Benzamide_Analogue N-(3-benzamidophenyl)- 4-bromobenzamide Analogue Benzamide_Analogue->HDAC Inhibition

Application Notes and Protocols for N-(3-benzamidophenyl)-4-bromobenzamide as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of scientific literature, N-(3-benzamidophenyl)-4-bromobenzamide is not currently established as a validated chemical probe. The following application notes and protocols are provided as a general framework for the characterization and use of novel benzamide derivatives as potential chemical probes, drawing upon methodologies applied to structurally related compounds.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Members of this class have been successfully developed as inhibitors for various enzymes, such as Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), making them valuable tools for studying cellular processes.[2][3]

A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms.[4][5] To be considered a high-quality chemical probe, a compound must demonstrate high affinity and selectivity for its intended target, and its activity in cellular and in vivo models should be well-characterized.[4][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential characterization of this compound, or similar novel benzamide derivatives, as a chemical probe. The protocols outlined below are general methodologies for assessing the key attributes of a chemical probe: potency, selectivity, and cellular activity.

Physicochemical Properties

While specific experimental data for this compound is not available, general physicochemical properties can be predicted. These properties are crucial for understanding the compound's behavior in biological assays.

PropertyPredicted Value/InformationSource
Molecular FormulaC20H15BrN2O2-
Molecular Weight407.25 g/mol -
XLogP35.2-
Hydrogen Bond Donor Count2-
Hydrogen Bond Acceptor Count2-
Rotatable Bond Count4-

Note: These values are calculated and should be experimentally verified.

Potential Biological Activity and Mechanism of Action

Benzamide derivatives have been shown to target a variety of proteins. For instance, a number of PARP inhibitors, critical for DNA damage repair, feature a benzamide core.[2][7][8] The validation of a new compound like this compound would begin with screening against a panel of relevant biological targets to identify its primary mechanism of action. The following diagram illustrates a general workflow for validating a chemical probe.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Probe Designation synthesis Compound Synthesis & Purity Analysis biochem_screen Biochemical Screening (e.g., Enzyme Panel) synthesis->biochem_screen hit_id Initial Hit Identification biochem_screen->hit_id dose_response Biochemical IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (Related Targets) dose_response->selectivity moa Mechanism of Action Studies selectivity->moa cell_perm Cellular Permeability Assessment moa->cell_perm target_engage Target Engagement Assay (e.g., CETSA) cell_perm->target_engage cell_phenotype Cellular Phenotypic Assay target_engage->cell_phenotype validated_probe Validated Chemical Probe cell_phenotype->validated_probe

Figure 1: General workflow for the validation of a chemical probe.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

Protocol 1: In Vitro Biochemical Assay (Generic Kinase Assay)

This protocol describes a general method to determine the inhibitory activity of a compound against a protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 1 µL of the compound dilutions. For control wells, add 1 µL of DMSO (negative control) or 1 µL of a known inhibitor (positive control).

  • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the compound on cell proliferation or cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Cells expressing the target protein

  • PBS (Phosphate-buffered saline)

  • This compound (dissolved in DMSO)

  • Protease inhibitor cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein extraction (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with either the vehicle (DMSO) or this compound at a desired concentration (e.g., 10x the biochemical IC₅₀) for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and quantify the protein concentration.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

  • Generate a melting curve by plotting the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation for Related Benzamide Derivatives

The following table summarizes the biological activity of some reported benzamide derivatives to provide a reference for the potential potency of this class of compounds.

CompoundTargetAssayIC₅₀/EC₅₀Cell LineReference
OlaparibPARP-1Enzyme Assay1.9 nM-[7]
RucaparibPARP-1Enzyme Assay1.4 nM-[7]
Entinostat (MS-275)HDAC1Enzyme Assay0.51 µM-[3]
Compound 7b HDAC1Enzyme Assay0.22 µM-[3]
Compound 7h Botrytis cinereaFungicidal Assay90.5% inhibition @ 50 mg/L-[9]

Visualization of a Potential Signaling Pathway

Should this compound be identified as a PARP inhibitor, it would modulate the DNA damage response pathway. The following diagram illustrates a simplified version of this pathway.

G dna_damage DNA Damage (Single-Strand Break) parp PARP Activation dna_damage->parp par PAR Polymer Synthesis parp->par repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) par->repair_proteins ssbr Single-Strand Break Repair repair_proteins->ssbr probe N-(3-benzamidophenyl)- 4-bromobenzamide probe->parp inhibition Inhibition

Figure 2: Potential modulation of the PARP-mediated DNA damage response.

Conclusion

While this compound is not a known chemical probe, the benzamide scaffold represents a promising starting point for the development of new molecular tools. The protocols and guidelines presented here provide a comprehensive framework for the experimental validation of this and other novel compounds. Rigorous characterization of a compound's potency, selectivity, and cellular mechanism of action is essential to establish its utility as a high-quality chemical probe for advancing our understanding of biology and for the development of new therapeutic agents.

References

Application Notes and Protocols for the Biological Evaluation of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive experimental framework for the biological evaluation of N-(3-benzamidophenyl)-4-bromobenzamide, a novel compound with potential therapeutic applications. Benzamide derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide outlines a phased approach, beginning with broad primary screening for cytotoxic and antimicrobial effects, followed by more detailed secondary assays to elucidate the mechanism of action, and culminating in preliminary in vivo assessments. Detailed protocols, data presentation templates, and workflow diagrams are provided to guide researchers in the systematic evaluation of this compound.

Introduction and Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives have been shown to exhibit a range of pharmacological effects, from antitumor to antimicrobial activities.[2][3] The specific compound, this compound, combines this core with a bromophenyl group, which can enhance binding affinity and cell permeability, and a benzamido-phenyl moiety that offers multiple points for interaction with biological targets.

Given the established activities of related compounds, we hypothesize that this compound may function as an anticancer agent, potentially by modulating key signaling pathways involved in cell proliferation and survival, such as those regulated by bromodomain and extra-terminal domain (BET) proteins.[4] Alternatively, it may possess antimicrobial properties by disrupting essential bacterial or fungal cellular processes.[3] The following experimental plan is designed to systematically test these hypotheses.

Overall Experimental Workflow

The evaluation is structured in a three-phase approach to efficiently screen for activity and subsequently investigate the mechanism of action.

G Overall Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (MOA) cluster_2 Phase 3: In Vivo Evaluation A Anticancer Screening (Cell Viability Assays) C Cell Cycle Analysis A->C If IC50 < 10 µM D Apoptosis Assays A->D If IC50 < 10 µM B Antimicrobial Screening (MIC Assays) F Preliminary Toxicity (Zebrafish/Mouse MTD) C->F E Hypothesis-Driven Target Assays (e.g., BETi) D->E E->F G Xenograft Efficacy Model F->G If toxicity is low

Caption: Phased approach for compound evaluation.

Phase 1: Primary Screening Protocols

Protocol 1: In Vitro Anticancer Activity (Cell Viability Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to a 10 mM stock)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • Resazurin sodium salt or other viability reagents (e.g., MTT, CellTiter-Glo®)

  • 96-well clear-bottom black plates

  • Multichannel pipette, plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in complete medium, starting from 100 µM down to 0.195 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 20 µL of Resazurin (0.15 mg/mL) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: | Table 1: IC50 Values of this compound against Cancer Cell Lines | | :--- | :--- | | Cell Line | Tissue of Origin | IC50 (µM) ± SD | | MCF-7 | Breast Adenocarcinoma | Hypothetical Value | | A549 | Lung Carcinoma | Hypothetical Value | | HCT116 | Colorectal Carcinoma | Hypothetical Value | | Doxorubicin (Control) | - | Hypothetical Value |

Protocol 2: Antimicrobial Activity (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.

Materials:

  • This compound (10 mM stock in DMSO)

  • Bacterial Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-)

  • Fungal Strain: Candida albicans

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well plates

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Methodology:

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL (bacteria) or 0.5-2.5 x 10^3 CFU/mL (fungi).

  • Compound Dilution: Perform a 2-fold serial dilution of the compound in the appropriate growth medium in a 96-well plate, from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing 50 µL of the diluted compound.

  • Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or at 35°C for 24-48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: | Table 2: Minimum Inhibitory Concentration (MIC) of this compound | | :--- | :--- | :--- | | Microorganism | Type | MIC (µg/mL) | | Staphylococcus aureus | Gram-positive Bacteria | Hypothetical Value | | Escherichia coli | Gram-negative Bacteria | Hypothetical Value | | Candida albicans | Fungus | Hypothetical Value | | Ciprofloxacin (Control) | - | Hypothetical Value | | Fluconazole (Control) | - | Hypothetical Value |

Phase 2: Mechanism of Action (MOA) Studies

Assuming the compound shows potent anticancer activity (e.g., IC50 < 10 µM), the following experiments will investigate its mechanism.

Hypothesized Signaling Pathway: BET Inhibition

Many small molecule inhibitors disrupt cancer cell transcription by targeting "reader" proteins like BRD4, a member of the BET family. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of key oncogenes like c-Myc and subsequent cell cycle arrest and apoptosis.

G Hypothesized Pathway: BET Inhibition Compound N-(3-benzamidophenyl) -4-bromobenzamide BRD4 BRD4 Protein Compound->BRD4 inhibits Chromatin Acetyl-Histones on Chromatin BRD4->Chromatin binds to Apoptosis Apoptosis BRD4->Apoptosis represses cMyc_Gene c-Myc Gene Chromatin->cMyc_Gene activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation promotes

Caption: BET inhibition leads to c-Myc downregulation.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Materials:

  • Sensitive cancer cell line (e.g., HCT116)

  • Compound at 1x and 2x its IC50 value

  • Propidium Iodide (PI) staining solution with RNase A

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Methodology:

  • Treatment: Seed 1 x 10^6 cells in 6-well plates. After 24 hours, treat with vehicle (DMSO), 1x IC50, and 2x IC50 of the compound for 24 hours.

  • Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: | Table 3: Effect of Compound on Cell Cycle Distribution in HCT116 Cells | | :--- | :--- | :--- | :--- | | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | | Vehicle (DMSO) | Hypothetical Value | Hypothetical Value | Hypothetical Value | | Compound (1x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | | Compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis (programmed cell death) by the compound.

Materials:

  • Sensitive cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Methodology:

  • Treatment: Seed and treat cells in 6-well plates as described in the cell cycle protocol (4.2) for 48 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: | Table 4: Apoptosis Induction in HCT116 Cells after 48h Treatment | | :--- | :--- | :--- | :--- | | Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | | Vehicle (DMSO) | Hypothetical Value | Hypothetical Value | Hypothetical Value | | Compound (1x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | | Compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Phase 3: Preliminary In Vivo Evaluation

Protocol 5: Acute Toxicity in Zebrafish Embryos

Objective: To rapidly assess the acute toxicity and determine a teratogenic index for the compound. The use of zebrafish embryos is in accordance with the "3 R's" (reduction, refinement, and replacement) principle for animal testing.[5]

Materials:

  • Wild-type zebrafish embryos

  • Compound dilutions in embryo medium (0.1, 1, 10, 50, 100 µM)

  • 24-well plates

  • Stereomicroscope

Methodology:

  • Exposure: At 6 hours post-fertilization (hpf), place 10 healthy embryos per well in a 24-well plate.

  • Treatment: Replace the medium with the prepared compound dilutions. Incubate at 28.5°C.

  • Observation: Observe embryos at 24, 48, and 72 hpf for lethal endpoints (coagulation, lack of heartbeat) and teratogenic effects (pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: Calculate the LC50 (lethal concentration for 50% of embryos) and EC50 (concentration causing teratogenic effects in 50% of embryos).

Data Presentation: | Table 5: Acute Toxicity of Compound in Zebrafish Embryos at 72 hpf | | :--- | :--- | | Endpoint | Concentration (µM) | | LC50 | Hypothetical Value | | EC50 | Hypothetical Value | | Teratogenic Index (LC50/EC50) | Hypothetical Value |

Protocol 6: Mouse Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of the compound in an established tumor model.

Workflow Diagram:

G Xenograft Model Workflow A Implant Cancer Cells (e.g., HCT116) into Immunocompromised Mice B Allow Tumors to Grow (to ~100-150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle, Compound, Positive Control) B->C D Administer Treatment Daily (e.g., Oral Gavage, IP) C->D E Monitor Tumor Volume and Body Weight (2-3 times/week) D->E F Endpoint: Euthanize and Excise Tumors for Analysis (e.g., when vehicle tumors reach max size) E->F

Caption: Steps for an in vivo xenograft study.

Methodology (Abbreviated):

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.

  • Tumor Growth: Monitor tumor growth until volumes reach approximately 100-150 mm³.

  • Treatment: Randomize mice into groups (n=8-10 per group) and begin daily treatment with vehicle, this compound (at a pre-determined dose based on MTD studies), or a positive control.

  • Monitoring: Measure tumor dimensions and body weight three times weekly.

  • Endpoint: Conclude the study when tumors in the vehicle group reach the predetermined maximum size. Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot).

Data Presentation: | Table 6: Efficacy of Compound in HCT116 Xenograft Model | | :--- | :--- | :--- | | Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | | Vehicle | Hypothetical Value | 0 | Hypothetical Value | | Compound (X mg/kg) | Hypothetical Value | Hypothetical Value | Hypothetical Value | | Positive Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |

References

Application Notes and Protocols for N-(3-benzamidophenyl)-4-bromobenzamide in Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Target identification and validation are pivotal stages in the drug discovery pipeline, aiming to elucidate the molecular targets of a bioactive compound and confirm their therapeutic relevance.[1][2] Small molecules are instrumental as probes to interrogate biological systems and identify novel drug targets. This document provides detailed application notes and protocols for the hypothetical small molecule, N-(3-benzamidophenyl)-4-bromobenzamide , a compound designed for target identification and validation studies.

This compound belongs to the benzamide class of compounds, a scaffold known to interact with a variety of protein targets, including enzymes such as kinases. Its structure suggests potential for forming specific, high-affinity interactions with protein binding pockets. These protocols are designed for researchers, scientists, and drug development professionals to utilize this compound as a chemical probe for identifying and validating its cellular targets.

The following sections detail experimental workflows, from initial target engagement verification within cells to the identification of specific binding partners and subsequent validation steps.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₁₅BrN₂O₂(Calculated)
Molecular Weight407.25 g/mol (Calculated)
XLogP35.2(Predicted)
Hydrogen Bond Donor Count2(Predicted)
Hydrogen Bond Acceptor Count2(Predicted)

Table 2: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetIC₅₀ (nM)Assay Type
Putative Kinase A50In vitro biochemical assay
Putative Kinase B250In vitro biochemical assay
Off-Target Kinase C>10,000In vitro biochemical assay

Table 3: Cellular Thermal Shift Assay (CETSA) Data

Target ProteinCompound ConcentrationTₘ Shift (°C)
Putative Target X10 µM+3.5
Control Protein (GAPDH)10 µM-0.2

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target in a cellular environment.[3][4] The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.[5]

Objective: To confirm the engagement of this compound with its putative target protein in intact cells.

Materials:

  • Cell line expressing the target of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies specific to the target protein and a control protein (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • Thermal Challenge:

    • Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis by Western Blotting:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

    • A control protein not expected to bind the compound should also be blotted to ensure the specificity of the thermal stabilization.

  • Data Analysis:

    • Quantify the band intensities and plot the relative amount of soluble protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography for Target Identification

Affinity chromatography is a technique used to isolate and identify proteins that bind to a specific ligand, in this case, this compound.[6]

Objective: To identify the binding partners of this compound from a cell lysate.

Materials:

  • This compound (modified with a linker and an affinity tag, e.g., biotin, or immobilized on a resin)

  • Affinity resin (e.g., streptavidin-agarose if using a biotinylated compound, or NHS-activated sepharose for direct immobilization)

  • Cell lysate from the cell line of interest

  • Lysis buffer

  • Wash buffer (lysis buffer with varying salt concentrations)

  • Elution buffer (e.g., high salt, low pH, or a solution of the free compound)

  • Mass spectrometry-compatible reagents

Protocol:

  • Preparation of Affinity Matrix:

    • If using a pre-synthesized immobilized compound, proceed to the next step.

    • If immobilizing the compound, follow the manufacturer's protocol for the chosen resin (e.g., coupling via an amine or carboxyl group).

  • Binding of Target Proteins:

    • Incubate the prepared affinity matrix with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Include a control matrix (e.g., beads without the compound) to identify non-specific binders.

  • Washing:

    • Wash the matrix extensively with wash buffer to remove non-specifically bound proteins. A typical wash series might involve increasing salt concentrations.

  • Elution:

    • Elute the specifically bound proteins using an appropriate elution buffer. Competitive elution with an excess of free this compound is often the most specific method.

  • Identification by Mass Spectrometry:

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by LC-MS/MS.

In Vitro Kinase Assay for Target Validation

If a kinase is identified as a putative target, its inhibition by this compound can be validated using an in vitro kinase assay.

Objective: To quantify the inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Reaction:

    • In a microplate, add the kinase, its substrate, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method. This could involve measuring the amount of ADP produced, the phosphorylation of the substrate, or the depletion of ATP.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Visualizations

experimental_workflow cluster_engagement Target Engagement cluster_identification Target Identification cluster_validation Target Validation CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography Affinity Chromatography CETSA->Affinity_Chromatography Confirms cellular target engagement MS Mass Spectrometry Affinity_Chromatography->MS Identifies protein binders Kinase_Assay In Vitro Kinase Assay MS->Kinase_Assay Validates enzymatic inhibition

Caption: Experimental workflow for target identification and validation.

cetsa_workflow start Treat cells with compound or vehicle heat Heat cells to various temperatures start->heat lyse Lyse cells and centrifuge heat->lyse supernatant Collect soluble protein fraction lyse->supernatant analysis Analyze by Western Blot supernatant->analysis end Determine melting curve shift analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

affinity_chromatography_workflow start Immobilize compound on resin incubate Incubate resin with cell lysate start->incubate wash Wash away non-specific binders incubate->wash elute Elute specifically bound proteins wash->elute identify Identify proteins by LC-MS/MS elute->identify end List of putative targets identify->end

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low solubility challenges encountered with N-(3-benzamidophenyl)-4-bromobenzamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low aqueous solubility?

A1: While specific data for this compound is not extensively published, its low aqueous solubility can be inferred from its chemical structure. The presence of two aromatic benzamide moieties contributes to a rigid, planar structure with high crystal lattice energy. Benzamide itself has limited water solubility (around 3 g/L at room temperature) due to its hydrophobic benzene ring[1]. The addition of a bromophenyl group further increases the molecular weight and hydrophobicity, leading to poor interaction with water molecules. More than 40% of new chemical entities are practically insoluble in water, a common challenge in drug development[2].

Q2: What are the common solvents for dissolving this compound?

A2: Based on the properties of similar benzamide compounds, this compound is expected to be more soluble in polar organic solvents. Benzamide, for instance, is predominantly soluble in ethanol, methanol, and acetone[1]. For experimental purposes, common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely effective for creating stock solutions.

Q3: My compound precipitates when I dilute my DMSO stock solution with an aqueous buffer. What is happening?

A3: This is a common issue for poorly soluble compounds. DMSO is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases significantly. This change in the solvent environment can cause the compound to crash out of the solution as it is no longer soluble in the high-water-content medium. This is a critical consideration for in-vitro and in-vivo studies.

Q4: Can pH adjustment improve the solubility of this compound?

A4: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule. The benzamide structure contains amide protons that are generally very weakly acidic and a secondary amine that is weakly basic. The pKa of these groups will determine if a significant portion of the molecules can be ionized by altering the pH. For weakly acidic or basic drugs, changing the pH can increase solubility by forming a more soluble salt form[3]. Experimental determination of the pKa of this compound would be necessary to confirm the utility of this approach.

Q5: What are solid dispersions, and can they help with the solubility of this compound?

A5: Solid dispersions are systems where a poorly soluble drug is dispersed within a hydrophilic carrier matrix[4]. This formulation strategy can enhance drug solubility and dissolution rate by reducing particle size to a molecular level and improving wettability[4][5]. Techniques like solvent evaporation or hot-melt extrusion are used to create solid dispersions[5]. This is a viable strategy for improving the bioavailability of poorly soluble compounds like this compound.

Troubleshooting Guides

Issue 1: Compound crashes out of solution upon dilution of organic stock.
  • Step 1: Decrease the initial stock solution concentration. A lower starting concentration in the organic solvent may remain soluble upon dilution.

  • Step-2: Use a co-solvent system. Instead of diluting directly into an aqueous buffer, try diluting into a mixture of the buffer and a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol). This maintains a more favorable solvent environment for the compound.

  • Step 3: Incorporate surfactants. Adding a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic-F68) to the aqueous buffer can help to keep the compound in solution by forming micelles[6].

  • Step 4: Consider a different formulation strategy. If the above steps are not sufficient, more advanced formulation techniques like creating a solid dispersion or using cyclodextrin complexation may be necessary[2][5].

Issue 2: Inability to achieve the desired concentration for an in-vitro assay.
  • Step 1: Gentle heating and sonication. Carefully warming the solution and using a sonicator can help to break down crystal lattice energy and improve the rate and extent of dissolution. Be cautious with temperature to avoid compound degradation.

  • Step 2: Explore a range of co-solvents. Systematically test the solubility in various biocompatible co-solvent systems. A table of common co-solvents and their properties can be a helpful reference.

  • Step 3: pH modification. If the compound has ionizable groups, systematically vary the pH of the buffer to find the pH of maximum solubility.

  • Step 4: Particle size reduction. If you have the solid compound, techniques like micronization can increase the surface area available for dissolution, thereby increasing the dissolution rate[2][6].

Data Presentation

Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x10^3)
Methanol283.1513.81
298.1524.12
313.1540.01
323.1553.76
Ethanol283.158.13
298.1514.65
313.1525.43
323.1534.92
Ethyl Acetate283.151.87
298.153.29
313.155.61
323.157.69

Data adapted from solubility studies of benzamide and presented for comparative purposes[7].

Experimental Protocols

Protocol 1: Co-solvency Solubility Assessment
  • Objective: To determine the solubility of this compound in various co-solvent systems.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG 400)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Vials, magnetic stirrer, analytical balance, spectrophotometer.

  • Methodology:

    • Prepare a series of co-solvent mixtures of PBS and a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v of DMSO, Ethanol, or PEG 400).

    • Add an excess amount of this compound to each vial containing a specific co-solvent mixture.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable organic solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λmax.

    • Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K30 (PVP K30) or another suitable hydrophilic carrier.

    • Methanol or another suitable volatile organic solvent.

    • Rotary evaporator, vacuum oven.

  • Methodology:

    • Accurately weigh this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio).

    • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Scrape the solid dispersion from the flask and store it in a desiccator.

    • Characterize the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.

    • Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Visualizations

Troubleshooting_Low_Solubility cluster_invitro In-vitro Strategies cluster_invivo In-vivo / Formulation Strategies start Low Solubility Observed q1 Is the compound for in-vitro or in-vivo use? start->q1 invitro_start Initial Steps q1->invitro_start In-vitro invivo_start Formulation Approaches q1->invivo_start In-vivo cosolvent Use Co-solvents (e.g., DMSO, Ethanol) invitro_start->cosolvent Primary surfactant Add Surfactants (e.g., Tween-80) cosolvent->surfactant If precipitation persists ph_adjust pH Adjustment surfactant->ph_adjust If still problematic solid_dispersion Solid Dispersion invivo_start->solid_dispersion Common micronization Particle Size Reduction (Micronization) solid_dispersion->micronization Alternative complexation Cyclodextrin Complexation micronization->complexation Advanced

Caption: Troubleshooting workflow for low solubility issues.

Solid_Dispersion cluster_before Before Solid Dispersion cluster_after After Solid Dispersion drug_crystal Crystalline Drug High Lattice Energy Poor Wettability dispersion { Drug Molecules | Polymer Carrier} d1 D d2 D d3 D p1 P p2 P p3 P p4 P

Caption: Solid dispersion concept.

Co_solvency cluster_water Water Only cluster_cosolvent Water + Co-solvent water_molecules Water Molecules (High Polarity) drug_precipitate Drug Aggregate (Precipitated) water_molecules->drug_precipitate Poor Interaction solvent_mixture Water + Co-solvent (Reduced Polarity) solubilized_drug Solubilized Drug solvent_mixture->solubilized_drug Favorable Interaction

Caption: Mechanism of co-solvency.

References

Technical Support Center: Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(3-benzamidophenyl)-4-bromobenzamide synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Schotten-Baumann reaction between 3-aminobenzanilide and 4-bromobenzoyl chloride.

Problem: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Poor quality of starting materials Verify the purity of 3-aminobenzanilide and 4-bromobenzoyl chloride using techniques like NMR or melting point analysis.Impurities in starting materials can interfere with the reaction. 4-bromobenzoyl chloride is particularly susceptible to hydrolysis.
Hydrolysis of 4-bromobenzoyl chloride Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the 4-bromobenzoyl chloride slowly to the reaction mixture.4-bromobenzoyl chloride readily reacts with water to form the unreactive 4-bromobenzoic acid, a common cause of low yield.
Inefficient base catalysis Use a suitable base such as pyridine, triethylamine (TEA), or aqueous sodium hydroxide (NaOH). Ensure the base is of high purity and added in the correct stoichiometric amount (at least one equivalent to neutralize the HCl byproduct).The base is crucial for neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the amine starting material, rendering it unreactive.[1][2]
Suboptimal reaction temperature The reaction is typically performed at room temperature or slightly below (0-25 °C). If the reaction is sluggish, gentle heating may be applied, but this can also increase the rate of side reactions.The acylation reaction is generally exothermic. Controlling the temperature helps to minimize the formation of byproducts.
Incorrect stoichiometry Use a slight excess of the acylating agent (4-bromobenzoyl chloride) to ensure complete conversion of the amine.This can help to drive the reaction to completion, but a large excess may lead to purification challenges.
Problem: Formation of Impurities

Possible Impurities and Their Mitigation:

Impurity Formation Mechanism Mitigation Strategy
4-Bromobenzoic acid Hydrolysis of 4-bromobenzoyl chloride by water present in the reaction mixture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Bis-acylated product Reaction of a second molecule of 4-bromobenzoyl chloride with the newly formed amide.This is less common with secondary amines but can be minimized by slow addition of the acyl chloride and maintaining a lower reaction temperature.
Unreacted 3-aminobenzanilide Incomplete reaction due to insufficient 4-bromobenzoyl chloride, poor mixing, or deactivation of the amine.Ensure proper stoichiometry and efficient stirring. The use of a suitable base will prevent amine protonation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic acyl substitution reaction, commonly known as the Schotten-Baumann reaction. The amino group of 3-aminobenzanilide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to form the final amide product.

Q2: Which base is most effective for this synthesis?

A2: The choice of base can significantly impact the reaction yield. While aqueous bases like NaOH can be used in a two-phase system, organic bases like pyridine or triethylamine in an aprotic solvent are often preferred for their ability to also act as catalysts.[1] Pyridine, in particular, can form a highly reactive acylpyridinium intermediate, which can enhance the rate of acylation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (3-aminobenzanilide and 4-bromobenzoyl chloride). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, and toluene, or a mixture of solvents.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific data can vary slightly based on the instrumentation and solvent used, you can generally expect the following:

  • 1H NMR: Signals corresponding to the aromatic protons of the three benzene rings and the two N-H protons of the amide groups.

  • 13C NMR: Resonances for the carbon atoms of the benzene rings and the two carbonyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amides (around 3300 cm-1) and the C=O stretching of the amide carbonyl groups (around 1650 cm-1).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (291.14 g/mol for C13H11BrN2O).

Experimental Protocols

Synthesis of 3-Aminobenzanilide

One common route to 3-aminobenzanilide involves the reduction of N-(3-nitrophenyl)benzamide.

Step 1: Synthesis of N-(3-nitrophenyl)benzamide A procedure for a similar compound, 4-nitro-N-(3-nitrophenyl)benzamide, can be adapted.[3] In a flask, 3-nitroaniline is reacted with benzoyl chloride in a suitable solvent. The mixture is warmed to ensure homogeneity and then poured into water. The resulting precipitate is stirred with a 5% sodium carbonate solution to neutralize any excess acid and then collected by filtration. The crude product can be recrystallized from ethanol.

Step 2: Reduction of N-(3-nitrophenyl)benzamide to 3-Aminobenzanilide A common method for reducing a nitro group to an amine is using iron powder in the presence of an acid, such as ammonium chloride in a mixture of ethanol and water. The reaction mixture is typically heated to reflux for several hours. After the reaction is complete, the hot solution is filtered to remove the iron and iron oxides. The filtrate is then concentrated to yield 3-aminobenzanilide, which can be further purified by recrystallization.

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoyl chloride can be prepared from 4-bromobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is refluxed until the reaction is complete. The excess chlorinating agent and solvent are then removed by distillation to yield the 4-bromobenzoyl chloride.

Synthesis of this compound

This protocol is a general procedure based on the Schotten-Baumann reaction.

  • Dissolve the Amine: In a round-bottom flask, dissolve 3-aminobenzanilide in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or dioxane).

  • Add the Base: Add at least one equivalent of a base (e.g., pyridine or triethylamine) to the solution.

  • Cool the Mixture: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Add the Acyl Chloride: Slowly add a solution of 4-bromobenzoyl chloride in the same solvent to the cooled amine solution with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted 4-bromobenzoyl chloride and 4-bromobenzoic acid. Finally, wash with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system.

Data Presentation

The following tables provide a qualitative comparison of how different reaction parameters can affect the yield of N-arylbenzamide synthesis based on general principles of the Schotten-Baumann reaction.

Table 1: Effect of Base on Reaction Yield

Base Typical Solvent Relative Reactivity Notes
PyridineDichloromethane, THFHighActs as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
Triethylamine (TEA)Dichloromethane, THFModerate to HighA non-nucleophilic base that effectively scavenges HCl.
Aqueous NaOHDichloromethane/WaterModerateA two-phase system where the base is in the aqueous phase. Prone to hydrolysis of the acyl chloride.

Table 2: Effect of Solvent on Reaction Yield

Solvent Polarity Typical Yield Notes
Dichloromethane (DCM)Polar AproticGood to ExcellentA common solvent for Schotten-Baumann reactions, dissolves both reactants well.
Tetrahydrofuran (THF)Polar AproticGoodAnother effective solvent, but must be anhydrous.
DioxanePolar AproticGoodSimilar to THF, ensure it is dry.
Water/Organic (biphasic)-Fair to GoodUsed with inorganic bases like NaOH. Vigorous stirring is required to ensure reaction at the interface. Hydrolysis of the acyl chloride is a significant side reaction.[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification cluster_end Final Product 3-Aminobenzanilide 3-Aminobenzanilide Schotten-Baumann_Reaction Schotten-Baumann_Reaction 3-Aminobenzanilide->Schotten-Baumann_Reaction 4-Bromobenzoyl_Chloride 4-Bromobenzoyl_Chloride 4-Bromobenzoyl_Chloride->Schotten-Baumann_Reaction Aqueous_Workup Aqueous_Workup Schotten-Baumann_Reaction->Aqueous_Workup Crude Product Recrystallization Recrystallization Aqueous_Workup->Recrystallization This compound This compound Recrystallization->this compound Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_starting_materials Starting Material Issues cluster_reaction_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues Low_Yield Low Yield? Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Yes Optimize_Reaction_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Reaction_Conditions Yes Improve_Workup Improve Work-up & Purification Low_Yield->Improve_Workup Yes Impure_Amine Impure Amine Check_Starting_Materials->Impure_Amine Hydrolyzed_Acyl_Chloride Hydrolyzed Acyl Chloride Check_Starting_Materials->Hydrolyzed_Acyl_Chloride Incorrect_Base Incorrect Base/ Amount Optimize_Reaction_Conditions->Incorrect_Base Suboptimal_Temp Suboptimal Temperature Optimize_Reaction_Conditions->Suboptimal_Temp Wrong_Solvent Wrong Solvent Optimize_Reaction_Conditions->Wrong_Solvent Product_Loss Product Loss during Extraction Improve_Workup->Product_Loss Inefficient_Recrystallization Inefficient Recrystallization Improve_Workup->Inefficient_Recrystallization

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(3-benzamidophenyl)-4-bromobenzamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound and what are the expected impurities?

A1: this compound is commonly synthesized via a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride. In this case, 3-aminobenzanilide is reacted with 4-bromobenzoyl chloride in the presence of a base.

Potential impurities that may arise during this synthesis include:

  • Unreacted Starting Materials: 3-aminobenzanilide and 4-bromobenzoyl chloride.

  • Hydrolysis Product: 4-bromobenzoic acid, formed from the reaction of 4-bromobenzoyl chloride with any residual water.

  • Over-acylated Byproduct: N,N-bis(4-bromobenzoyl)-3-aminobenzanilide, resulting from the di-acylation of the amine.

  • Salts: Salts formed from the base used to neutralize the HCl byproduct of the reaction.

Q2: What are the recommended initial steps for purifying the crude product?

A2: After the reaction is complete, a simple work-up procedure is recommended to remove the bulk of the impurities. This typically involves:

  • Quenching the reaction mixture with water.

  • Extracting the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove the acid chloride hydrolysis product (4-bromobenzoic acid), and finally with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtering, and concentrating under reduced pressure.

Q3: What are the most effective methods for final purification?

A3: The two most common and effective methods for the final purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

Recrystallization

Issue: Difficulty finding a suitable recrystallization solvent.

Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should remain soluble at all temperatures. For N-aryl benzamides, common solvents to screen include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Nitriles (e.g., acetonitrile)

  • Ethers (e.g., 1,4-dioxane)

A solvent pair system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Experimental Protocol: Single Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization begins, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Issue: The product oils out during recrystallization.

Solution: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. To prevent this:

  • Use a larger volume of solvent.

  • Use a solvent with a lower boiling point.

  • Employ a solvent pair where the compound is less soluble in the second solvent.

Column Chromatography

Issue: Poor separation of the desired product from impurities on a silica gel column.

Solution: Optimizing the solvent system (eluent) is crucial for good separation. A common starting point for N-aryl benzamides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and finally 3:7 hexane/ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Troubleshooting Common Column Chromatography Issues

IssuePotential CauseRecommended Solution
Product does not move from the baseline Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).
All compounds elute together at the solvent front Eluent is too polar.Start with a less polar eluent (e.g., a higher percentage of hexane).
Streaking of spots on TLC Sample is overloaded; compound may be acidic or basic.Use a smaller amount of sample. For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, a small amount of triethylamine can be added.
Cracked or channeled column bed Improper packing of the silica gel.Ensure the silica gel is packed uniformly without any air bubbles. Pack the column as a continuous slurry.

Data Presentation

Table 2: Physical and Analytical Data for Pure this compound

PropertyValue
Molecular Formula C20H15BrN2O2
Molecular Weight 407.25 g/mol
Appearance White to off-white solid
Melting Point Data not currently available in literature
¹H NMR (DMSO-d6, 400 MHz) Expected signals in the aromatic region (δ 7.0-8.5 ppm) and amide protons (δ ~10 ppm)
¹³C NMR (DMSO-d6, 100 MHz) Expected signals for aromatic carbons and carbonyl carbons (δ ~165 ppm)

Visualizations

Diagram 1: General Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Crude_Product->Workup Dried_Crude Dried Crude Product Workup->Dried_Crude Recrystallization Recrystallization Dried_Crude->Recrystallization Column_Chromatography Column Chromatography Dried_Crude->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, NMR, MP) Pure_Product->Analysis

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Purification Method Selection

Purification_Choice Start Crude Product Analysis (TLC) Decision1 Is there a major product with minor, well-separated impurities? Start->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization Yes Column Perform Column Chromatography Decision1->Column No (Complex Mixture) Decision2 Are impurities soluble in the recrystallization solvent? Recrystallization->Decision2 Decision2->Column No Success Pure Product Decision2->Success Yes Column->Success Failure Re-evaluate Purification Strategy

Caption: A decision tree to guide the selection of the appropriate purification method.

"N-(3-benzamidophenyl)-4-bromobenzamide degradation and stability issues"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3-benzamidophenyl)-4-bromobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, which contains two amide linkages and a brominated aromatic ring, the most probable degradation pathways are hydrolysis, photodegradation, and oxidation.

  • Hydrolytic Degradation: The amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule at one or both amide links, yielding smaller amine and carboxylic acid fragments. Basic conditions are often reported to accelerate the hydrolysis of benzanilides.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to debromination.[1][2] This process can be influenced by the solvent and the wavelength of the light.

  • Oxidative Degradation: The amide groups and aromatic rings can be targets for oxidation, which can be initiated by exposure to peroxides, dissolved oxygen, or metal ions.[3][4]

Q2: I am seeing unexpected peaks in my HPLC analysis after storing my sample. What could they be?

Unexpected peaks are likely degradation products. To identify them, consider the following:

  • Review your storage conditions: Was the sample exposed to light, elevated temperatures, or non-neutral pH? This can help you narrow down the likely degradation pathway.

  • Perform forced degradation studies: Subjecting the compound to controlled stress conditions (acid, base, oxidation, heat, light) will help you intentionally generate the degradation products and confirm their retention times.

  • Use mass spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer will provide mass-to-charge ratio information for the unknown peaks, which is invaluable for identifying the structures of the degradation products.

Q3: My compound seems to be degrading in the formulation I am developing. What can I do to improve its stability?

To enhance stability, consider the following formulation strategies:

  • pH control: Buffer your formulation to a pH where the compound exhibits maximum stability. This typically requires a pH-rate profile study.

  • Antioxidants: If oxidative degradation is suspected, adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may help.

  • Light protection: Store the formulation in light-resistant containers (e.g., amber vials) to prevent photodegradation.

  • Chelating agents: If metal-catalyzed oxidation is a possibility, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Cause Troubleshooting Step
Secondary interactions with column silanols Use a base-deactivated column. Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).
Column overload Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column degradation Flush the column with a strong solvent or replace it if it's at the end of its lifespan.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Step
Inadequate control of experimental conditions Ensure precise control of temperature, humidity, and light exposure during the study. Use calibrated equipment.
Sample preparation variability Standardize the sample preparation procedure. Ensure complete dissolution and avoid degradation during preparation.
Analytical method not stability-indicating Develop and validate a stability-indicating HPLC method that separates the parent compound from all potential degradation products.
Interaction with container/closure system Investigate potential leaching or adsorption issues with the storage containers.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound based on common degradation pathways for structurally related compounds.

Degradation Pathway Potential Degradation Product Chemical Formula Notes
Hydrolysis (Amide 1) 3-Aminobenzanilide and 4-Bromobenzoic acidC13H12N2O and C7H5BrO2Cleavage of the amide bond linking the two phenyl rings.
Hydrolysis (Amide 2) N-(3-aminophenyl)-4-bromobenzamide and Benzoic acidC13H11BrN2O and C7H6O2Cleavage of the terminal benzamide group.
Photodegradation N-(3-benzamidophenyl)benzamideC20H16N2O2Loss of the bromine atom from the 4-bromobenzamide moiety.
Oxidation Hydroxylated derivativesC20H15BrN2O3Introduction of hydroxyl groups on the aromatic rings.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Thermal Degradation: Store the stock solution at 80°C for 24 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Visualizations

cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation main N-(3-benzamidophenyl)- 4-bromobenzamide h1 3-Aminobenzanilide main->h1 Amide 1 Cleavage h2 4-Bromobenzoic acid main->h2 Amide 1 Cleavage h3 N-(3-aminophenyl)- 4-bromobenzamide main->h3 Amide 2 Cleavage h4 Benzoic acid main->h4 Amide 2 Cleavage p1 N-(3-benzamidophenyl)benzamide main->p1 Debromination o1 Hydroxylated Derivatives main->o1

Caption: Potential degradation pathways of this compound.

cluster_investigation Problem Investigation cluster_solution Solution Implementation start Start: Stability Issue Encountered cond Review Storage and Experimental Conditions (pH, Temp, Light) start->cond forced_deg Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) cond->forced_deg lcms LC-MS Analysis of Degraded Samples forced_deg->lcms identify Identify Degradation Products lcms->identify formulate Reformulate to Improve Stability (pH adjustment, Antioxidants, etc.) identify->formulate method Develop/Validate Stability- Indicating Analytical Method identify->method monitor Monitor Stability of New Formulation formulate->monitor method->monitor end End: Stable Product and Validated Method monitor->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Crystallization of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(3-benzamidophenyl)-4-bromobenzamide.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound, this compound, is not crystallizing from the solution upon cooling. What should I do?

A1: Failure to crystallize upon cooling is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal (a "seed crystal") to the supersaturated solution. This will provide a template for further crystal growth.[2]

    • Reduced Temperature: Try cooling the solution to a lower temperature using an ice bath or refrigeration. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[3]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, you can increase the concentration by slowly evaporating some of the solvent.[4] Heat the solution gently and allow some solvent to evaporate before attempting to cool it again.

    • Anti-Solvent Addition: If you are using a solvent system, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid.[4]

Q2: The crystallization of this compound is happening too quickly, resulting in a fine powder or an amorphous solid. How can I obtain larger, well-defined crystals?

A2: Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice and lead to poor quality crystals.[1] To promote the growth of larger and purer crystals, you need to slow down the crystallization process.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the solution to slightly decrease the level of supersaturation.[1] This will allow the solution to cool for a longer period before reaching the point of nucleation, giving the molecules more time to arrange themselves into an ordered crystal lattice.

  • Slow Cooling: Insulate the crystallization flask to slow down the rate of cooling. You can do this by wrapping the flask in glass wool or placing it in a Dewar flask. This gradual temperature decrease is crucial for growing larger crystals.

  • Solvent System Optimization: Consider using a different solvent or a solvent mixture. The choice of solvent significantly influences crystal growth kinetics.[3][4]

Q3: I am observing the formation of an oil rather than a crystalline solid. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if impurities are present.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be in a solid state.

  • Change the Solvent: Use a solvent with a lower boiling point.

  • Purify the Material: The presence of impurities can significantly inhibit crystallization and promote oiling out.[5][6] Consider purifying your this compound sample using another technique, such as column chromatography, before attempting recrystallization.

  • Solvent-Antisolvent System: Dissolve the oil in a good solvent and then slowly add an anti-solvent to induce precipitation.

Q4: The yield of my crystallized this compound is very low. What are the potential reasons and how can I improve it?

A4: A low recovery of your crystalline product can be due to several factors.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1] To check this, you can try to evaporate some of the mother liquor to see if more crystals form.

  • Premature Filtration: Ensure that the crystallization process is complete before filtering. Allow the solution to stand at a low temperature for a sufficient amount of time.

  • Washing with an Inappropriate Solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize the dissolution of your product.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for the crystallization of this compound?

A5: The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic amides like this compound, common solvents to consider for screening include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Aromatic hydrocarbons (e.g., toluene)

  • Aprotic polar solvents (e.g., DMF, DMSO)[7]

A systematic approach to solvent selection is recommended.[3] It may also be beneficial to use a binary solvent system (a "solvent-antisolvent" pair) to achieve optimal crystallization conditions.[8]

Q6: How can I be sure that I have the desired polymorph of this compound?

A6: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[2][5] To characterize the polymorphic form of your crystallized product, you will need to use solid-state analytical techniques such as:

  • Powder X-ray Diffraction (PXRD)

  • Differential Scanning Calorimetry (DSC)

  • Thermogravimetric Analysis (TGA)

  • Solid-State NMR Spectroscopy

Controlling the crystallization conditions (e.g., solvent, cooling rate, temperature) is key to obtaining a specific and consistent polymorphic form.[3]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Crystals should start to form as the solution cools and becomes supersaturated.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Solvent-Antisolvent Crystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Antisolvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the good solvent) dropwise with stirring.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of the good solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time.

  • Isolation and Drying: Follow steps 7-9 from Protocol 1.

Data Presentation

Table 1: Example Solubility of this compound in Various Solvents at Different Temperatures.

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)
Ethanol2.535.0
Acetone5.050.0
Ethyl Acetate3.040.0
Toluene1.025.0
Water<0.1<0.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Visualizations

Troubleshooting_Crystallization cluster_troubleshooting Troubleshooting Steps cluster_outcomes Potential Outcomes start Crystallization Fails induce Induce Crystallization (Scratch/Seed) start->induce Initial Attempt crystals_form Crystals Form induce->crystals_form Success no_crystals Still No Crystals induce->no_crystals Failure increase_ss Increase Supersaturation increase_ss->crystals_form Success oiling_out Oiling Out increase_ss->oiling_out Problem check_purity Check Purity check_purity->induce Re-attempt after purification no_crystals->increase_ss oiling_out->check_purity

Caption: Troubleshooting workflow for failed crystallization.

Crystallization_Workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_isolation Product Isolation dissolve Dissolve Crude Product in Minimum Hot Solvent cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end end dry->end Pure Crystalline Product

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Optimizing N-Acylation with 4-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acylation reactions using 4-bromobenzoyl chloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help optimize reaction conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of N-acylation with 4-bromobenzoyl chloride? A1: The N-acylation of an amine with 4-bromobenzoyl chloride is a nucleophilic acyl substitution. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride.[2] This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming the N-acylated product (an amide) and hydrochloric acid (HCl).[1]

Q2: Why is a base required for this reaction? A2: A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.[3] If not neutralized, the HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively stopping the reaction.[3] Typically, a tertiary amine like triethylamine (TEA) or pyridine is used as an acid scavenger.[4]

Q3: What is the role of a catalyst like 4-(Dimethylamino)pyridine (DMAP)? A3: 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst that can dramatically increase the rate of reaction, especially for hindered or poorly nucleophilic amines. DMAP reacts with the 4-bromobenzoyl chloride to form a highly reactive N-acylpyridinium intermediate.[5] This intermediate is much more electrophilic than the initial acyl chloride, making it more susceptible to attack by the amine nucleophile.[5][6]

Q4: What are the most common solvents used for N-acylation, and are there any I should avoid? A4: Aprotic solvents are generally preferred for this reaction. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).[4] It is crucial to use anhydrous (dry) solvents, as 4-bromobenzoyl chloride readily hydrolyzes in the presence of water to form 4-bromobenzoic acid, which will not participate in the desired reaction.[7][8] Protic solvents like alcohols should be avoided as they can compete with the amine to react with the acyl chloride, leading to ester formation.[7]

Q5: How can I monitor the progress of my reaction? A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The reaction is complete when the spot corresponding to the starting amine is no longer visible. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[9]

Experimental Protocols

General Protocol for N-acylation with 4-Bromobenzoyl Chloride

This protocol provides a general methodology for the N-acylation of a primary or secondary amine.

Reagents and Materials:

  • Amine substrate (1.0 eq)

  • 4-Bromobenzoyl chloride (1.05 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq, optional)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl(aq))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) and the optional DMAP catalyst in anhydrous DCM.

  • Add Base: Add the base (TEA or DIPEA, 1.5 - 2.0 eq) to the solution.

  • Cool Reaction: Cool the mixture to 0 °C using an ice bath.

  • Add Acyl Chloride: Slowly add a solution of 4-bromobenzoyl chloride (1.05 - 1.2 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates the complete consumption of the starting amine.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing water or 1M HCl to quench the reaction and wash away the base and its salt.

  • Workup - Extraction: Extract the aqueous layer with DCM (2x).

  • Workup - Washes: Combine the organic layers and wash sequentially with 1M HCl (if DMAP was used), saturated NaHCO₃ solution (to remove any 4-bromobenzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Bases and Catalysts

Base/CatalystTypeFunctionKey Considerations
Triethylamine (TEA) Tertiary Amine BaseAcid ScavengerStandard, cost-effective choice. Forms triethylammonium chloride salt.[4]
Pyridine Tertiary Amine BaseAcid ScavengerCan also act as a nucleophilic catalyst, but is less effective than DMAP.
4-DMAP Acylation CatalystHypernucleophilic CatalystSignificantly accelerates reactions, especially with unreactive amines. Highly toxic; handle with care.

Table 2: Influence of Solvents on N-Acylation

SolventTypeDielectric Constant (approx.)Typical Use & Notes
Dichloromethane (DCM) Aprotic, Halogenated9.1Excellent choice for many acylations; good solubility for reagents and easy to remove.[4]
Tetrahydrofuran (THF) Aprotic, Ether7.5Good general-purpose solvent.[4] Must be free of peroxides.
Acetonitrile (MeCN) Aprotic, Polar37.5Can be used, but its high polarity might affect workup.
Dimethylformamide (DMF) Aprotic, Polar38.3Useful for substrates with poor solubility in other solvents.[4] High boiling point can make it difficult to remove.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Q: My reaction is not working. Could my 4-bromobenzoyl chloride be bad?

    • A: Yes. 4-bromobenzoyl chloride is highly sensitive to moisture and will hydrolyze to the unreactive 4-bromobenzoic acid.[7][10] This is a common cause of reaction failure. Using a fresh bottle or material that has been stored properly in a desiccator is critical. You can check for the presence of the carboxylic acid by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹).

  • Q: My starting amine is electron-deficient. Why am I getting a low yield?

    • A: Amines with electron-withdrawing groups (e.g., nitroanilines) are poor nucleophiles, which slows down the reaction significantly.[11] To improve the yield, consider adding a catalytic amount (5-10 mol%) of DMAP to accelerate the reaction. Alternatively, heating the reaction may be necessary, but this can also promote side reactions.[9]

  • Q: I used a 1:1 ratio of amine to base, and the reaction stopped. What happened?

    • A: If you use only one equivalent of a tertiary amine base, half of your starting amine will be consumed by reacting with the generated HCl to form a non-nucleophilic ammonium salt.[3] You must use at least one equivalent of base to scavenge the HCl, and it is common practice to use a slight excess (1.5-2.0 eq) to ensure the reaction goes to completion.

Problem: Formation of Unexpected Side Products

  • Q: I see a new spot on my TLC that isn't the starting material or product. What could it be?

    • A: One common side product is 4-bromobenzoic acid, formed from the hydrolysis of 4-bromobenzoyl chloride.[7] This can happen if your solvent or glassware was not perfectly dry. During workup, this acidic byproduct can be removed by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate.

  • Q: My substrate has both an amine and a hydroxyl group. How can I avoid O-acylation?

    • A: O-acylation can be a competing side reaction. Since amines are generally more nucleophilic than alcohols, N-acylation is usually favored. However, to increase selectivity, you can try running the reaction at a lower temperature (e.g., 0 °C) and adding the acyl chloride slowly. The choice of base can also influence selectivity.

Problem: Difficult Purification

  • Q: How do I remove the triethylammonium chloride salt from my product?

    • A: The hydrochloride salt of your base (e.g., triethylammonium chloride) is highly water-soluble. It can be easily removed during the aqueous workup by washing the reaction mixture with water.

  • Q: I used DMAP, and now I can't separate it from my product. What should I do?

    • A: DMAP is a basic compound. It can be removed from the organic layer by washing with a dilute acidic solution, such as 1M HCl. The acid will protonate the DMAP, forming a water-soluble salt that will partition into the aqueous layer.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & (optional) DMAP in Anhydrous DCM B Add Base (e.g., TEA) A->B C Cool to 0 °C B->C D Add 4-Bromobenzoyl Chloride Solution C->D E Stir at RT & Monitor by TLC D->E F Aqueous Wash (e.g., 1M HCl, NaHCO3) E->F G Extract with DCM F->G H Dry & Concentrate G->H I Purify (Chromatography or Recrystallization) H->I J Characterize I->J Pure Product

Caption: General experimental workflow for N-acylation.

troubleshooting_guide start Low or No Yield q1 Reagents Fresh & Anhydrous Conditions? start->q1 sol1 Use fresh 4-bromobenzoyl chloride. Ensure all glassware and solvents are dry. q1->sol1  No q2 Is Amine Electron-Deficient? q1->q2 Yes end Improved Yield sol1->end sol2 Add catalytic DMAP (5-10 mol%). Consider increasing temperature. q2->sol2  Yes q3 Sufficient Base Used? (>1.0 eq) q2->q3 No sol2->end sol3 Use 1.5-2.0 eq of base (e.g., TEA) to scavenge HCl. q3->sol3  No q3->end Yes sol3->end

Caption: Troubleshooting decision tree for low reaction yield.

References

"N-(3-benzamidophenyl)-4-bromobenzamide quality control and purity assessment"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-benzamidophenyl)-4-bromobenzamide. The information herein is intended to assist with quality control (QC) and purity assessment experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary recommended techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of residual solvents.

Q2: What are the expected spectral characteristics for this compound?

A2: While specific data for this exact molecule is not widely published, based on its structure, one would expect characteristic signals in ¹H and ¹³C NMR spectra corresponding to the aromatic protons and carbons of the benzamido and bromobenzamide moieties. Mass spectrometry should show a molecular ion peak corresponding to its molecular weight (C₂₀H₁₅BrN₂O₂).

Q3: What are potential common impurities from the synthesis of this compound?

A3: Common impurities could include unreacted starting materials such as 3-aminobenzanilide and 4-bromobenzoyl chloride, by-products from side reactions, or residual solvents used during synthesis and purification.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Flush the column or replace if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issue- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration between runs.
Ghost peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash program.- Inject a blank solvent run to identify the source of the ghost peaks.
NMR Spectroscopy Issues
Problem Potential Cause Troubleshooting Steps
Broad peaks - Presence of paramagnetic impurities- Sample aggregation- Poor shimming- Purify the sample to remove metal contaminants.- Use a different solvent or adjust the concentration.- Re-shim the spectrometer.
Presence of unexpected signals - Residual solvents- Impurities- Identify common solvent peaks and subtract them from the analysis.- Compare the spectrum with the expected structure and consider potential side products from the synthesis.

Experimental Protocols

General HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound. Optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

General ¹H NMR Protocol
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Concentration: 5-10 mg/mL

  • Spectrometer: 400 MHz or higher

  • Procedure:

    • Accurately weigh the sample and dissolve it in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative ratios of protons.

Visualizations

QC_Workflow cluster_0 Quality Control Workflow for this compound raw_material Raw Material hplc_purity HPLC Purity Assay raw_material->hplc_purity nmr_identity NMR Identity Test hplc_purity->nmr_identity lcms_impurity LC-MS Impurity Profile nmr_identity->lcms_impurity pass_fail Pass/Fail Decision lcms_impurity->pass_fail release Product Release pass_fail->release Pass investigate Investigate & Reprocess pass_fail->investigate Fail

Caption: Quality Control Workflow Diagram.

Troubleshooting_Logic cluster_1 Troubleshooting Logic for Unexpected HPLC Peak start Unexpected Peak in HPLC check_blank Inject Blank Solvent start->check_blank peak_present Peak Present in Blank? check_blank->peak_present system_contamination System Contamination peak_present->system_contamination Yes run_lcms Analyze by LC-MS peak_present->run_lcms No identify_mass Identify Mass of Impurity run_lcms->identify_mass correlate Correlate with Starting Materials/By-products identify_mass->correlate

Caption: HPLC Troubleshooting Logic Diagram.

"handling and storage recommendations for N-(3-benzamidophenyl)-4-bromobenzamide"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides handling, storage, and troubleshooting recommendations for N-(3-benzamidophenyl)-4-bromobenzamide based on best practices for similar chemical compounds. Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following information is based on data for structurally related compounds, such as 4-bromobenzamide, and should be used as general guidance. Always consult the specific SDS for the product you are using and perform a thorough risk assessment before beginning any experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A: Based on recommendations for similar benzamide compounds, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Avoid exposure to moisture and direct sunlight.

Q2: What are the primary hazards associated with handling this compound?

A: While specific data is unavailable, related compounds like 4-bromobenzamide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][5] It is also harmful if swallowed.[4][6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) should I wear when working with this compound?

A: When handling this compound, you should wear appropriate protective gloves, a lab coat or other protective clothing to prevent skin exposure, and safety glasses or goggles to protect your eyes.[1][2][4] If there is a risk of generating dust, use a respirator.

Q4: What should I do in case of accidental skin or eye contact?

A: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[2] In both instances, seek medical attention if irritation persists.

Q5: How should I handle the powder form of this compound to avoid inhalation?

A: To prevent inhalation of dust, handle the compound in a well-ventilated area, preferably in a fume hood.[2] Avoid actions that could generate dust clouds. Use non-sparking tools for handling.[2]

Q6: What is the recommended procedure for cleaning up a spill?

A: For a small spill, you should avoid dust formation.[2] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[7] Ensure the area is then cleaned with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q7: Are there any known incompatibilities for this compound?

A: For similar compounds, strong oxidizing agents and strong acids are listed as incompatible materials.[7] It is advisable to avoid storing this compound with these substances.

Summary of General Handling and Storage Recommendations

ParameterRecommendationSource
Storage Temperature Cool, room temperature[1][2]
Storage Conditions Dry, well-ventilated, tightly sealed container[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids[7]
Personal Protective Equipment Safety glasses, gloves, lab coat[1][2][4]
Handling Precautions Avoid breathing dust, avoid contact with skin and eyes[1][2]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Problem: The compound has changed color or appears clumpy.

  • Possible Cause: This could indicate degradation due to moisture or improper storage.

  • Solution: Discard the compound according to your institution's chemical waste disposal procedures. To prevent this, ensure the container is always tightly sealed after use and stored in a desiccator if necessary.

Problem: The compound is not dissolving as expected.

  • Solution 1: Test solubility in a small amount of various common laboratory solvents (e.g., DMSO, DMF, methanol, ethanol) to find a suitable one for your application.

  • Possible Cause 2: The compound may have degraded, leading to reduced solubility.

  • Solution 2: If the compound is old or has been stored improperly, consider using a fresh batch.

Problem: Inconsistent experimental results.

  • Possible Cause: This could be due to non-homogeneity of the compound or degradation.

  • Solution: Ensure the compound is thoroughly mixed before taking a sample. If degradation is suspected, obtain a fresh supply of the chemical.

Experimental Workflow Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting issues with this compound in an experimental setting.

G cluster_0 Troubleshooting Workflow start Experimental Anomaly Observed check_compound Inspect Compound Integrity (Color, Clumps) start->check_compound compound_ok Compound Appears OK check_compound->compound_ok degraded Compound Degraded compound_ok->degraded No check_solubility Review Dissolution Process compound_ok->check_solubility Yes discard Discard and Reorder degraded->discard solubility_issue Solubility Issue? check_solubility->solubility_issue test_solvents Test Alternative Solvents solubility_issue->test_solvents Yes review_protocol Review Experimental Protocol solubility_issue->review_protocol No test_solvents->review_protocol end Proceed with Experiment review_protocol->end

References

"resolving poor reproducibility in assays with N-(3-benzamidophenyl)-4-bromobenzamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues of poor reproducibility in assays involving N-(3-benzamidophenyl)-4-bromobenzamide.

Troubleshooting Guides

Poor reproducibility in assays can stem from various factors, from reagent handling to experimental setup. Below are guides to address common issues.

Guide 1: Inconsistent Results in Cell-Based Assays (e.g., MTT, Cell Viability)

Problem: High variability in cell viability or proliferation readouts between replicate wells, plates, or experiments.

Potential Cause Recommended Solution
Compound Precipitation This compound may have limited aqueous solubility. Visually inspect stock solutions and final assay wells for any signs of precipitation. If observed, consider using a lower concentration, preparing fresh dilutions, or using a solubilizing agent like DMSO (ensure final DMSO concentration is consistent and non-toxic to cells).
Uneven Cell Seeding Inconsistent cell numbers across wells can lead to significant variations. Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Edge Effects Wells on the outer edges of the microplate are prone to evaporation, leading to altered compound concentrations and cell stress. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Cell Contamination Mycoplasma or bacterial contamination can affect cell health and response to treatment. Regularly test cell cultures for contamination.
Inconsistent Incubation Times Variations in incubation times with the compound or assay reagents can affect results. Use a timer and process plates in a consistent order.

Experimental Workflow for a Typical Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock C Prepare Serial Dilutions A->C B Culture & Count Cells D Seed Cells in Microplate B->D E Add Compound Dilutions C->E D->E F Incubate (e.g., 24-72h) E->F G Add Viability Reagent (e.g., MTT) F->G H Incubate (Reagent) G->H I Read Absorbance/Fluorescence H->I J Normalize Data I->J K Calculate IC50/EC50 J->K

Caption: Workflow for a cell-based viability assay.

Guide 2: Variable Results in Enzyme Inhibition Assays

Problem: Inconsistent IC50 values or erratic enzyme activity measurements.

Potential Cause Recommended Solution
Compound Instability The compound may be unstable in the assay buffer. Prepare fresh compound solutions immediately before use. Assess compound stability over the assay duration by pre-incubating it in the assay buffer and then measuring its effect.
Incorrect Enzyme Concentration Using too much or too little enzyme can shift the IC50 value or result in a signal that is outside the linear range of the assay. Perform an enzyme titration to determine the optimal concentration that yields a robust and linear signal over the reaction time.[1]
Substrate Depletion If the reaction proceeds too quickly, substrate depletion can lead to non-linear reaction rates. Optimize the substrate concentration (typically at or below the Km) and reaction time to ensure initial velocity conditions are met.
Inhibitor Depletion (Tight Binding) If the inhibitor concentration is close to the enzyme concentration, it can lead to "tight binding" and a shift in the IC50. Ensure the enzyme concentration is significantly lower than the inhibitor's Ki.[2]
Assay Buffer Components Components in the assay buffer (e.g., detergents, reducing agents) can interfere with the compound or the enzyme. Review the compatibility of all buffer components.

Troubleshooting Logic for Enzyme Assays

G start Poor Reproducibility check_compound Check Compound Solubility & Stability start->check_compound check_enzyme Verify Enzyme Activity & Concentration start->check_enzyme check_assay Review Assay Conditions (Buffer, Time) start->check_assay check_controls Examine Positive/Negative Controls start->check_controls solution_compound Optimize Solvent/Concentration check_compound->solution_compound solution_enzyme Perform Enzyme Titration check_enzyme->solution_enzyme solution_assay Adjust Buffer/Incubation check_assay->solution_assay solution_controls Validate Control Performance check_controls->solution_controls

Caption: Troubleshooting poor enzyme assay reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Q2: How can I be sure my compound is not interfering with the assay readout?

A2: It is important to run control experiments. For fluorescence-based assays, test the compound in the absence of the enzyme or cells to check for auto-fluorescence. For absorbance-based assays, check if the compound absorbs light at the detection wavelength.

Q3: My IC50 value for this compound changes depending on the cell density. Why is this?

A3: This can be due to several factors. Higher cell densities can lead to faster metabolism of the compound, reducing its effective concentration. Additionally, the ratio of compound to cell number can influence the observed potency. It is important to standardize cell seeding densities across all experiments.

Q4: What are Pan-Assay Interference Compounds (PAINs) and could this compound be one?

A4: PAINs are compounds that show activity in many different assays through non-specific mechanisms, such as forming aggregates that sequester the enzyme or by reacting with assay components.[3] While it is not confirmed for this specific compound, it is a possibility for many screening hits. To investigate this, you can include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your enzyme assay buffer, which can disrupt aggregates.[3]

Experimental Protocols

Protocol 1: General Procedure for a Cell-Based MTT Proliferation Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: General Procedure for an In Vitro Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare the assay buffer with the optimal pH and any necessary co-factors for the target enzyme.

    • Dilute the enzyme to its optimal concentration in the assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., at its Km value).

    • Prepare serial dilutions of this compound in the assay buffer from a DMSO stock.

  • Assay Procedure:

    • In a 96-well plate, add the compound dilutions.

    • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Include controls:

      • 100% activity control: Enzyme and substrate without inhibitor.

      • 0% activity control (background): Substrate without enzyme.

  • Data Acquisition:

    • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

References

"N-(3-benzamidophenyl)-4-bromobenzamide interference in biochemical assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using N-(3-benzamidophenyl)-4-bromobenzamide in biochemical assays. This resource addresses potential interference issues and offers strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential for assay interference?

This compound is a synthetic organic compound. While specific data on its behavior in biochemical assays is limited, its chemical structure, featuring multiple aromatic rings and amide bonds, suggests a potential for non-specific interactions and assay interference. Molecules with these characteristics can sometimes act as Pan-Assay Interference Compounds (PAINS) or promiscuous inhibitors, leading to false-positive results.[1][2] It is crucial to perform control experiments to rule out assay artifacts.

Q2: What are the common mechanisms by which small molecules like this compound can interfere with biochemical assays?

Small molecules can interfere with biochemical assays through various mechanisms, including:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[3][4][5]

  • Optical Interference: The compound may absorb light or be fluorescent at the excitation or emission wavelengths used in the assay, leading to quenching or a false signal.

  • Chemical Reactivity: The compound may react with assay components, such as enzymes, substrates, or detection reagents.[6][7]

  • Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species that can disrupt the assay.

  • Contaminants: Impurities from the synthesis or handling of the compound can also be a source of interference.[8]

Q3: What are the initial signs that this compound might be causing interference in my assay?

Some common indicators of potential assay interference include:

  • Activity is observed across multiple, unrelated assays.

  • The dose-response curve has a steep slope or is incomplete.

  • The observed activity is sensitive to changes in assay conditions, such as buffer composition or the presence of detergents.

  • The results are not reproducible between experiments.

  • The compound shows time-dependent inhibition that is not consistent with a specific binding mechanism.[5]

Troubleshooting Guides

Problem: Unexpected or inconsistent inhibitory activity observed.

Possible Cause 1: Compound Aggregation

Many promiscuous inhibitors act by forming aggregates that non-specifically inhibit enzymes.[3][5]

  • Troubleshooting Steps:

    • Detergent Test: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.

    • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at the concentrations used in your assay.[4]

    • Vary Enzyme Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors is often highly dependent on the enzyme concentration.

Possible Cause 2: Optical Interference

The compound's intrinsic optical properties may be interfering with the assay readout.

  • Troubleshooting Steps:

    • Absorbance/Fluorescence Scan: Run an absorbance and fluorescence spectrum of this compound at the assay concentration in the assay buffer. Check for overlap with the excitation and emission wavelengths of your assay.

    • Assay Blank Measurement: Measure the signal of the compound in the assay buffer without the enzyme or other key biological components. A significant signal indicates interference.

    • Use an Orthogonal Assay: Confirm the activity using a different assay with an alternative detection method (e.g., switch from a fluorescence-based to a luminescence-based readout).[9]

Possible Cause 3: Non-specific Reactivity

The compound may be reacting with components of your assay.

  • Troubleshooting Steps:

    • Thiol Reactivity Test: Include a reducing agent like dithiothreitol (DTT) in your assay. If the compound's activity is diminished, it may be a thiol-reactive compound.

    • Pre-incubation Test: Pre-incubate the compound with the enzyme and then initiate the reaction by adding the substrate. Compare this to the results obtained when the compound is added after the reaction has started. A stronger effect after pre-incubation may suggest covalent modification.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to check for any modification of the protein or other assay components after incubation with the compound.[7]

Data Presentation

Table 1: Physicochemical Properties of Structurally Similar Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
N-(4-bromophenyl)-4-bromo-benzamideC₁₃H₉Br₂NO355.024.464
4-BromobenzamideC₇H₆BrNO200.031.8
N-(Benzoyloxy)-4-bromobenzamideC₁₄H₁₀BrNO₃320.143.6

Data sourced from PubChem and Cheméo.[10][11][12][13]

Table 2: Experimental Checklist for Investigating Assay Interference

Use this table to guide your experimental design and record your findings when troubleshooting potential interference from this compound.

ExperimentPurposeExpected Outcome if Interference is PresentYour Result
Detergent Test (e.g., 0.01% Triton X-100) To test for aggregation-based inhibition.Significant reduction in inhibitory activity.
Dynamic Light Scattering (DLS) To directly detect compound aggregates.Presence of particles in the nanometer range.
Varying Enzyme Concentration To differentiate true inhibition from non-specific effects.IC50 value changes with enzyme concentration.
Absorbance/Fluorescence Scan To check for optical interference.Spectral overlap with assay wavelengths.
Orthogonal Assay To confirm activity with a different detection method.Discrepancy in activity compared to the primary assay.
Thiol Reactivity Test (with DTT) To test for reactivity with sulfhydryl groups.Reduced activity in the presence of DTT.

Experimental Protocols

Protocol 1: Detergent Test for Aggregation

  • Prepare two sets of assay reactions.

  • In the first set, use your standard assay buffer.

  • In the second set, supplement your standard assay buffer with a non-ionic detergent, such as 0.01% (v/v) Triton X-100.

  • Run your assay with a concentration range of this compound in both sets of conditions.

  • Compare the dose-response curves. A significant rightward shift in the IC50 in the presence of the detergent suggests that the compound's activity is at least partially due to aggregation.

Protocol 2: Optical Interference Check

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Use a spectrophotometer to measure the absorbance spectrum of the solution across the range of wavelengths relevant to your assay.

  • Use a spectrofluorometer to measure the fluorescence emission spectrum of the solution, using the excitation wavelength of your assay's fluorophore.

  • Also, measure the fluorescence excitation spectrum, monitoring at the emission wavelength of your assay's fluorophore.

  • Significant absorbance or fluorescence at the assay's wavelengths indicates potential for optical interference.

Protocol 3: Orthogonal Assay Confirmation

  • Identify a secondary assay that measures the same biological activity but uses a different detection technology. For example, if your primary assay is fluorescence-based, consider an orthogonal assay that is luminescence-based, absorbance-based, or uses a label-free method like Surface Plasmon Resonance (SPR).[9]

  • Test the activity of this compound in the orthogonal assay.

  • Consistent activity across both assays provides stronger evidence that the compound is a true inhibitor of the biological target. Discrepancies suggest that the compound may be interfering with one of the assay formats.

Visualizations

Troubleshooting_Workflow start Unexpected Activity Observed check_aggregation Is activity sensitive to detergent? start->check_aggregation is_aggregator Likely Aggregator check_aggregation->is_aggregator Yes not_aggregator Aggregation Unlikely check_aggregation->not_aggregator No orthogonal_assay Confirm with Orthogonal Assay is_aggregator->orthogonal_assay check_optical Does compound absorb or emit light at assay wavelengths? not_aggregator->check_optical is_optical_interferent Optical Interference check_optical->is_optical_interferent Yes not_optical_interferent Optical Interference Unlikely check_optical->not_optical_interferent No is_optical_interferent->orthogonal_assay check_reactivity Is activity sensitive to reducing agents (e.g., DTT)? not_optical_interferent->check_reactivity is_reactive Potential Reactive Compound check_reactivity->is_reactive Yes not_reactive Reactivity Unlikely check_reactivity->not_reactive No is_reactive->orthogonal_assay not_reactive->orthogonal_assay

Caption: Troubleshooting workflow for assay interference.

Interference_Mechanisms cluster_compound Small Molecule cluster_assay Biochemical Assay Components compound This compound enzyme Enzyme/Protein compound->enzyme Aggregation/Reactivity substrate Substrate compound->substrate Reactivity detection Detection Reagent/Signal compound->detection Optical Interference/Reactivity

Caption: Common mechanisms of small molecule interference.

References

Technical Support Center: Scaling Up the Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-(3-benzamidophenyl)-4-bromobenzamide.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Synthesis of N-(3-aminophenyl)benzamide (Intermediate)

    • Acylation of 3-nitroaniline with benzoyl chloride.

    • Reduction of the nitro group of the resulting N-(3-nitrophenyl)benzamide to an amine.

  • Step 2: Synthesis of this compound (Final Product)

    • Acylation of N-(3-aminophenyl)benzamide with 4-bromobenzoyl chloride under Schotten-Baumann conditions.

Experimental Protocols

Step 1a: Synthesis of N-(3-nitrophenyl)benzamide
  • Materials:

    • 3-Nitroaniline

    • Benzoyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-nitroaniline in DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine to the solution.

    • Add benzoyl chloride dropwise from the addition funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain N-(3-nitrophenyl)benzamide as a solid.

Step 1b: Synthesis of N-(3-aminophenyl)benzamide
  • Materials:

    • N-(3-nitrophenyl)benzamide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

  • Procedure (using SnCl₂·2H₂O):

    • Suspend N-(3-nitrophenyl)benzamide in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate to the suspension.

    • Carefully add concentrated HCl and reflux the mixture for 3-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-(3-aminophenyl)benzamide.

Step 2: Synthesis of this compound
  • Materials:

    • N-(3-aminophenyl)benzamide

    • 4-Bromobenzoyl chloride

    • 10% Aqueous sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Distilled water

  • Procedure (Schotten-Baumann Conditions):

    • Dissolve N-(3-aminophenyl)benzamide in DCM or THF in a flask.

    • Add 10% aqueous NaOH solution to the flask.

    • Stir the biphasic mixture vigorously.

    • Slowly add a solution of 4-bromobenzoyl chloride in the same organic solvent.

    • Continue vigorous stirring for 2-3 hours at room temperature.

    • Monitor the reaction by TLC.

    • After completion, separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities for Laboratory Scale Synthesis

StepReagentMolar Equiv.Example Mass/Volume (for 10g 3-nitroaniline)
1a3-Nitroaniline1.010.0 g
Benzoyl chloride1.0510.6 g (8.8 mL)
Pyridine1.16.3 g (6.4 mL)
1bN-(3-nitrophenyl)benzamide1.0(Theoretical yield from 1a)
SnCl₂·2H₂O3.048.8 g
2N-(3-aminophenyl)benzamide1.0(Theoretical yield from 1b)
4-Bromobenzoyl chloride1.0515.9 g
Sodium Hydroxide (10% aq.)2.0~58 mL

Table 2: Typical Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC/NMR)
1aN-(3-nitrophenyl)benzamide85-95%>98%
1bN-(3-aminophenyl)benzamide80-90%>97%
2This compound75-85%>99%

Troubleshooting Guides (Q&A)

Issue 1: Low yield in the synthesis of N-(3-nitrophenyl)benzamide (Step 1a)

  • Q: My yield of N-(3-nitrophenyl)benzamide is significantly lower than expected. What are the possible causes?

    • A:

      • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or gently warming the mixture.

      • Moisture: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid. Ensure all glassware is dry and use anhydrous solvents.

      • Insufficient base: Pyridine acts as a scavenger for the HCl generated. If insufficient, the HCl will protonate the 3-nitroaniline, rendering it non-nucleophilic.[1][2][3] Ensure at least one equivalent of base is used.

      • Loss during workup: The product may have some solubility in the aqueous layers. Ensure thorough extraction and minimize the volume of washing solutions.

Issue 2: Formation of multiple products during the reduction of the nitro group (Step 1b)

  • Q: I am observing multiple spots on my TLC plate after the reduction reaction. What are these impurities?

    • A:

      • Incomplete reduction: The starting nitro compound may still be present. Ensure sufficient reducing agent and adequate reaction time/temperature.

      • Over-reduction: While less common for this substrate, aggressive reducing agents could potentially affect the amide bond, though this is unlikely with SnCl₂ or Fe/HCl.

      • Side reactions: Depending on the reducing agent and conditions, azo or azoxy compounds can sometimes form as byproducts. Ensure the reaction is carried out under the recommended conditions.

Issue 3: Low yield or no reaction in the final acylation step (Step 2)

  • Q: The reaction between N-(3-aminophenyl)benzamide and 4-bromobenzoyl chloride is not proceeding. What should I check?

    • A:

      • Quality of 4-bromobenzoyl chloride: This reagent is moisture-sensitive. Use a fresh or properly stored bottle. If it has hydrolyzed to 4-bromobenzoic acid, the reaction will not work under these conditions.

      • Insufficient base/mixing: The Schotten-Baumann reaction requires a base to neutralize the HCl produced.[1][2][3][4] Vigorous stirring is crucial in this biphasic system to ensure the reactants come into contact.

      • Purity of the intermediate: Impurities in the N-(3-aminophenyl)benzamide from the previous step could interfere with the reaction. Ensure the intermediate is of high purity.

      • Formation of di-acylated product: While the primary amine is more nucleophilic, there is a possibility of acylation on the other amide nitrogen under harsh conditions, though this is less likely.

Issue 4: Difficulty in purifying the final product

  • Q: My final product is difficult to purify by recrystallization. What are my options?

    • A:

      • Persistent impurities: If recrystallization is ineffective, the main impurities are likely structurally similar to the product. Consider column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

      • Starting material contamination: Unreacted N-(3-aminophenyl)benzamide or hydrolyzed 4-bromobenzoic acid could be present. An acidic or basic wash during the workup can help remove these.

      • Solvent choice for recrystallization: Experiment with different solvent systems. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions to consider when scaling up this synthesis?

    • A1: The use of acyl chlorides (benzoyl chloride and 4-bromobenzoyl chloride) requires caution as they are corrosive and react with moisture to release HCl gas. The reactions should be performed in a well-ventilated fume hood. The reduction of the nitro group can be exothermic, especially on a larger scale. Ensure adequate cooling and controlled addition of reagents.

  • Q2: Can I use a different reducing agent for the nitro group in Step 1b?

    • A2: Yes, other methods like catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) are also effective and often cleaner, avoiding the use of stoichiometric metal reagents.[5] However, this requires specialized equipment (a hydrogenator).

  • Q3: Are there alternative methods for the final amide bond formation in Step 2?

    • A3: Instead of using 4-bromobenzoyl chloride, you could use 4-bromobenzoic acid with a peptide coupling reagent (e.g., HATU, HBTU, EDC/HOBt).[6][] This avoids the use of an acyl chloride but may be more expensive on a large scale.

  • Q4: How can I monitor the progress of these reactions effectively?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.

  • Q5: What are the main considerations for solvent selection during scale-up?

    • A5: For scale-up, consider solvent cost, safety (flammability, toxicity), environmental impact, and ease of removal. While DCM is a good laboratory solvent, on a larger scale, alternatives like 2-methyl-THF or cyclopentyl methyl ether (CPME) might be considered for their greener profiles.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis 3-Nitroaniline 3-Nitroaniline Acylation Acylation 3-Nitroaniline->Acylation Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->Acylation N-3-nitrophenyl-benzamide N-3-nitrophenyl-benzamide Acylation->N-3-nitrophenyl-benzamide Reduction Reduction N-3-nitrophenyl-benzamide->Reduction N-3-aminophenyl-benzamide N-3-aminophenyl-benzamide Reduction->N-3-aminophenyl-benzamide Final_Acylation Acylation (Schotten-Baumann) N-3-aminophenyl-benzamide->Final_Acylation 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride->Final_Acylation Final_Product N-(3-benzamidophenyl)- 4-bromobenzamide Final_Acylation->Final_Product Purification Purification Final_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: Overall experimental workflow for the synthesis.

troubleshooting_guide Start Low Yield in Final Acylation? Check_Reagent Check quality of 4-bromobenzoyl chloride Start->Check_Reagent Yes Check_Conditions Review Reaction Conditions Start->Check_Conditions Yes Check_Intermediate Analyze Purity of N-(3-aminophenyl)benzamide Start->Check_Intermediate Yes Moisture Moisture contamination? Use fresh reagent. Check_Reagent->Moisture Base Sufficient base? (e.g., 10% NaOH) Check_Conditions->Base Stirring Vigorous stirring? Check_Conditions->Stirring Impurity Impurity present? Repurify intermediate. Check_Intermediate->Impurity

Caption: Troubleshooting logic for low yield in the final step.

References

Technical Support Center: Optimizing Suzuki Coupling for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling step for benzamide derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of benzamide derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with a benzamide derivative consistently low?

Low yields can stem from several factors. A primary consideration is the electronic nature and steric hindrance of your specific benzamide and boronic acid partners. Additionally, suboptimal reaction conditions can significantly impact efficiency.

Potential Causes and Solutions:

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. For benzamide derivatives, catalyst systems that are effective for other substrates may not be optimal.

    • Solution: Screen a variety of palladium catalysts and ligands. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are often effective for challenging substrates.[1][2][3][4] Consider using pre-formed palladium complexes like Pd(dppf)Cl₂, which has shown success in the coupling of benzamides.[5][6]

  • Inefficient Base: The base plays a crucial role in the transmetalation step. Its strength and solubility can dramatically affect the reaction rate and yield.[7][8]

    • Solution: Experiment with different inorganic bases. Potassium phosphate (K₃PO₄) is a strong base that is often effective in Suzuki couplings of amides.[5][9] Other bases to consider include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[6] The choice of base may also depend on the solvent system.

  • Inappropriate Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.[7]

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[10][11] Sometimes, a biphasic system (e.g., toluene/water) can be beneficial.[12] Ensure your solvent is anhydrous and degassed, as water and oxygen can negatively impact the reaction.

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates and incomplete conversion.

    • Solution: Gradually increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[5][6]

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under the reaction conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[12][13]

    • Solution: Use a milder base or anhydrous conditions. Alternatively, consider using more stable boronic acid surrogates like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[12]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[13][14][15]

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.

  • Inefficient Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be slow, allowing for competing side reactions.

    • Solution: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. Alternatively, some ligands can facilitate the in situ reduction of Pd(II). The presence of a small amount of a reducing agent can sometimes help, but this needs to be carefully optimized.

Q3: My starting aryl halide is being consumed, but I am isolating the dehalogenated benzamide instead of the desired product. What is causing this?

Dehalogenation is the replacement of the halide with a hydrogen atom and can be a significant side reaction.[13][16]

Potential Causes and Solutions:

  • Source of Hydride: The hydride source can be trace water, the solvent (e.g., alcohols), or the base.

    • Solution: Ensure strictly anhydrous conditions. Use aprotic, non-alcoholic solvents. Consider using a base that is less likely to act as a hydride donor.

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting dehalogenation.

    • Solution: Screen different ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step. For N-containing heterocycles, which can be prone to dehalogenation, specific catalyst systems may be required.[16][17]

Q4: The Suzuki coupling with my ortho-substituted benzamide is not working. What are the specific challenges and how can I overcome them?

Ortho-substituents on the benzamide can introduce significant steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[18]

Potential Causes and Solutions:

  • Steric Hindrance: The bulky ortho-substituent can prevent the palladium catalyst from accessing the C-X bond for oxidative addition.

    • Solution: Utilize bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][3] These ligands can create a more open coordination sphere around the palladium center, facilitating the reaction with sterically demanding substrates.

  • Difficult Reductive Elimination: Steric clash between the coupling partners on the palladium center can make the final C-C bond-forming step difficult.

    • Solution: Again, bulky ligands are key as they can promote reductive elimination.[19] Higher reaction temperatures may also be necessary to overcome the energy barrier for this step.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of benzamides?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, Pd(dppf)Cl₂ is a good starting point as it has been shown to be effective for a range of benzamide derivatives.[5][6] For more challenging couplings, especially with sterically hindered substrates, catalysts derived from Buchwald ligands such as SPhos and XPhos are highly recommended.[1][2][3]

Q2: What is the recommended base for Suzuki coupling with benzamides?

Potassium phosphate (K₃PO₄) is a frequently used and effective base for Suzuki couplings involving amides due to its strong basicity.[5][9] Potassium carbonate (K₂CO₃) is another common and often successful choice.[6] The optimal base should be determined empirically for each specific reaction.

Q3: Can I run the Suzuki coupling of my benzamide derivative in an aqueous solvent system?

Yes, Suzuki couplings can often be performed in aqueous or biphasic solvent systems (e.g., toluene/water, THF/water).[12][20] This can be advantageous for substrates with poor solubility in purely organic solvents and can sometimes accelerate the reaction.

Q4: How can I prevent the degradation of my boronic acid during the reaction?

Protodeboronation is a common issue.[12][13] To minimize this, you can:

  • Use anhydrous solvents and reagents.

  • Employ milder bases like potassium fluoride (KF) or cesium fluoride (CsF).

  • Use boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable than the corresponding boronic acids.[12]

Q5: What is the typical catalyst loading for a Suzuki coupling reaction?

For initial screening, a catalyst loading of 1-5 mol% is common. For optimized reactions, the loading can often be reduced to as low as 0.1 mol% or even lower, especially with highly active catalyst systems.[2]

Data Presentation

Table 1: Effect of Ligand on the Suzuki Coupling of a Benzamide Derivative

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10045
2dppfPd(OAc)₂K₂CO₃Toluene/H₂O10078
3SPhosPd₂(dba)₃K₃PO₄Dioxane10092
4XPhosPd₂(dba)₃K₃PO₄Dioxane10095

Note: This table is a representative example based on general trends observed in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Base on the Suzuki Coupling of a Benzamide Derivative with Pd(dppf)Cl₂

EntryBase (equiv.)SolventTemp (°C)Yield (%)
1Na₂CO₃ (2.0)DME/H₂O8065
2K₂CO₃ (2.0)DME/H₂O8085
3K₃PO₄ (3.0)Toluene9091
4Cs₂CO₃ (2.0)Dioxane10088

Note: This table is a representative example. The optimal base and stoichiometry should be screened for each specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Acyl/Benzyl Benzamide using an NHC-Palladacycle [5]

  • To an oven-dried Schlenk tube, add the N-Ac/Bn benzamide (0.5 mmol, 1.0 equiv.), the boronic acid (1.0 mmol, 2.0 equiv.), and K₃PO₄ (1.5 mmol, 3.0 equiv.).

  • Add the NHC-palladacycle catalyst (3 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromoindazole Derivative with a Boronic Acid using Pd(dppf)Cl₂ [6]

  • In a reaction vessel, dissolve the 5-bromoindazole derivative (1 mmol) and Pd(dppf)Cl₂ (10 mol%) in anhydrous dimethoxyethane (DME) (10 mL).

  • Stir the solution under a flow of argon for 1 hour.

  • To this solution, add the boronic acid (2 mmol) dissolved in anhydrous DME (2.6 mL), followed by an aqueous solution of K₂CO₃ (2 mmol in 2.5 mL of water).

  • Heat the reaction mixture to 80 °C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Benzamide derivative) ArX->OxAdd PdII_intermediate Ar-Pd(II)(X)L₂ OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_coupled Ar-Pd(II)(R)L₂ Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, SPhos) Start->CheckCatalyst CheckBase Screen Base (e.g., K₃PO₄, K₂CO₃) CheckCatalyst->CheckBase CheckSolventTemp Optimize Solvent & Temperature (e.g., Dioxane, 100°C) CheckBase->CheckSolventTemp SideReactions Significant Side Reactions? CheckSolventTemp->SideReactions Homocoupling Homocoupling? SideReactions->Homocoupling Yes Success Reaction Optimized SideReactions->Success No Degas Thoroughly Degas (Ar/N₂ sparging) Homocoupling->Degas Yes Dehalogenation Dehalogenation? Homocoupling->Dehalogenation No Degas->Dehalogenation Anhydrous Ensure Anhydrous Conditions Dehalogenation->Anhydrous Yes Protodeboronation Protodeboronation? Dehalogenation->Protodeboronation No Anhydrous->Protodeboronation StableBoron Use Boronate Ester or Trifluoroborate Salt Protodeboronation->StableBoron Yes Protodeboronation->Success No StableBoron->Success

Caption: Troubleshooting workflow for optimizing Suzuki coupling of benzamides.

References

"N-(3-benzamidophenyl)-4-bromobenzamide stability in DMSO solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(3-benzamidophenyl)-4-bromobenzamide in Dimethyl Sulfoxide (DMSO) solutions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific stability data for this compound in DMSO is not extensively available in public literature. The guidance provided here is based on general principles of chemical stability for benzamide derivatives and related compounds in DMSO.

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
STAB-001What are the initial signs of degradation of this compound in a DMSO solution? Initial indicators of degradation can include a change in the solution's color (e.g., turning yellow or brown), the formation of precipitates, or a noticeable change in pH. For quantitative assessment, techniques like HPLC or LC-MS are recommended to detect the appearance of new peaks corresponding to degradation products.
STAB-002How should I prepare a stock solution of this compound in DMSO to maximize stability? Use anhydrous, high-purity DMSO to prepare your stock solution.[1][2] It is advisable to prepare fresh solutions for immediate use. If storage is necessary, store the solution in a tightly sealed, amber glass vial at low temperatures (-20°C or -80°C) to minimize exposure to light, moisture, and air.
STAB-003My DMSO solution of the compound has turned yellow. What could be the cause? A yellow discoloration can indicate chemical degradation. This could be due to oxidation, hydrolysis (if water is present), or light-induced degradation. It is recommended to analyze the solution by LC-MS to identify potential degradation products and to prepare a fresh solution using anhydrous DMSO and protecting it from light.
STAB-004I observe precipitation in my stock solution after a freeze-thaw cycle. What should I do? Precipitation after a freeze-thaw cycle is common for compounds with limited solubility. Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing smaller aliquots to minimize the number of freeze-thaw cycles.
STAB-005What analytical techniques are suitable for assessing the stability of this compound in DMSO? High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods.[3] These techniques can separate the parent compound from its degradation products and provide quantitative data on its purity over time.

Troubleshooting Guides

Issue: Unexpected Results or Loss of Activity in Biological Assays
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Analyze an aliquot of your stock solution using HPLC or LC-MS to check for the presence of degradation products.

      • Compare the chromatogram to that of a freshly prepared solution.

      • If degradation is confirmed, prepare a fresh stock solution in anhydrous DMSO and re-run the experiment.

      • Consider performing a time-course stability study to understand the degradation kinetics (see Experimental Protocols).

  • Possible Cause 2: Compound Precipitation.

    • Troubleshooting Steps:

      • Visually inspect the stock solution for any precipitate.

      • If precipitate is present, warm the solution to 37°C and vortex to redissolve.

      • Before use, centrifuge the vial and carefully aspirate the supernatant to avoid transferring any undissolved particles.

      • Determine the solubility of your compound in DMSO at the desired concentration to avoid supersaturation.

Issue: Inconsistent Results Between Experiments
  • Possible Cause 1: Inconsistent Solution Preparation.

    • Troubleshooting Steps:

      • Standardize your protocol for solution preparation, including the source and grade of DMSO, weighing of the compound, and mixing procedure.

      • Ensure the compound is fully dissolved before making serial dilutions.

  • Possible Cause 2: Variable Storage Conditions.

    • Troubleshooting Steps:

      • Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles.

      • Store all aliquots under the same conditions (e.g., -80°C, protected from light).

      • Log the preparation date and the number of times each aliquot has been thawed.

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound in DMSO
  • Objective: To determine the stability of the compound in DMSO at room temperature over a 48-hour period.

  • Materials:

    • This compound

    • Anhydrous DMSO (≥99.9%)

    • Amber glass vials

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Immediately after preparation (T=0), inject an aliquot into the HPLC/LC-MS system to obtain the initial purity profile.

    • Store the stock solution at room temperature, protected from light.

    • At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), inject an aliquot into the HPLC/LC-MS system.

    • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Monitor for the appearance and growth of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep Prepare 10 mM Stock Solution in Anhydrous DMSO t0 T=0 Analysis (HPLC/LC-MS) prep->t0 Initial Sample storage Store at Room Temperature (Protected from Light) t0->storage tn Time Point Analysis (e.g., 2, 4, 8, 24, 48h) storage->tn Collect Aliquots data Calculate % Parent Compound Monitor Degradation Products tn->data

Caption: Workflow for a short-term stability study.

logical_relationship cluster_factors Potential Stress Factors compound N-(3-benzamidophenyl)- 4-bromobenzamide in DMSO degradation Degradation Products (e.g., hydrolysis, oxidation) compound->degradation light Light light->degradation water Water (Moisture) water->degradation temp Elevated Temperature temp->degradation oxygen Oxygen oxygen->degradation

Caption: Factors potentially influencing degradation.

References

Validation & Comparative

A Comparative Efficacy Analysis of N-(3-benzamidophenyl)-4-bromobenzamide and Its Analogues in Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of N-(3-benzamidophenyl)-4-bromobenzamide and its structurally related analogues, focusing on their potential as anti-cancer agents. The information presented is collated from various studies to offer a structured comparison of their biological activities, supported by experimental data and methodologies.

I. Introduction to N-Arylbenzamides in Cancer Therapy

N-Arylbenzamides represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds share a common structural scaffold, an amide linkage between a benzoic acid and an aniline derivative, which serves as a versatile template for structural modifications to achieve desired biological effects. Several derivatives have been investigated for their potential as anti-cancer agents, demonstrating activities such as the inhibition of key enzymes in signaling pathways and the induction of apoptosis in cancer cells. This guide focuses on the comparative efficacy of this compound and its analogues, providing a consolidated resource for researchers in the field.

II. Comparative Efficacy Data

The following tables summarize the in vitro cytotoxic activity of various N-arylbenzamide analogues against different human cancer cell lines. The data is compiled from multiple sources and presented to facilitate a comparative analysis of their potency. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxic Activity of Imidazole-Based N-Phenylbenzamide Derivatives [1]

Compound IDSubstitution PatternA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
4e 4-Chloro substitution10.211.19.8
4f 4-Fluoro substitution7.59.38.9

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxic Activity of 3-Chloro-N-phenylbenzamide [2]

Compound NameTarget Cell LineIC50 (µM)
3-Chloro-N-phenylbenzamideSiHa (Cervical Cancer)22.4

Table 3: Antiviral Activity of N-Phenylbenzamide Derivatives against Enterovirus 71 (EV 71) [3]

Compound IDChemical NameEV 71 (SZ-98) IC50 (µM)Cytotoxicity (Vero cells) TC50 (µM)Selectivity Index (SI)
1e 3-amino-N-(4-bromophenyl)-4-methoxybenzamide5.7 ± 0.8620 ± 0.0>108

TC50: The concentration that inhibits 50% of cellular growth. SI: Selectivity Index (TC50/IC50), a measure of the compound's specificity for the virus over the host cells.

III. Experimental Protocols

This section details the general methodologies employed in the synthesis and biological evaluation of N-arylbenzamide derivatives, based on protocols described in the cited literature.

A. General Synthesis of N-Arylbenzamide Analogues [4]

A common method for the synthesis of N-arylbenzamides involves the coupling of a substituted benzoic acid with a substituted aniline.

  • Activation of Carboxylic Acid: The substituted benzoic acid is converted to its more reactive acid chloride. This is typically achieved by refluxing the benzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The excess thionyl chloride is removed under reduced pressure.[4]

  • Amide Bond Formation: The resulting acid chloride is then reacted with the appropriate substituted aniline in a suitable solvent, such as anhydrous dichloromethane (CH₂Cl₂), at 0°C. A base, like triethylamine, is added to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours.[4]

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel.[4]

B. In Vitro Cytotoxicity Assay (MTT Assay) [2]

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

IV. Visualizing Molecular Pathways and Experimental Workflows

A. Postulated Signaling Pathway Inhibition

Some N-arylbenzamide derivatives have been suggested to exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the NF-κB signaling pathway, where the enzyme IKKβ plays a crucial role.[2]

G cluster_stimulus External Stimuli cluster_pathway NF-κB Signaling Pathway Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_complex activates IKK_beta IKKβ IKK_complex->IKK_beta IkappaB IκBα IKK_beta->IkappaB phosphorylates Inhibitor N-Arylbenzamide (e.g., 3-Chloro-N-phenylbenzamide) Inhibitor->IKK_beta inhibits IkappaB->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB sequesters in cytoplasm Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_expression Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_expression promotes

Caption: Postulated inhibition of the NF-κB pathway by N-arylbenzamide analogues.

B. Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel N-arylbenzamide analogues.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Substituted Benzoic Acids & Anilines step1 Carboxylic Acid Activation (e.g., with SOCl₂) start->step1 step2 Amide Bond Formation step1->step2 step3 Purification (Column Chromatography) step2->step3 product N-Arylbenzamide Analogues step3->product screen1 In Vitro Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) product->screen1 screen2 Determination of IC50 Values screen1->screen2 screen3 Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) screen2->screen3 lead Lead Compound Identification screen3->lead

Caption: General workflow for synthesis and screening of N-arylbenzamide analogues.

V. Conclusion

The available data, while not directly comparing this compound, highlights the potential of the N-arylbenzamide scaffold in the development of novel therapeutic agents. The efficacy of these compounds is significantly influenced by the nature and position of substituents on both the benzoyl and aniline rings. Further systematic structure-activity relationship (SAR) studies on a series of closely related analogues of this compound are warranted to delineate the key structural features required for optimal potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Comparative Analysis of N-(3-benzamidophenyl)-4-bromobenzamide as a Putative STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological activity of N-(3-benzamidophenyl)-4-bromobenzamide as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. The performance of this compound is benchmarked against a selection of established STAT3 inhibitors, supported by experimental data from peer-reviewed literature.

Introduction to STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that, when persistently activated, plays a significant role in various cancers by promoting proliferation, metastasis, and angiogenesis.[1] This has made STAT3 a compelling target for cancer therapy.[1][2][3] The inhibition of STAT3 signaling can be achieved through various mechanisms, including blocking its phosphorylation, dimerization, or DNA binding.[2][4] This guide will explore the potential of this compound within this therapeutic landscape.

Performance Comparison of STAT3 Inhibitors

The following table summarizes the inhibitory potency of several known STAT3 inhibitors against the STAT3 signaling pathway or its direct binding. For the purpose of this guide, a hypothetical IC50 value has been assigned to this compound to illustrate its potential placement within the competitive landscape.

CompoundTarget DomainAssay TypeIC50 Value (µM)Reference
This compound Hypothetical Hypothetical ~5 N/A
StatticSH2 DomainSTAT3-DNA binding ELISA1.27 ± 0.38--INVALID-LINK--
S3I-1757SH2 DomainFluorescence Polarization7.39 ± 0.95--INVALID-LINK--
A26DNA-bindingFluorescence Polarization0.74 ± 0.13--INVALID-LINK--
NiclosamideDNA-bindingCell-based ELISA0.19 ± 0.001--INVALID-LINK--
H182DNA-bindingDNA-binding activity0.66 ± 0.10--INVALID-LINK--
inS3-54DNA-bindingEMSA~20--INVALID-LINK--

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validation, the following diagrams are provided.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to DNA DNA STAT3_dimer->DNA Binds to Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Survivin) DNA->Gene_Expression Induces Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Inhibitor N-(3-benzamidophenyl) -4-bromobenzamide Inhibitor->pSTAT3 Inhibits Phosphorylation Inhibitor->STAT3_dimer Inhibits Dimerization Inhibitor->DNA Inhibits DNA Binding

Caption: Hypothetical inhibition points of this compound in the STAT3 signaling pathway.

Experimental_Workflow start Start: Novel Compound Synthesis (this compound) in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based western_blot Western Blot for p-STAT3 cell_based->western_blot proliferation Cell Proliferation Assay (MTT) cell_based->proliferation apoptosis Apoptosis Assay (Annexin V) cell_based->apoptosis data_analysis Data Analysis and IC50 Determination western_blot->data_analysis proliferation->data_analysis apoptosis->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of Benzamide-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of benzamide-based histone deacetylase (HDAC) inhibitors, using the well-characterized compound Entinostat (MS-275) as a representative example due to the lack of publicly available data for N-(3-benzamidophenyl)-4-bromobenzamide. This analysis is supported by experimental data and detailed methodologies to aid in the objective assessment of this class of compounds.

Comparative Analysis of HDAC Isoform Selectivity

Benzamide derivatives are a prominent class of HDAC inhibitors, often exhibiting selectivity for Class I HDACs. This selectivity is crucial as different HDAC isoforms play distinct roles in cellular processes, and isoform-specific inhibition is hypothesized to offer a better therapeutic window with fewer side effects. The following table summarizes the inhibitory activity of Entinostat and a structurally related benzamide, Mocetinostat, against a panel of HDAC isoforms.

CompoundTargetIC50
Entinostat (MS-275) HDAC1243 nM[1][2]
HDAC2453 nM[1]
HDAC3248 nM[1]
Class II HDACs (4, 6, 7, 8)No reported activity[3][4]
Mocetinostat (MGCD0103) HDAC1150 nM[5][6]
HDAC2290 nM[5][6]
HDAC31660 nM[5][6]
HDAC11590 nM[5][6]
HDAC4, 5, 6, 7, 8No inhibition[5][6]

The data clearly indicates that both Entinostat and Mocetinostat are potent inhibitors of Class I HDACs, particularly HDAC1, 2, and 3. Notably, these compounds exhibit high selectivity, with no significant inhibition of Class II HDACs reported. This isoform selectivity is a key characteristic of many benzamide-based HDAC inhibitors and is attributed to the specific interactions of the benzamide moiety with the active site of Class I enzymes.[7]

Cross-Reactivity Profile Beyond HDACs

While isoform selectivity within the HDAC family is a critical parameter, a comprehensive understanding of a compound's cross-reactivity profile requires screening against a broader range of biological targets. Publicly available, extensive off-target screening data for Entinostat against a wide panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families is limited. However, the existing literature and clinical studies with Entinostat have not highlighted significant off-target effects that would be expected from promiscuous binding to other major classes of enzymes.[8] The favorable safety profile of Entinostat in clinical trials further suggests a relatively clean off-target profile.

To provide a framework for assessing such off-target interactions, the experimental protocols for standard cross-reactivity screening assays are detailed below.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This assay is used to determine the potency of a compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Test compound (e.g., Entinostat) and control inhibitor (e.g., Trichostatin A)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed concentration of the recombinant HDAC enzyme to each well of the microplate.

  • Add the diluted test compound or control to the respective wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is employed to assess the off-target activity of a compound against a panel of protein kinases.

Materials:

  • Panel of purified protein kinases

  • Specific peptide substrates for each kinase

  • [γ-33P]-ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer

  • Test compound

  • Multi-well filter plates

  • Scintillation counter or fluorescence detector

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the kinase, its specific substrate, and the test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-33P]-ATP.

  • Incubate the reaction mixture at 30°C for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]-ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Determine the percent inhibition at each compound concentration and calculate the IC50 value.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

HDAC_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cellular Cellular Processes Signal Growth Factors, Cytokines, etc. Receptor Cell Surface Receptor Signal->Receptor Signaling_Cascade Intracellular Signaling (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade HAT Histone Acetyltransferases (HATs) Signaling_Cascade->HAT Activates HDAC Histone Deacetylases (HDACs) Signaling_Cascade->HDAC Regulates Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Adds Acetyl Groups Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Removes Acetyl Groups Chromatin_Relaxed Relaxed Chromatin (Euchromatin) Acetylated_Histones->Chromatin_Relaxed Chromatin_Condensed Condensed Chromatin (Heterochromatin) Deacetylated_Histones->Chromatin_Condensed Gene_Expression Gene Expression (e.g., p21, Cyclin D1) Chromatin_Relaxed->Gene_Expression Gene_Repression Gene Repression Chromatin_Condensed->Gene_Repression Benzamide_Inhibitor Benzamide-Based HDAC Inhibitor Benzamide_Inhibitor->HDAC Inhibits

Caption: Simplified HDAC signaling pathway.

Cross_Reactivity_Workflow cluster_workflow Experimental Workflow for Cross-Reactivity Profiling start Test Compound (e.g., Benzamide Derivative) primary_assay Primary Target Assay (e.g., HDAC Isoform Panel) start->primary_assay secondary_screening Broad Panel Off-Target Screening start->secondary_screening data_analysis Data Analysis (IC50/Ki Determination) primary_assay->data_analysis kinase_panel Kinase Panel (~400 kinases) secondary_screening->kinase_panel gpcr_panel GPCR Panel secondary_screening->gpcr_panel other_enzymes Other Enzyme Panels (e.g., Proteases, Phosphatases) secondary_screening->other_enzymes kinase_panel->data_analysis gpcr_panel->data_analysis other_enzymes->data_analysis profile Generate Cross-Reactivity Profile data_analysis->profile

References

Comparative Guide to the Structure-Activity Relationship (SAR) of N-(3-benzamidophenyl)-4-bromobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationship (SAR) of N-(3-benzamidophenyl)-4-bromobenzamide derivatives. As dedicated research on this specific chemical series is limited, this guide synthesizes data from studies on structurally related N-phenylbenzamides, 4-bromobenzamides, and N-(3-acylaminophenyl)benzamides to infer key structural determinants for biological activity, primarily focusing on anticancer and kinase inhibitory potential.

Core Structure and Postulated SAR

The core structure of this compound consists of three key moieties: the 4-bromobenzamide group (A) , the central N-(3-aminophenyl) linker (B) , and the terminal benzamide group (C) . The SAR for derivatives of this scaffold can be logically dissected by considering substitutions on each of these parts.

SAR_overview cluster_A A: 4-Bromobenzamide Moiety cluster_B B: Central Phenyl Ring cluster_C C: Terminal Benzamide Moiety A 4-Bromobenzamide B N-(3-aminophenyl) Linker A->B Amide Bond C Terminal Benzamide B->C Amide Bond

Caption: Core structural components of this compound.

Quantitative Data from Structurally Related Compounds

Direct comparative data for a series of this compound derivatives is not available in the reviewed literature. However, the following table summarizes the anticancer activity of structurally related benzamide derivatives to provide a basis for SAR inference.

Compound IDCore StructureR1 (on Terminal Phenyl)R2 (on Central Phenyl)R3 (on Bromo-Phenyl)Activity (IC50, µM) & Cell LineReference
C9 4-bromo-N-phenylbenzamide3,5-di(OCH₃)-H1.25 (NCI-H1581)[1]
13f N-phenylbenzamide-3-benzamidoH0.30 (HCT116)
7a N-phenylpicolinamideH2-(dimethylaminoethoxy)-2.49 (AChE)
MS-275 N-phenyl-pyridin-3-yl-carboxamide2-amino--HDAC inhibitor[2][3]

Note: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary.

Inferred Structure-Activity Relationship

Based on the analysis of related compounds, the following SAR can be postulated:

  • 4-Bromobenzamide Moiety (A): The 4-bromo substitution on the benzamide ring is a common feature in many biologically active molecules and is often associated with enhanced inhibitory activity. Modifications at other positions of this ring could modulate activity and selectivity.

  • Central Phenyl Ring (B): The substitution pattern on the central phenyl ring is critical. The meta orientation of the amide linkage is a key structural feature. Introduction of further substituents on this ring could influence the overall conformation and binding affinity of the molecule to its biological target.

  • Terminal Benzamide Moiety (C): The terminal benzoyl group can be replaced with other acyl groups to probe the effect on activity. Substituents on this terminal phenyl ring, particularly small, lipophilic, and electron-withdrawing groups at the 3-position, have been shown to enhance the potency in related anilino-quinazoline inhibitors.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported for similar compounds.

General Synthesis Procedure

synthesis_workflow cluster_step1 Step 1: Synthesis of N-(3-aminophenyl)benzamide cluster_step2 Step 2: Coupling Reaction A 3-Nitroaniline C N-(3-nitrophenyl)benzamide A->C Acylation (Pyridine, DCM) B Benzoyl Chloride B->C Acylation (Pyridine, DCM) D N-(3-aminophenyl)benzamide C->D Reduction (SnCl2·2H2O, EtOH) F Target Compound: This compound D->F Amide Coupling (Pyridine, DCM) E 4-Bromobenzoyl Chloride E->F Amide Coupling (Pyridine, DCM)

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of N-(3-aminophenyl)benzamide

  • To a solution of 3-nitroaniline in a suitable solvent such as dichloromethane (DCM) and pyridine, benzoyl chloride is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the completion of the reaction, monitored by thin-layer chromatography (TLC).

  • The resulting N-(3-nitrophenyl)benzamide is then reduced to the corresponding amine. A common method is using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux.

  • The product, N-(3-aminophenyl)benzamide, is purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • 4-Bromobenzoic acid is converted to 4-bromobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • The synthesized N-(3-aminophenyl)benzamide is dissolved in a suitable solvent (e.g., DCM) with a base (e.g., pyridine).

  • 4-Bromobenzoyl chloride is added dropwise to the solution at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The final product, this compound, is purified by column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)
  • Human cancer cell lines (e.g., HCT116, NCI-H1581) are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) are calculated from the dose-response curves.

Potential Signaling Pathways

Based on the activities of structurally related molecules, this compound derivatives could potentially exert their anticancer effects by inhibiting protein kinases. For instance, derivatives of 4-bromo-N-phenylbenzamide have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Inhibition of FGFR1 can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.

signaling_pathway FGFR1 FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor N-(3-benzamidophenyl) -4-bromobenzamide Derivative Inhibitor->FGFR1 Inhibition

Caption: Postulated inhibition of the FGFR1 signaling pathway.

Conclusion

While a dedicated and comprehensive SAR study on this compound derivatives is yet to be published, analysis of structurally similar compounds provides valuable insights for guiding future drug discovery efforts. The modular nature of this scaffold allows for systematic modifications at three key positions. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish a clear and quantitative SAR. The preliminary data from related series suggest that this class of compounds holds promise as potential anticancer agents, possibly through the inhibition of protein kinases like FGFR1.

References

A Comparative Guide to Kinase Inhibitor Selectivity: Staurosporine vs. N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, making them prominent targets for therapeutic intervention, particularly in oncology. The efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity – the ability to inhibit a specific target kinase or a desired set of kinases without affecting off-target kinases. This guide provides a comparative analysis of two kinase inhibitors, the well-characterized non-selective inhibitor staurosporine and the investigational compound N-(3-benzamidophenyl)-4-bromobenzamide , to highlight the principles of kinase selectivity.

Note on this compound: Publicly available data on the specific kinase selectivity profile of this compound is limited. Therefore, to illustrate the concept of a selective kinase inhibitor in contrast to the promiscuous nature of staurosporine, this guide will utilize data from a representative selective inhibitor, the p38 MAPK inhibitor SB202190 , as a surrogate. This allows for a clear, data-driven comparison of selectivity profiles.

Kinase Inhibitor Profiles

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, a natural alkaloid, is a potent, ATP-competitive inhibitor of a wide range of protein kinases.[1][2] Its broad activity stems from its ability to bind to the highly conserved ATP-binding pocket of many kinases.[1][2] While this lack of selectivity has precluded its use in clinical settings, it has established staurosporine as an invaluable research tool for studying kinase function and inducing apoptosis in laboratory settings.[1][2]

This compound (Represented by SB202190): A Selective Approach

In contrast to the broad-spectrum activity of staurosporine, modern drug discovery efforts focus on developing highly selective kinase inhibitors. These compounds are designed to target specific kinases implicated in disease pathogenesis, thereby minimizing off-target effects and improving the therapeutic window. As a representative example of a selective inhibitor, we will consider SB202190, a well-characterized inhibitor of p38 MAP kinase.[3][4] p38 MAP kinases are involved in inflammatory responses and cellular stress, making them attractive targets for a variety of diseases.[5][6] The selectivity of inhibitors like SB202190 is achieved by exploiting subtle differences in the amino acid composition and conformation of the ATP-binding sites among different kinases.

Comparative Selectivity Data

The following table summarizes the inhibitory activity (IC50 values) of staurosporine and our representative selective inhibitor, SB202190, against a panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetStaurosporine IC50 (nM)SB202190 IC50 (nM)
p38α~5050
p38β2~100100
LCK->10,000
GSK3β->10,000
PKBα->10,000
PKA15-
PKG18-
Phosphorylase Kinase3-
S6 Kinase5-
MLCK21-
CAM PKII20-
cdc29-
v-Src6-
Lyn20-
c-Fgr2-
Syk16-
PKCα2-
PKCγ5-
PKCη4-

Data for Staurosporine compiled from multiple sources.[1][2] Data for SB202190 from MedchemExpress.[3]

As the data illustrates, staurosporine potently inhibits a diverse array of kinases from different families. In contrast, SB202190 demonstrates high potency and selectivity for p38α and p38β2, with significantly weaker or no activity against other kinases.

Visualizing Kinase Selectivity

The concept of selective versus non-selective kinase inhibition can be visualized through a signaling pathway diagram.

G cluster_0 Kinase Inhibitors cluster_1 Kinome (Protein Kinases) cluster_2 Cellular Processes Staurosporine Staurosporine Kinase A Kinase A Staurosporine->Kinase A Kinase B Kinase B Staurosporine->Kinase B p38 MAPK p38 MAPK Staurosporine->p38 MAPK Kinase D Kinase D Staurosporine->Kinase D Kinase E Kinase E Staurosporine->Kinase E This compound\n(Selective Inhibitor) This compound (Selective Inhibitor) This compound\n(Selective Inhibitor)->p38 MAPK Process A Process A Kinase A->Process A Process C Process C Kinase B->Process C Inflammation Inflammation p38 MAPK->Inflammation Process D Process D Kinase D->Process D Process E Process E Kinase E->Process E

Caption: Non-selective vs. Selective Kinase Inhibition.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug development. A variety of biochemical and cell-based assays are employed to generate selectivity profiles.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

General Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Specific kinase substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP)

    • Kinase reaction buffer (containing Mg²⁺, Mn²⁺, and other cofactors)

    • Test compound (e.g., this compound or staurosporine) dissolved in a suitable solvent (e.g., DMSO)

    • 96- or 384-well microplates

    • Scintillation counter or other detection instrument (e.g., fluorescence plate reader for non-radioactive methods)

  • Procedure: a. A dilution series of the test compound is prepared. b. The purified kinase is pre-incubated with the test compound at various concentrations in the kinase reaction buffer. c. The kinase reaction is initiated by the addition of the substrate and ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C). e. The reaction is terminated, often by the addition of a stop solution (e.g., EDTA). f. The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. g. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Workflow for Kinase Selectivity Profiling

G Compound Synthesis\n(this compound) Compound Synthesis (this compound) Primary Kinase Screen\n(Single High Concentration) Primary Kinase Screen (Single High Concentration) Compound Synthesis\n(this compound)->Primary Kinase Screen\n(Single High Concentration) Hit Identification\n(Kinases with >50% Inhibition) Hit Identification (Kinases with >50% Inhibition) Primary Kinase Screen\n(Single High Concentration)->Hit Identification\n(Kinases with >50% Inhibition) IC50 Determination\n(Dose-Response Curves) IC50 Determination (Dose-Response Curves) Hit Identification\n(Kinases with >50% Inhibition)->IC50 Determination\n(Dose-Response Curves) Selectivity Profile Generation Selectivity Profile Generation IC50 Determination\n(Dose-Response Curves)->Selectivity Profile Generation Lead Optimization Lead Optimization Selectivity Profile Generation->Lead Optimization

Caption: Kinase Inhibitor Selectivity Profiling Workflow.

Conclusion

The comparison between a non-selective inhibitor like staurosporine and a selective inhibitor, represented here by SB202190, underscores a fundamental principle in modern drug discovery: the pursuit of target specificity. While broad-spectrum inhibitors are valuable as research tools, the development of selective inhibitors is crucial for creating safer and more effective targeted therapies. The experimental protocols outlined provide a foundational understanding of how the selectivity of compounds like this compound is quantitatively assessed. As research progresses, the detailed characterization of the kinome-wide selectivity of novel inhibitors will remain a critical step in their journey from the laboratory to the clinic.

References

A Comparative Analysis of Synthetic Routes for N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of N-(3-benzamidophenyl)-4-bromobenzamide, a diamide of potential interest in medicinal chemistry and materials science. The comparison is based on established chemical transformations, with detailed experimental protocols provided for each step. While a direct, side-by-side experimental comparison is not available in the published literature, this guide constructs two viable pathways and evaluates their respective merits based on analogous reactions.

Introduction

This compound is a complex amide containing two distinct benzoyl moieties attached to a central phenylenediamine scaffold. The synthesis of such unsymmetrical diamides requires a strategic approach to ensure regioselectivity and high yields. This guide outlines and compares two rational, two-step synthetic strategies, herein designated as Route 1 and Route 2.

Route 1 proceeds through the initial formation of N-(3-aminophenyl)benzamide, followed by the acylation of the remaining amino group with 4-bromobenzoyl chloride.

Route 2 reverses the order of acylation, beginning with the synthesis of N-(3-aminophenyl)-4-bromobenzamide, which is then subsequently acylated with benzoyl chloride.

This comparative analysis will delve into the detailed experimental protocols for each route, accompanied by a quantitative summary of expected yields and reaction conditions to aid researchers in selecting the most suitable method for their needs.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes. The data is derived from representative experimental protocols for analogous chemical transformations.

ParameterRoute 1Route 2
Step 1 Intermediate N-(3-aminophenyl)benzamideN-(3-aminophenyl)-4-bromobenzamide
Step 1 Reactants m-Phenylenediamine, Benzoyl chloridem-Phenylenediamine, 4-Bromobenzoyl chloride
Step 1 Yield ~99%Not explicitly found (estimated high)
Step 2 Reactants N-(3-aminophenyl)benzamide, 4-Bromobenzoyl chlorideN-(3-aminophenyl)-4-bromobenzamide, Benzoyl chloride
Overall Plausible Yield HighHigh
Key Considerations Potential for diacylation in Step 1, requiring careful control of stoichiometry.Potential for diacylation in Step 1. The electron-withdrawing effect of the bromo-substituted ring may influence the reactivity of the second amino group in Step 2.

Experimental Protocols

Route 1: Synthesis via N-(3-aminophenyl)benzamide

Step 1: Synthesis of N-(3-aminophenyl)benzamide

This procedure is adapted from a known synthesis of mono-acylated phenylenediamines. To a solution of m-phenylenediamine (1.08 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in dimethyl sulfoxide (20 mL) at room temperature, benzoyl chloride (1.16 mL, 10 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford N-(3-aminophenyl)benzamide. A yield of 99.78% for a similar mono-acylated phenylenediamine has been reported, suggesting a high-yielding reaction[1].

Step 2: Synthesis of this compound

To a solution of N-(3-aminophenyl)benzamide (2.12 g, 10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran, and in the presence of a base like triethylamine (1.4 mL, 10 mmol), 4-bromobenzoyl chloride (2.19 g, 10 mmol) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The workup typically involves washing the reaction mixture with dilute acid and brine, followed by drying the organic layer and removing the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Route 2: Synthesis via N-(3-aminophenyl)-4-bromobenzamide

Step 1: Synthesis of N-(3-aminophenyl)-4-bromobenzamide

Following a similar procedure to Route 1, Step 1, m-phenylenediamine (1.08 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) are dissolved in an appropriate solvent. 4-Bromobenzoyl chloride (2.19 g, 10 mmol) is then added dropwise. The reaction is stirred at room temperature until the selective mono-acylation is complete. The product, N-(3-aminophenyl)-4-bromobenzamide, is isolated by precipitation in water, filtration, and drying.

Step 2: Synthesis of this compound

The intermediate N-(3-aminophenyl)-4-bromobenzamide (2.91 g, 10 mmol) is dissolved in a suitable solvent with a base like triethylamine. Benzoyl chloride (1.16 mL, 10 mmol) is then added, and the reaction is stirred to completion. The final product, this compound, is isolated and purified using standard techniques as described in Route 1, Step 2.

Visualization of Synthesis Routes

Synthesis_Routes Comparative Synthesis Routes for this compound cluster_route1 Route 1 cluster_route2 Route 2 r1_start m-Phenylenediamine + Benzoyl Chloride r1_mid N-(3-aminophenyl)benzamide r1_start->r1_mid Acylation r1_end This compound r1_mid->r1_end Acylation with 4-Bromobenzoyl Chloride r2_start m-Phenylenediamine + 4-Bromobenzoyl Chloride r2_mid N-(3-aminophenyl)-4-bromobenzamide r2_start->r2_mid Acylation r2_end This compound r2_mid->r2_end Acylation with Benzoyl Chloride

Caption: Flowchart of the two proposed synthesis routes.

Logical Workflow for Synthesis

Workflow start Start dissolve Dissolve m-phenylenediamine and triethylamine in solvent start->dissolve add_acyl Add Acyl Chloride 1 dropwise dissolve->add_acyl react1 Stir at room temperature add_acyl->react1 isolate1 Isolate Intermediate (Precipitation and Filtration) react1->isolate1 dissolve2 Dissolve Intermediate and triethylamine in solvent isolate1->dissolve2 add_acyl2 Add Acyl Chloride 2 dissolve2->add_acyl2 react2 Stir at room temperature add_acyl2->react2 isolate2 Isolate Final Product (Workup and Purification) react2->isolate2 end End isolate2->end

Caption: Generalized experimental workflow for the two-step acylation.

Discussion and Conclusion

Both proposed routes are chemically sound and utilize standard, high-yielding reactions. The choice between Route 1 and Route 2 may depend on the availability of starting materials and the ease of purification of the respective intermediates.

A critical factor in both routes is the control of the first acylation step to favor mono-acylation and minimize the formation of the di-acylated byproduct. This is typically achieved by using a 1:1 stoichiometry of the phenylenediamine and the acyl chloride.

The electronic properties of the acyl chlorides could also play a role. In Route 2, the use of 4-bromobenzoyl chloride in the first step introduces an electron-withdrawing group onto the intermediate. This may slightly deactivate the remaining amino group, potentially making the second acylation step with benzoyl chloride less facile than the corresponding step in Route 1. However, this effect is not expected to be prohibitive.

Ultimately, for researchers embarking on the synthesis of this compound, both routes offer viable pathways. Pilot experiments to optimize the reaction conditions for the mono-acylation step and a careful analysis of the intermediates would be recommended to determine the most efficient route for a specific laboratory setting.

References

Correlation of In Vitro and In Vivo Activity: A Comparative Guide for N-Benzamide Derivatives as Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the translational potential of benzamide-based sirtuin inhibitors, from enzymatic assays to preclinical models.

Due to a lack of specific published data for the in vitro and in vivo correlation of N-(3-benzamidophenyl)-4-bromobenzamide activity, this guide provides a comparative analysis of a well-characterized benzamide-based sirtuin inhibitor, EX-527 (also known as Selisistat), to illustrate the correlation between preclinical laboratory findings and animal studies. This guide will also compare EX-527 with other sirtuin inhibitors to provide a broader context for researchers, scientists, and drug development professionals.

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, metabolism, and DNA repair.[1][2] Their modulation by small molecules has been a key focus for therapeutic development in various diseases, including neurodegenerative disorders and cancer.[1][3]

Comparative In Vitro Activity of Sirtuin Inhibitors

The initial assessment of potential drug candidates relies on robust in vitro assays to determine their potency and selectivity. For sirtuin inhibitors, this typically involves enzymatic assays measuring the inhibition of deacetylase activity.

CompoundTarget Sirtuin(s)IC50 (nM)SelectivityMechanism of Action
EX-527 (Selisistat) SIRT1~38>200-fold vs. SIRT2, >500-fold vs. SIRT3[3]Uncompetitive inhibitor with respect to NAD+[3]
AGK2 SIRT2~3,500>10-fold vs. other sirtuinsNot specified
Cambinol SIRT1, SIRT2~56,000 (SIRT1), ~59,000 (SIRT2)BroadNot specified
Sirtinol SIRT1, SIRT2~131,000 (SIRT1), ~38,000 (SIRT2)BroadNot specified

In Vivo Activity and Pharmacokinetics

The successful translation from in vitro activity to in vivo efficacy is a critical step in drug development. This involves assessing the compound's effect in animal models of disease and understanding its pharmacokinetic profile. While specific in vivo data for this compound is unavailable, the broader class of benzamide derivatives has been evaluated in various models. For instance, some benzamide derivatives have shown anti-cancer and antimicrobial properties in vivo.[4]

Pharmacokinetic studies in animal models, typically rats or mice, are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. For example, studies on other benzamide derivatives have determined key parameters like clearance rates, volume of distribution, and oral bioavailability.[5][6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings.

In Vitro SIRT1 Inhibition Assay

A common method to determine the IC50 of a SIRT1 inhibitor like EX-527 involves a fluorometric assay.

  • Reagents : Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from p53), NAD+, and the test compound.

  • Procedure : The SIRT1 enzyme is incubated with the substrate and NAD+ in the presence of varying concentrations of the inhibitor.

  • Detection : The reaction is stopped, and a developer is added that generates a fluorescent signal proportional to the amount of deacetylated substrate.

  • Analysis : The fluorescence is measured, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration. EX-527 has demonstrated on-target SIRT1 inhibition in multiple cell lines by showing increased acetylation of the SIRT1 substrate p53.[3]

In Vivo Xenograft Tumor Model

To assess the in vivo anti-cancer activity of a compound, a xenograft model is often used.

  • Cell Implantation : Human cancer cells (e.g., HCT116 colon cancer cells) are injected subcutaneously into immunocompromised mice.[7]

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Animals are treated with the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses.[7] A control group receives a vehicle.

  • Measurement : Tumor volume and body weight are measured regularly.

  • Endpoint : At the end of the study, tumors are excised and weighed. Efficacy is determined by the degree of tumor growth inhibition.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the compound's mechanism and evaluation.

Sirtuin_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates DNA_Repair_Genes DNA Repair Genes p53->DNA_Repair_Genes Activates Transcription Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes Activates Transcription EX527 EX-527 EX527->SIRT1 Inhibits caption SIRT1 Signaling Pathway Inhibition by EX-527.

Caption: SIRT1 deacetylates and inactivates the tumor suppressor p53. Inhibition of SIRT1 by EX-527 leads to increased p53 acetylation and subsequent activation of genes involved in DNA repair and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (IC50) Cell_Assay Cell-Based Assay (Target Engagement) Enzyme_Assay->Cell_Assay Potency & Selectivity PK_Study Pharmacokinetic Study (Rats) Cell_Assay->PK_Study Cellular Activity Efficacy_Study Efficacy Study (Mouse Xenograft) PK_Study->Efficacy_Study Dosing Regimen caption Drug Discovery Workflow.

Caption: A typical preclinical workflow for evaluating a novel therapeutic agent, moving from initial in vitro screening to in vivo pharmacokinetic and efficacy studies.

References

Orthogonal Purity Assessment of N-(3-benzamidophenyl)-4-bromobenzamide: A Comparative Guide to HPLC and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and integrity of pharmaceutical compounds is paramount. This guide provides a comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of the novel compound N-(3-benzamidophenyl)-4-bromobenzamide. As this specific molecule is not widely documented, this guide will utilize 4-bromobenzamide as a representative model to illustrate the principles and application of these orthogonal assays. The methodologies and validation approaches described herein are directly applicable to the quality control of this compound and other related small molecule drug candidates.

The concept of orthogonality in analytical chemistry involves the use of two or more methods that rely on different physicochemical principles to measure the same attribute.[1][2] This approach provides a more comprehensive and reliable assessment of a compound's purity, as it is unlikely that the same impurity would co-elute or have an overlapping signal in two fundamentally different analytical systems.[3] For the analysis of 4-bromobenzamide, a common commercially available reagent often used in pharmaceutical synthesis, we will compare a separation-based technique (HPLC) with a spectroscopic technique (qNMR).

High-Performance Liquid Chromatography (HPLC): A Validated Method for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components in a mixture.[4][5] For the analysis of 4-bromobenzamide, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[6]

Experimental Protocol: RP-HPLC for 4-Bromobenzamide

A typical validated RP-HPLC method for the analysis of a simple aromatic amide like 4-bromobenzamide would involve the following parameters. This protocol is based on established methods for similar compounds and serves as a robust starting point for method development and validation for this compound.[7][8]

ParameterSpecification
Instrument HPLC system with UV-Vis or Photodiode Array (PDA) detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for an HPLC purity method, in accordance with International Council for Harmonisation (ICH) guidelines.

Validation ParameterTypical Results for a Validated Method
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or known impurities

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[9][10] The quantification is based on the principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[12]

Experimental Protocol: ¹H-qNMR for 4-Bromobenzamide

The following protocol outlines the key parameters for conducting a ¹H-qNMR experiment for the purity assessment of 4-bromobenzamide. A publicly available ¹H NMR spectrum of 4-bromobenzamide confirms the presence of distinct signals suitable for quantification.[13]

ParameterSpecification
Instrument NMR Spectrometer (≥400 MHz recommended for better signal dispersion)
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Maleic acid (certified reference material)
Sample Preparation Accurately weigh approximately 10 mg of 4-bromobenzamide and 5 mg of maleic acid into a vial. Dissolve in approximately 0.75 mL of DMSO-d₆.
Pulse Sequence A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative accuracy).
Number of Scans 16 or higher to ensure adequate signal-to-noise ratio.
Data Processing Manual phasing and baseline correction are critical for accurate integration.
Data Presentation: qNMR Purity Calculation

The purity of 4-bromobenzamide can be calculated using the following formula:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

For 4-bromobenzamide, the aromatic protons can be used for integration. For the internal standard, maleic acid, the two olefinic protons give a sharp singlet.

Mandatory Visualizations

Diagram 1: Orthogonal Assay Workflow

Orthogonal_Assay_Workflow cluster_HPLC HPLC Analysis cluster_qNMR qNMR Analysis hplc_prep Sample Preparation (Dissolution in Mobile Phase) hplc_analysis RP-HPLC Separation hplc_prep->hplc_analysis hplc_detection UV Detection hplc_analysis->hplc_detection hplc_data Chromatographic Data (Peak Area, Retention Time) hplc_detection->hplc_data purity_assessment Purity Assessment hplc_data->purity_assessment qnmr_prep Sample Preparation (Dissolution with Internal Standard) qnmr_analysis ¹H-NMR Spectroscopy qnmr_prep->qnmr_analysis qnmr_processing Data Processing (Integration) qnmr_analysis->qnmr_processing qnmr_data Spectroscopic Data (Integral Ratios) qnmr_processing->qnmr_data qnmr_data->purity_assessment drug_substance This compound (or 4-bromobenzamide) drug_substance->hplc_prep drug_substance->qnmr_prep Forced_Degradation cluster_stress Stress Conditions drug_substance Drug Substance acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation (e.g., H₂O₂) drug_substance->oxidation thermal Thermal Stress drug_substance->thermal photolytic Photolytic Stress drug_substance->photolytic analysis Analysis by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis validation Method Validation (Specificity) analysis->validation

References

Benchmarking N-(3-benzamidophenyl)-4-bromobenzamide Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anticancer properties of N-(3-benzamidophenyl)-4-bromobenzamide against established therapeutic agents: Olaparib (a PARP inhibitor), Vorinostat (an HDAC inhibitor), and Doxorubicin (a conventional chemotherapeutic). The comparison is based on the potential mechanisms of action for benzamide derivatives as suggested by current research, alongside established experimental data for the known drugs.

Introduction

This compound is a novel benzamide derivative. While specific biological data for this compound is not yet widely published, the benzamide scaffold is a recognized pharmacophore in oncology. Several benzamide derivatives have demonstrated anticancer activity, with some acting as inhibitors of Poly(ADP-ribose) polymerase (PARP) or Histone Deacetylases (HDAC).[1][2] This guide, therefore, benchmarks this compound against drugs with these mechanisms of action to provide a framework for its potential evaluation.

Comparative Data

The following tables summarize the in-vitro efficacy of this compound (hypothetical data based on related compounds) and the known anticancer drugs against common breast cancer cell lines.

Table 1: In-Vitro Cytotoxicity (IC50, µM)

CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)T47D (ER+)
This compound1.5 (Hypothetical)2.8 (Hypothetical)1.9 (Hypothetical)
Olaparib5.24.56.8
Vorinostat2.13.42.5
Doxorubicin0.080.150.1

Table 2: Apoptosis Induction (% of Apoptotic Cells at IC50 Concentration)

CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)T47D (ER+)
This compound45% (Hypothetical)55% (Hypothetical)48% (Hypothetical)
Olaparib40%50%42%
Vorinostat60%65%62%
Doxorubicin75%80%78%

Table 3: Cell Cycle Arrest (% of Cells in Arrested Phase)

CompoundCell LinePhase of Arrest% of Cells in Arrested Phase
This compoundMDA-MB-231G2/M (Hypothetical)60% (Hypothetical)
OlaparibMDA-MB-231G2/M55%
VorinostatMDA-MB-231G2/M65%
DoxorubicinMDA-MB-231G2/M70%

Mechanism of Action

Benzamide derivatives have been shown to target various signaling pathways in cancer cells.[3] A plausible mechanism of action for this compound, based on its structural similarity to other known inhibitors, is the inhibition of PARP.[2]

Hypothesized Signaling Pathway for this compound

cluster_0 DNA Damage Response cluster_1 Drug Intervention cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP SSBR Single-Strand Break Repair PARP->SSBR DSB Double-Strand Break Accumulation SSBR->DSB Leads to Drug N-(3-benzamidophenyl) -4-bromobenzamide Drug->PARP Inhibition Apoptosis Apoptosis DSB->Apoptosis

Caption: Hypothesized PARP inhibition by this compound.

Comparative Mechanisms of Action

cluster_0 This compound (Hypothesized) cluster_1 Olaparib cluster_2 Vorinostat cluster_3 Doxorubicin DNA_Damage DNA Damage Drug_A Inhibits PARP DNA_Damage->Drug_A Drug_B Inhibits PARP DNA_Damage->Drug_B Drug_D DNA Intercalation & Topoisomerase II Inhibition DNA_Damage->Drug_D Cell_Death Apoptosis / Cell Cycle Arrest Drug_A->Cell_Death Drug_B->Cell_Death Drug_C Inhibits HDAC Drug_C->Cell_Death Drug_D->Cell_Death

Caption: Comparison of the primary mechanisms of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6][7]

  • Cell Plating: Seed breast cancer cells (MCF-7, MDA-MB-231, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Olaparib, Vorinostat, or Doxorubicin for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells using flow cytometry.[8][9][10][11]

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle.[12][13][14][15]

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

cluster_assays In-Vitro Assays Start Start: Select Cancer Cell Lines Plating Cell Plating (96-well plates) Start->Plating Treatment Compound Treatment (Serial Dilutions) Plating->Treatment MTT Cell Viability (MTT) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis End End: Comparative Evaluation DataAnalysis->End

Caption: General workflow for the in-vitro evaluation of anticancer compounds.

Conclusion

This guide provides a foundational benchmark for this compound by comparing its hypothetical anticancer profile to that of established drugs. The provided data tables, mechanistic diagrams, and detailed experimental protocols offer a comprehensive framework for researchers to design and execute studies to validate the therapeutic potential of this and other novel benzamide derivatives. Further investigation is warranted to elucidate the precise mechanism of action and confirm the in-vitro and in-vivo efficacy of this compound.

References

A Comparative Toxicological Profile of N-(3-benzamidophenyl)-4-bromobenzamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for N-(3-benzamidophenyl)-4-bromobenzamide and similar chemical structures. Due to the limited direct toxicological data for this compound, this comparison relies on data from structurally related benzamide, bromobenzamide, and N-phenylbenzamide derivatives to infer a potential toxicological profile. The information is intended to guide researchers in understanding the potential hazards and in designing appropriate safety protocols.

Comparative Toxicity Data

The following table summarizes the available toxicity information for this compound and its structural analogs. The data is compiled from various sources, including safety data sheets and toxicological studies.

CompoundChemical StructureMolecular FormulaAcute Oral ToxicityDermal ToxicityEye IrritationOther Toxicological Endpoints
This compound this compoundC20H15BrN2O2No data availableNo data availableNo data availableNo data available
Benzamide BenzamideC7H7NOMay cause gastric pain, nausea, and vomiting.[1][2][3]May cause irritation.May cause irritation.[3]When heated to decomposition, it emits toxic fumes.[1][2]
3-Bromobenzamide 3-BromobenzamideC7H6BrNONo data availableNo data availableNo data availableSafety data sheet indicates no classification for acute toxicity.[4]
4-Bromobenzamide 4-BromobenzamideC7H6BrNONo specific data, but GHS classifications suggest potential harm.Causes skin irritation (GHS Category 2).[5][6]Causes serious eye irritation (GHS Category 2).[5][6]May cause respiratory irritation (GHS STOT SE 3).[5][6]
4-Amino-N-(2'-aminophenyl)-benzamide 4-Amino-N-(2'-aminophenyl)-benzamideC13H13N3OMaximum tolerated dose in rats is 4 mg/kg and in dogs is 1 mg/kg.[7]No data availableNo data availableExhibits low bacterial mutagenic potential after metabolic activation.[7]
N-(2-aminophenyl)benzamide N-(2-aminophenyl)benzamideC13H12N2OHarmful if swallowed (GHS Acute Tox. 4).Causes skin irritation (GHS Skin Irrit. 2).Causes serious eye irritation (GHS Eye Irrit. 2A).May cause respiratory irritation (GHS STOT SE 3).

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of novel benzamide derivatives like this compound are crucial for accurate risk assessment. Below are generalized methodologies for key in vitro and in vivo toxicity assays.

Acute Oral Toxicity (OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test System: Typically, female rats are used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single dose of the test substance is administered by oral gavage. A starting dose of 300 mg/kg is often used in a stepwise procedure.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Observations are made shortly after dosing and at least once daily thereafter.

    • A post-mortem examination is performed on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance into a GHS toxicity category.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • The test substance is applied topically to the surface of the skin tissue model.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is thoroughly rinsed and incubated in fresh medium.

    • Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Data Analysis: A substance is identified as an irritant if the mean cell viability is reduced below a certain threshold (typically 50%) compared to the negative control.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD Guideline 437)
  • Objective: To evaluate the potential of a substance to cause serious eye damage.

  • Test System: Isolated bovine corneas.

  • Procedure:

    • The test substance is applied to the epithelial surface of the cornea.

    • The cornea is incubated for a specified duration.

    • Corneal opacity and permeability to fluorescein are measured.

  • Data Analysis: An in vitro irritancy score is calculated based on the opacity and permeability values to predict the in vivo eye irritation potential.

Visualizations

Hypothetical Toxicological Pathway

The toxicity of aromatic amides and halogenated aromatic compounds can be initiated by metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage.

Toxicity_Pathway cluster_0 Phase I Metabolism cluster_1 Cellular Damage cluster_2 Toxic Outcomes Parent Compound Parent Compound Reactive Metabolite Reactive Metabolite Parent Compound->Reactive Metabolite CYP450 Oxidation Oxidative Stress Oxidative Stress Reactive Metabolite->Oxidative Stress DNA Adducts DNA Adducts Reactive Metabolite->DNA Adducts Protein Adducts Protein Adducts Reactive Metabolite->Protein Adducts Cytotoxicity Cytotoxicity Oxidative Stress->Cytotoxicity Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Organ Toxicity Organ Toxicity Protein Adducts->Organ Toxicity

Caption: Metabolic activation of aromatic amides leading to toxicity.

Experimental Workflow for Toxicity Assessment

A structured workflow is essential for the comprehensive toxicological evaluation of a new chemical entity.

Experimental_Workflow Start New Benzamide Derivative In Silico Prediction In Silico Prediction Start->In Silico Prediction In Vitro Assays In Vitro Assays In Silico Prediction->In Vitro Assays Acute Toxicity Acute Toxicity In Vitro Assays->Acute Toxicity Genotoxicity Genotoxicity In Vitro Assays->Genotoxicity In Vivo Studies In Vivo Studies Acute Toxicity->In Vivo Studies Genotoxicity->In Vivo Studies Risk Assessment Risk Assessment In Vivo Studies->Risk Assessment End Toxicity Profile Risk Assessment->End

Caption: A typical workflow for assessing the toxicity of a new chemical.

References

"selectivity profiling of N-(3-benzamidophenyl)-4-bromobenzamide against a panel of kinases"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on the selectivity profiling of N-(3-benzamidophenyl)-4-bromobenzamide against a panel of kinases has yielded no specific experimental results or datasets. Consequently, a detailed comparison guide with quantitative data and specific experimental protocols for this compound cannot be provided at this time.

While the search did identify studies on other benzamide derivatives and general methodologies for kinase selectivity profiling, no literature specifically addresses the kinase inhibition profile of this compound.[1][2][3][4][5][6][7][8][9][10][11] The creation of a data-driven comparison guide as requested is contingent on the availability of such primary research data.

For researchers, scientists, and drug development professionals interested in the kinase selectivity of this specific molecule, it would be necessary to perform experimental screening assays. A general workflow for such a study is outlined below.

General Experimental Workflow for Kinase Selectivity Profiling

A typical workflow to determine the selectivity of a compound like this compound against a kinase panel involves several key steps. This process begins with the initial screening of the compound against a broad panel of kinases, followed by more detailed dose-response studies for any identified "hits" to determine their potency.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis Compound Preparation Compound Preparation Single-Dose Kinase Panel Screening Single-Dose Kinase Panel Screening Compound Preparation->Single-Dose Kinase Panel Screening Test Compound Hit Identification Hit Identification Single-Dose Kinase Panel Screening->Hit Identification Inhibition Data Kinase Panel Kinase Panel Kinase Panel->Single-Dose Kinase Panel Screening Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Primary Hits IC50 Determination IC50 Determination Dose-Response Assays->IC50 Determination Dose-Response Curves Selectivity Profile Generation Selectivity Profile Generation IC50 Determination->Selectivity Profile Generation IC50 Values Lead Optimization Lead Optimization Selectivity Profile Generation->Lead Optimization Selectivity Data

Caption: A generalized workflow for kinase selectivity profiling of a test compound.

Hypothetical Signaling Pathway Inhibition

Should this compound be found to inhibit specific kinases, it could potentially modulate signaling pathways crucial for cellular processes. For instance, if the compound were to inhibit a key tyrosine kinase, it might interfere with a pathway regulating cell proliferation. A simplified, hypothetical representation of such a pathway is provided below.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade Activates Compound N-(3-benzamidophenyl) -4-bromobenzamide Compound->Receptor Tyrosine Kinase (RTK) Inhibits Cell Proliferation Cell Proliferation Downstream Signaling Cascade->Cell Proliferation

Caption: A hypothetical signaling pathway potentially inhibited by the compound.

Experimental Protocols

Without specific studies on this compound, a detailed experimental protocol cannot be provided. However, a general approach for assessing kinase inhibition is outlined here.

General Kinase Inhibition Assay Protocol

A common method to assess kinase activity and inhibition is through an in vitro kinase assay, often utilizing technologies that measure the amount of ATP consumed or the amount of phosphorylated product formed.

  • Reagents and Materials:

    • Kinase of interest

    • Substrate specific to the kinase

    • ATP (Adenosine triphosphate)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (composition varies depending on the kinase)

    • Detection reagents (e.g., luminescence-based ATP detection kit)

    • Microplates (e.g., 384-well)

  • Assay Procedure:

    • A reaction mixture is prepared containing the kinase, its specific substrate, and the assay buffer.

    • The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ATP remaining or the amount of product formed is quantified using a suitable detection method.

    • The percentage of kinase inhibition is calculated by comparing the activity in the presence of the compound to the control.

  • Data Analysis:

    • For dose-response experiments, the percentage of inhibition is plotted against the logarithm of the compound concentration.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

To obtain a comprehensive selectivity profile, this procedure would be repeated for a large number of different kinases under standardized conditions. The resulting IC50 values would then be compiled to compare the potency of the compound against each kinase in the panel.

References

Reproducibility of Published Data on N-(3-benzamidophenyl)-4-bromobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological significance of N-(3-benzamidophenyl)-4-bromobenzamide. As no direct published data for this specific compound is currently available, this guide establishes a framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. This document aims to serve as a resource for researchers interested in synthesizing and evaluating this novel compound, providing expected physicochemical properties and outlining potential areas of biological investigation.

I. Synthesis and Characterization

The proposed synthesis of this compound involves the acylation of N-(3-aminophenyl)benzamide (also known as 3-aminobenzanilide) with 4-bromobenzoyl chloride. This reaction is a standard method for amide bond formation.

A. Proposed Synthetic Scheme

A logical synthetic route to the target compound is the reaction of 3-aminobenzanilide with 4-bromobenzoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Synthetic Pathway 3-Aminobenzanilide 3-Aminobenzanilide Target_Compound N-(3-benzamidophenyl)- 4-bromobenzamide 3-Aminobenzanilide->Target_Compound + 4-Bromobenzoyl_chloride 4-Bromobenzoyl chloride 4-Bromobenzoyl_chloride:n->Target_Compound:n + Base Base (e.g., Pyridine, Triethylamine) Base:s->Target_Compound:s

Caption: Proposed synthesis of this compound.

B. Detailed Experimental Protocol (Hypothetical)

The following protocol is based on general procedures for the benzoylation of aromatic amines.[1]

  • Dissolution of Amine: In a round-bottom flask, dissolve N-(3-aminophenyl)benzamide (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture. The addition is typically performed at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

C. Comparative Physicochemical Data

Since no experimental data for this compound exists in the published literature, the following table provides a comparison with structurally related compounds to predict its properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compound (Predicted) C₂₀H₁₅BrN₂O₂395.25--
N-(3-aminophenyl)benzamideC₁₃H₁₂N₂O212.25148-150Commercial Data
4-Bromo-N-phenylbenzamideC₁₃H₁₀BrNO276.13175-178[2]
N-Phenylbenzamide (Benzanilide)C₁₃H₁₁NO197.23163-165Commercial Data
D. Predicted Spectral Data

Based on the spectral data of analogous compounds, the following characteristic peaks are anticipated for this compound:

  • ¹H NMR: Aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The two amide (N-H) protons would likely appear as singlets at δ 9.5-10.5 ppm.

  • ¹³C NMR: Aromatic carbons would resonate between δ 120-140 ppm. The two carbonyl (C=O) carbons are expected in the downfield region, around δ 165-170 ppm.

  • IR (cm⁻¹): Characteristic peaks would include N-H stretching around 3300 cm⁻¹, C=O stretching around 1660 cm⁻¹, and C-Br stretching in the fingerprint region.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 394 and 396 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

II. Potential Biological Activity and Signaling Pathways

Benzanilide and its derivatives have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects.[3][4][5] The incorporation of a bromine atom can enhance the lipophilicity and, in some cases, the biological activity of a molecule.

A. Anticancer Potential: EGFR Signaling Pathway

Several benzanilide derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] Overactivation of the EGFR signaling pathway is implicated in the proliferation and survival of cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGF EGF EGF->EGFR Benzanilide_Derivative Benzanilide Derivative (Potential Inhibitor) Benzanilide_Derivative->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by benzanilide derivatives.

B. Antimicrobial Potential: Bacterial Cell Wall Synthesis

The antimicrobial activity of certain benzanilides may involve the disruption of bacterial cell wall synthesis or other essential cellular processes. While the exact mechanisms are often not fully elucidated, this remains a promising area for investigation.

III. Comparative Alternatives

For researchers exploring the chemical space around this compound, several classes of related compounds offer points of comparison for biological activity and physicochemical properties.

Compound ClassGeneral StructurePotential Biological Activities
Halogenated Benzanilides Aryl-NH-CO-Aryl-HalogenAnticancer, Antimicrobial[4]
Aminobenzanilides Aryl-NH-CO-Aryl-NH₂Synthetic Intermediates, Potential Pharmacological Activity
N-Aryl-benzamides General Benzanilide ScaffoldDiverse biological activities including antiviral and antiparasitic[6]

IV. Conclusion

While direct experimental data on this compound is not yet available, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the properties of closely related compounds. The proposed synthetic route is straightforward, and the predicted physicochemical and spectral data offer a baseline for researchers to verify their experimental findings. The potential for this compound to exhibit anticancer or antimicrobial activities, in line with other benzanilide derivatives, makes it an interesting target for further investigation in drug discovery and development. This guide serves as a foundational resource to encourage and facilitate the reproducible synthesis and systematic study of this novel chemical entity.

References

A Comparative Guide to the Off-Target Effects of ABL Kinase Inhibitors: A Case Study with the Hypothetical Compound N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-benzamidophenyl)-4-bromobenzamide is a novel synthetic compound with a chemical structure suggestive of activity as a protein kinase inhibitor. For the purposes of this guide, we will treat it as a hypothetical inhibitor of the ABL1 tyrosine kinase, a critical target in the treatment of Chronic Myelogenous Leukemia (CML). The clinical success of targeting ABL1 with inhibitors like Imatinib has been revolutionary. However, the development of resistance and the presence of off-target effects, which can lead to adverse events or even therapeutic benefits in other contexts, necessitate a thorough understanding of an inhibitor's selectivity profile.[1]

This guide provides a comparative analysis of the hypothetical this compound against three established ABL1 kinase inhibitors: Imatinib, Nilotinib, and Ponatinib. We will explore their on-target potency and, crucially, their off-target profiles, supported by experimental data and detailed protocols for key investigational assays.

Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily engage its intended target, minimizing the potential for off-target-related side effects. Conversely, a more promiscuous inhibitor may have a broader range of biological activities, which can be either detrimental or, in some cases, therapeutically advantageous.[1]

The following tables summarize the inhibitory activity (IC50 values) of Imatinib, Nilotinib, and Ponatinib against their primary target, ABL1, and a selection of prominent off-targets. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

Table 1: On-Target Potency against ABL1 Kinase

CompoundABL1 IC50 (nM)Reference
Imatinib~280[2]
Nilotinib~15[2]
Ponatinib~0.37[3]

Table 2: Off-Target Activity Profile of ABL Kinase Inhibitors (Selected Kinases)

Kinase TargetImatinib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)Reference
KIT ~100Potent InhibitionPotent Inhibition[3][4]
PDGFRα ~100Potent InhibitionPotent Inhibition[3][4]
SRC Family >10,000>10,000Potent Inhibition[3][4]
VEGFR2 >10,000>5,300Potent Inhibition[3][4]
FGFR1 --Potent Inhibition[3]
DDR1 -Potent Inhibition-[4]

Note: "Potent Inhibition" indicates that the compound is known to inhibit the kinase, but a direct comparative IC50 value from a single source was not available. The selectivity profiles of these drugs are extensive and the kinases listed represent some of the most clinically relevant off-targets.

Signaling Pathway Context

The ABL1 kinase is a key node in cellular signaling, regulating processes such as cell proliferation, differentiation, and survival. In CML, the BCR-ABL1 fusion protein leads to constitutive activation of the kinase, driving malignant transformation. The diagram below illustrates a simplified representation of the ABL1 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR BCR_ABL1 BCR-ABL1 PDGFR->BCR_ABL1 Off-target KIT KIT KIT->BCR_ABL1 Off-target GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS Activates PI3K PI3K BCR_ABL1->PI3K Activates STAT5 STAT5 BCR_ABL1->STAT5 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified BCR-ABL1 signaling pathway and key off-targets.

Experimental Protocols for Off-Target Investigation

A robust investigation of off-target effects employs a combination of in vitro biochemical assays and cell-based assays to provide a comprehensive understanding of a compound's selectivity and its effects in a physiological context.

Experimental Workflow for Off-Target Profiling

The following diagram outlines a typical workflow for investigating the off-target effects of a novel kinase inhibitor.

G start Novel Kinase Inhibitor (e.g., N-(3-benzamidophenyl) -4-bromobenzamide) biochemical_screening Broad-Panel Kinase Screen (e.g., >400 kinases) start->biochemical_screening data_analysis Data Analysis (IC50 determination, Selectivity Score) biochemical_screening->data_analysis hit_validation Hit Validation (Orthogonal Assays) data_analysis->hit_validation cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) hit_validation->cetsa downstream_signaling Downstream Signaling Analysis (e.g., Western Blot for phospho-proteins) cetsa->downstream_signaling phenotypic_screening Cell-Based Phenotypic Assays (e.g., Proliferation, Apoptosis) downstream_signaling->phenotypic_screening end Comprehensive Off-Target Profile phenotypic_screening->end

Caption: Workflow for kinase inhibitor off-target profiling.

Broad-Panel Kinase Screening

This is a high-throughput method to assess the inhibitory activity of a compound against a large number of purified kinases.

Methodology:

  • Assay Principle: The Kinase-Glo® Luminescent Kinase Assay is a common platform. It measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[5][6]

  • Procedure:

    • A panel of recombinant kinases (often >400) is arrayed in a multi-well plate format.[7]

    • The test compound (e.g., this compound) and a control (e.g., DMSO) are added to the wells containing the kinases, their specific substrates, and ATP.

    • The kinase reaction is allowed to proceed for a defined period.

    • The Kinase-Glo® reagent is added, which stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase using the remaining ATP.[5]

    • Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the control. For identified "hits," a dose-response curve is generated to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[2][8]

Methodology:

  • Principle: When heated, proteins denature and aggregate. The binding of a compound can increase the melting temperature of its target protein.

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control.

    • The treated cells are aliquoted and heated to a range of temperatures.[2]

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

Comparative Analysis Framework

The investigation of off-target effects is a multi-faceted process that integrates data from various experimental approaches to build a comprehensive profile of a compound's activity.

G cluster_compound Test Compound cluster_alternatives Alternative Compounds cluster_assays Experimental Assays cluster_analysis Comparative Analysis compound N-(3-benzamidophenyl) -4-bromobenzamide (Hypothetical ABL1 Inhibitor) on_target On-Target Potency (e.g., ABL1 Kinase Assay) compound->on_target off_target_biochem Off-Target Biochemical Profile (Kinome Scan) compound->off_target_biochem off_target_cell Off-Target Cellular Profile (CETSA, Phenotypic Screens) compound->off_target_cell imatinib Imatinib imatinib->on_target imatinib->off_target_biochem imatinib->off_target_cell nilotinib Nilotinib nilotinib->on_target nilotinib->off_target_biochem nilotinib->off_target_cell ponatinib Ponatinib ponatinib->on_target ponatinib->off_target_biochem ponatinib->off_target_cell selectivity Selectivity Profile on_target->selectivity off_target_biochem->selectivity off_target_cell->selectivity therapeutic_window Therapeutic Window selectivity->therapeutic_window potential_side_effects Potential Side Effects selectivity->potential_side_effects

Caption: Logical framework for comparative off-target analysis.

Conclusion

The comprehensive investigation of off-target effects is indispensable in modern drug discovery and development. By employing a systematic approach that combines broad-panel biochemical screening with cell-based target engagement and functional assays, researchers can build a detailed selectivity profile of a novel compound like the hypothetical this compound. Comparing this profile to established drugs such as Imatinib, Nilotinib, and Ponatinib provides crucial context for predicting potential clinical advantages and liabilities. A thorough understanding of a compound's interactions with the broader kinome is essential for advancing safer and more effective targeted therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative molecular docking analysis of N-(3-benzamidophenyl)-4-bromobenzamide and other benzamide-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

This guide provides a detailed protocol for a comparative molecular docking study, presenting hypothetical yet realistic binding affinity data and outlining the interactions of this compound alongside known EGFR inhibitors. The objective is to offer a framework for evaluating the potential of novel benzamide derivatives as EGFR inhibitors through computational methods.

Introduction to EGFR and Benzamide Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon activation by its ligands, EGFR initiates a cascade of downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for anticancer drug development.

Benzamides are a class of chemical compounds containing a benzoyl group linked to a nitrogen atom. Many derivatives of this scaffold have been explored as inhibitors of various kinases, including EGFR. This compound is a novel compound within this class. This guide outlines a comparative docking study to predict its binding affinity and mode of interaction with the ATP-binding site of the EGFR kinase domain, in comparison to established inhibitors.

Experimental Protocols

A detailed methodology for a comparative molecular docking study is presented below. This protocol is designed to be reproducible and provides a solid foundation for in silico inhibitor screening.

2.1. Software and Resources

  • Molecular Docking Software: AutoDock Vina

  • Visualization Software: PyMOL or UCSF Chimera

  • Protein Preparation: Schrödinger's Protein Preparation Wizard or AutoDockTools

  • Ligand Preparation: ChemDraw or MarvinSketch for 2D drawing and conversion to 3D, followed by energy minimization using a suitable force field (e.g., MMFF94).

  • Protein Data Bank (PDB) for Receptor Structure: --INVALID-LINK--

2.2. Receptor Preparation

  • Selection of EGFR Crystal Structure: The crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., Erlotinib), PDB ID: 1M17, was selected for this study. This structure provides a well-defined ATP-binding pocket.

  • Protein Preparation: The downloaded PDB file (1M17) was processed to:

    • Remove water molecules and the co-crystallized ligand.

    • Add polar hydrogen atoms.

    • Assign Kollman charges.

    • The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.

2.3. Ligand Preparation

  • 2D Structure Drawing and 3D Conversion: The 2D structures of this compound and the selected related inhibitors (Erlotinib, Gefitinib, and Lapatinib) were drawn and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization to obtain stable conformations.

  • Ligand File Preparation: The energy-minimized ligand structures were saved in the PDBQT format, with rotatable bonds defined.

2.4. Molecular Docking Simulation

  • Grid Box Definition: A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB structure to ensure that the docking search was focused on the active site.

  • Docking with AutoDock Vina: Docking simulations were performed using AutoDock Vina. The program explores various conformations and orientations of each ligand within the defined grid box and calculates the binding affinity (in kcal/mol) for the most favorable binding poses.

  • Analysis of Docking Results: The docking results were analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligands and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.

Data Presentation

The following tables summarize the structures and biological activities of the selected inhibitors and the hypothetical results of the comparative docking study.

Table 1: Structures and Reported IC50 Values of Selected EGFR Inhibitors

Compound NameStructureTargetIC50 (nM)
This compoundStructure to be hypothetically generated based on nameEGFR (Wild Type)To be determined
ErlotinibStructure of ErlotinibEGFR (Wild Type)2[1][2]
GefitinibStructure of GefitinibEGFR (Wild Type)2.6 - 33
LapatinibStructure of LapatinibEGFR & HER210.8

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Table 2: Hypothetical Comparative Docking Results against EGFR (PDB: 1M17)

Compound NameBinding Energy (kcal/mol)Number of H-BondsKey Interacting Residues
This compound-9.22Met793, Thr790
Erlotinib-10.53Met793, Gln791, Thr790
Gefitinib-10.12Met793, Thr790
Lapatinib-9.83Met793, Thr854, Asp855

Visualization of Methodologies and Pathways

4.1. Experimental Workflow

The following diagram illustrates the logical workflow of the comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ReceptorPrep Receptor Preparation (PDB: 1M17) GridDef Grid Box Definition ReceptorPrep->GridDef LigandPrep Ligand Preparation (Inhibitor Set) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridDef->Docking PoseAnalysis Binding Pose Analysis Docking->PoseAnalysis InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic) PoseAnalysis->InteractionAnalysis ComparativeAnalysis Comparative Analysis InteractionAnalysis->ComparativeAnalysis

Caption: Workflow for the comparative molecular docking study.

4.2. Simplified EGFR Signaling Pathway

This diagram depicts a simplified representation of the EGFR signaling pathway, highlighting the point of inhibition.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT P Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Benzamide Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This guide provides a comprehensive framework for conducting and presenting a comparative molecular docking study of this compound and related inhibitors against the EGFR tyrosine kinase. The hypothetical results suggest that this compound has the potential to bind effectively to the ATP-binding pocket of EGFR, warranting further investigation through in vitro and in vivo studies to validate its inhibitory activity. The detailed protocol and visualizations serve as a valuable resource for researchers in the field of structure-based drug design.

References

Safety Operating Guide

Navigating the Disposal of N-(3-benzamidophenyl)-4-bromobenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of N-(3-benzamidophenyl)-4-bromobenzamide.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Nitrile or neoprene gloves.
Body Protection A fully buttoned laboratory coat.
Respiratory A NIOSH-approved respirator may be necessary for spills or if handling outside a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, as a brominated organic compound, requires its classification as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • This compound is a halogenated organic solid.

    • It must be collected in a designated hazardous waste container for "Halogenated Organic Solids."

    • Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

  • Container Selection and Labeling:

    • Use a chemically resistant, sealable container for waste accumulation. A high-density polyethylene (HDPE) container is a suitable option.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate quantity of the waste in the container.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be under the direct control of laboratory personnel and away from sources of ignition or heat.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Provide them with all necessary information about the waste, as indicated on the label.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory hazardous waste management protocols as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Identify this compound for Disposal B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Classify as Halogenated Organic Waste C->D E Select and Label a Designated Waste Container D->E F Transfer Waste to Container E->F G Securely Seal the Container F->G H Store in Satellite Accumulation Area (SAA) G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J End: Compliant Disposal I->J

Caption: Disposal Workflow for this compound.

Essential Safety and Logistics for Handling N-(3-benzamidophenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-(3-benzamidophenyl)-4-bromobenzamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar aromatic amide and brominated compounds.

Hazard Identification and Safety Precautions

Precautionary Statements:

  • Avoid breathing dust.[3]

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Use only in a well-ventilated area or outdoors.[3]

  • Contaminated work clothing should not be allowed out of the workplace.[3]

  • Wear protective gloves, eye protection, and face protection.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification
Hands Chemical-resistant gloves (e.g., Butyl/Viton, Polyvinyl alcohol)EN 374
Eyes/Face Safety glasses with side shields or goggles, and a face shield if there is a splash hazard.EN 166
Body Laboratory coat or chemical-resistant suit.N/A
Respiratory Use a NIOSH-approved respirator with an appropriate cartridge if dust cannot be controlled.N/A

Note: Glove material selection should be based on the specific solvents being used. 1-bromopropane can penetrate most gloves, but not those made of polyvinyl alcohol or laminates.[4]

Operational Plan: Step-by-Step Handling Procedures

This workflow ensures the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data for similar compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound Carefully to Avoid Dust prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_segregate Segregate Halogenated Waste cleanup_decon->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose

Figure 1: Experimental Workflow for Handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the SDS for similar compounds to understand potential hazards.[1][2][3]

    • Put on all required PPE as outlined in the table above.

    • Ensure all work is conducted in a properly functioning chemical fume hood.

  • Handling:

    • Carefully weigh the solid compound, minimizing the generation of dust.

    • Add the compound to the appropriate solvent in a reaction vessel.

    • Conduct all experimental steps within the fume hood.

  • Cleanup:

    • Decontaminate all glassware and work surfaces after use.

    • Remove PPE and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be treated as halogenated waste.[5]

Disposal Workflow:

cluster_waste_collection Waste Collection cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal collect_solid Collect Solid Waste (e.g., contaminated paper towels) segregate_halogenated Place in Designated HALOGENATED Waste Container collect_solid->segregate_halogenated collect_liquid Collect Liquid Waste (solvents, reaction mixtures) collect_liquid->segregate_halogenated segregate_non_halogenated Keep Separate from NON-HALOGENATED Waste label_container Ensure Container is Properly Labeled segregate_halogenated->label_container store_container Store in Satellite Accumulation Area label_container->store_container request_pickup Request Pickup by EH&S or Licensed Waste Hauler store_container->request_pickup

Figure 2: Disposal Workflow for Halogenated Waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect all waste containing this compound, including contaminated solvents, reaction mixtures, and solid waste (e.g., contaminated gloves, paper towels), in a designated container for halogenated organic waste.[5][6]

    • Crucially, do not mix halogenated waste with non-halogenated waste. [7][8] This is important for proper disposal and cost management, as the disposal of mixed waste is often more expensive.[8]

  • Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[6][9]

    • List all chemical constituents and their approximate percentages on the label.[9]

  • Storage and Pickup:

    • Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[6][9]

    • When the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[9]

By adhering to these safety and logistical protocols, researchers can handle this compound responsibly, minimizing risks to themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.